1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Description
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Properties
IUPAC Name |
tert-butyl 3-(chloromethyl)-5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMNDXALNSVBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a key intermediate in contemporary drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2][3] This document offers a detailed, scientifically-grounded protocol for the multi-step synthesis of the title compound, including the rationale behind key experimental decisions. Furthermore, a comprehensive characterization workflow is presented, ensuring the identity, purity, and structural integrity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important building block.
Introduction: The Significance of 7-Azaindole Derivatives
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, rendering it a valuable motif in the design of molecules that interact with biological targets.[3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into numerous clinically successful drugs, particularly in oncology.[4] The functionalization of the 7-azaindole ring system allows for the fine-tuning of a compound's pharmacological properties. The introduction of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the chloromethyl group at the 3-position serves as a versatile handle for further synthetic transformations. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is crucial for directing the regioselectivity of certain reactions and preventing unwanted side reactions.[5][6]
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall synthetic workflow is depicted below.
Synthetic Workflow Diagram
Caption: Synthetic route for this compound.
Step 1: Boc Protection of 5-Fluoro-7-azaindole
Rationale: The protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group is a critical first step. This is to prevent N-functionalization in the subsequent chloromethylation step and to increase the solubility of the starting material in organic solvents. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the ease of removal of the Boc group under acidic conditions.[5][7] 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.
Protocol:
-
To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-fluoro-7-azaindole as a solid.
Step 2: Chloromethylation of 1-Boc-5-fluoro-7-azaindole
Rationale: The introduction of the chloromethyl group at the C3 position is achieved via an electrophilic substitution reaction. The Blanc chloromethylation, using paraformaldehyde and hydrogen chloride, is a common method for this transformation.[8] The electron-rich nature of the C3 position of the indole ring favors this substitution. The use of a Boc protecting group on the nitrogen enhances the nucleophilicity of the pyrrole ring, facilitating the reaction.
Protocol:
-
To a solution of 1-Boc-5-fluoro-7-azaindole (1.0 eq) in 1,4-dioxane (15 mL/g of starting material), add paraformaldehyde (2.0 eq).
-
Cool the mixture to 0 °C and bubble hydrogen chloride gas through the solution for 15-20 minutes, or until saturation is achieved.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization Workflow
A rigorous characterization workflow is essential to confirm the structure and purity of the synthesized this compound.
Characterization Workflow Diagram
Sources
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An In-Depth Technical Guide to 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a key heterocyclic intermediate in contemporary drug discovery and development. Targeted at researchers, medicinal chemists, and process development scientists, this document delineates the core chemical properties, a detailed synthetic protocol with mechanistic insights, and the significant applications of this versatile building block.
Introduction: The Strategic Importance of a Fluorinated Azaindole Scaffold
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active molecules. The introduction of a nitrogen atom into the indole ring system can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
This compound, in particular, has emerged as a critical intermediate in the synthesis of targeted therapeutics, most notably as a precursor to kinase inhibitors like Vemurafenib, which is used in the treatment of melanoma.[1][2][3][4] The strategic placement of the fluorine atom at the 5-position can enhance binding affinity to target proteins and improve metabolic stability. The chloromethyl group at the 3-position provides a reactive handle for introducing further molecular complexity through various coupling reactions. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen is essential for directing reactivity and is readily removed under acidic conditions.
This guide will provide a detailed examination of this compound, offering both foundational knowledge and practical insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and process development. While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs and general principles of organic chemistry.
| Property | Value | Source/Analogy |
| CAS Number | Not definitively assigned in public databases. | Inferred from related structures. |
| Molecular Formula | C₁₃H₁₄ClFN₂O₂ | Calculated |
| Molecular Weight | 284.72 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid. | Analogy with similar compounds. |
| Melting Point | Data not available. Expected to be a crystalline solid with a defined melting point. | Analogy with related structures like 5-fluoro-7-azaindole (112-113 °C).[5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Poorly soluble in water. | General solubility of Boc-protected organic compounds. |
| Stability | Stable under standard laboratory conditions. The chloromethyl group is reactive towards nucleophiles. The Boc group is labile to strong acids. | General chemical principles. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed synthetic strategy involves the initial construction of the 5-fluoro-7-azaindole core, followed by functionalization at the 3-position.
Synthetic Pathway Overview
A representative synthetic route is outlined below. This pathway is a composite of established methodologies for the synthesis of related 7-azaindole derivatives, particularly those geared towards the production of kinase inhibitor intermediates.
Caption: Synthetic pathway to this compound.
Step-by-Step Experimental Protocol
Step 1: Protection of 5-Fluoro-7-azaindole
-
Rationale: The protection of the nitrogen atom of the pyrrole ring is a critical first step. The Boc group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions. This protection prevents unwanted side reactions in subsequent steps.
-
Procedure:
-
To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-fluoro-7-azaindole as a solid.
-
Step 2: Hydroxymethylation at the C3 Position
-
Rationale: The introduction of a hydroxymethyl group at the C3 position is achieved through electrophilic substitution on the lithiated azaindole. The C3 position is the most nucleophilic carbon in the 7-azaindole ring system. n-Butyllithium is a strong base capable of deprotonating the C2 position, which then rearranges to the more stable C3-lithiated species. Paraformaldehyde serves as the electrophile.
-
Procedure:
-
Dissolve 1-Boc-5-fluoro-7-azaindole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add paraformaldehyde (1.5 eq) as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole.
-
Step 3: Chlorination of the Hydroxymethyl Group
-
Rationale: The final step involves the conversion of the primary alcohol to a chloride. This is a crucial transformation as the resulting chloromethyl group is a versatile electrophile for subsequent coupling reactions. Thionyl chloride or a combination of N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) are effective reagents for this conversion. The choice of reagent can depend on the desired reaction conditions and scalability.
-
Procedure (using thionyl chloride):
-
Dissolve 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This functionality makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone of its utility in the synthesis of complex molecules.
Key Reactions
-
Suzuki Coupling: While not a direct reaction of the chloromethyl group, the 5-fluoro-7-azaindole core can be further functionalized via Suzuki coupling if a bromine or iodine atom is present at the 5-position.
-
Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions. This is the primary method for elaborating the structure at the C3 position.
Role in the Synthesis of Vemurafenib
A prominent example of the application of this class of compounds is in the synthesis of Vemurafenib, a potent inhibitor of the B-Raf enzyme. The core of Vemurafenib contains a 7-azaindole moiety. The synthesis involves the coupling of a 7-azaindole intermediate with other fragments. The 3-(chloromethyl) group on a protected 5-substituted-7-azaindole serves as a key electrophilic partner in the construction of the final drug molecule.
Caption: General application in multi-step drug synthesis.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.3-8.5 (d, 1H): H6 proton of the pyridine ring, doublet due to coupling with H4.
-
δ 7.8-8.0 (s, 1H): H2 proton of the pyrrole ring.
-
δ 7.0-7.2 (d, 1H): H4 proton of the pyridine ring, doublet due to coupling with H6.
-
δ 4.7-4.9 (s, 2H): Methylene protons of the chloromethyl group.
-
δ 1.6-1.8 (s, 9H): Methyl protons of the Boc protecting group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~149: Carbonyl carbon of the Boc group.
-
δ ~158 (d, J ≈ 240 Hz): C5 carbon bearing the fluorine atom, doublet due to C-F coupling.
-
δ ~148, ~145, ~118, ~115: Aromatic carbons of the azaindole ring.
-
δ ~125: C2 carbon of the pyrrole ring.
-
δ ~110: C3 carbon of the pyrrole ring.
-
δ ~85: Quaternary carbon of the Boc group.
-
δ ~40: Methylene carbon of the chloromethyl group.
-
δ ~28: Methyl carbons of the Boc group.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The chloromethyl group is a potential alkylating agent and should be handled with care.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its strategic combination of a fluorinated 7-azaindole core, a versatile chloromethyl handle, and a stable Boc protecting group makes it an indispensable tool for medicinal chemists. The synthetic pathways and chemical properties detailed in this guide provide a solid foundation for its effective use in the laboratory and in the development of next-generation therapeutics.
References
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Vemurafenib. PubChem Compound Summary for CID 42611257. National Center for Biotechnology Information. [Link]
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Synthesis of Azaindoles. Organic Chemistry Portal. [Link]
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tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. PubChem Compound Summary for CID 66521720. National Center for Biotechnology Information. [Link]
- Novel processes for the preparation of vemurafenib.
- Substantially pure vemurafenib and its salts.
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Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. PubMed Central. [Link]
- Tsai, J. et al. (2012). The 7-azaindole scaffold is a novel kinase inhibitor template. Bioorganic & Medicinal Chemistry Letters, 22(16), 5215-5219.
- Bollag, G. et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.
- Flaherty, K. T. et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
- Chapman, P. B. et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
- Sosman, J. A. et al. (2012). Survival in BRAF V600–mutant advanced melanoma treated with vemurafenib. New England Journal of Medicine, 366(8), 707-714.
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1H NMR spectrum of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in contemporary drug discovery. As a Senior Application Scientist, this document moves beyond a simple spectral report to offer an in-depth methodological and interpretive guide for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, from sample preparation to spectral acquisition and processing. The core of this guide is a detailed interpretation of the ¹H NMR spectrum, where each signal is assigned and its chemical shift, multiplicity, and coupling constants are rationalized based on the molecule's unique electronic and structural features. This document is designed to serve as a self-validating protocol and a reference for the structural elucidation of similarly complex heterocyclic systems.
Introduction and Molecular Overview
This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a prevalent core in many biologically active molecules, including kinase inhibitors.[1][2] The substituents on this core—a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a chloromethyl group—each play a critical role in the molecule's synthetic utility and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule with the complexity of this compound, ¹H NMR provides invaluable information regarding the electronic environment of each proton, their connectivity, and the overall molecular architecture. This guide will systematically deconstruct its ¹H NMR spectrum.
Chemical Structure and Proton Numbering
To facilitate a clear and unambiguous discussion, the protons in the molecule are numbered as shown in the structure below. This numbering scheme will be used consistently throughout the analysis.
Caption: Structure of this compound.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data begins with meticulous experimental practice. The following protocol is designed to yield a high-resolution, unambiguous ¹H NMR spectrum.
Rationale for Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this molecule. It is a relatively non-polar solvent capable of dissolving a wide range of organic compounds, and its residual proton signal (CHCl₃ at δ ≈ 7.26 ppm) typically does not interfere with the signals of the analyte.[3] Should solubility be a challenge, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable, more polar alternative.[4]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR.[5][6] Its 12 equivalent protons produce a sharp, intense singlet at 0.00 ppm, a region typically devoid of signals from organic analytes. TMS is chemically inert and volatile, facilitating easy removal post-analysis.[7] While referencing to the residual solvent peak is common, using TMS as a primary internal reference provides superior accuracy and reproducibility.[8]
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Standard Addition: Add 10 µL of a 1% TMS in CDCl₃ solution. This ensures a clear and easily integrable reference peak.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the pipette during transfer.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Acquisition Time (at) | 3-4 seconds | Allows for complete decay of the Free Induction Decay (FID) for sharp signals. |
| Relaxation Delay (d1) | 2-5 seconds | Ensures full relaxation of protons, leading to accurate integration. |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise ratio with the specified sample amount. |
| Pulse Width | Calibrated 90° pulse | Maximizes signal intensity for quantitative analysis. |
Workflow for NMR Data Acquisition and Processing
The journey from sample to spectrum involves a standardized workflow to ensure data quality and reproducibility.
Caption: Standard workflow from sample preparation to final spectrum.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the Boc group, the chloromethyl moiety, and the three protons on the azaindole core. The analysis below is based on established principles of chemical shifts and coupling constants.[9][10]
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| Boc (-C(CH₃)₃) | ~ 1.6 - 1.7 | Singlet (s) | N/A | 9H |
| -CH₂Cl | ~ 4.7 - 4.9 | Singlet (s) | N/A | 2H |
| H-6 | ~ 8.3 - 8.5 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | 1H |
| H-4 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ⁴J(H4-F5) ≈ 4-5 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | 1H |
| H-2 | ~ 7.6 - 7.8 | Singlet (s) | N/A | 1H |
Detailed Signal Assignment and Rationale
-
δ ~ 1.6 - 1.7 ppm (Singlet, 9H): Boc Group
-
Rationale: The nine equivalent methyl protons of the tert-butyl group on the Boc protector are highly shielded.[11] They are far from any electron-withdrawing groups and experience no coupling from neighboring protons, thus appearing as a sharp singlet. The integration value of 9H is a definitive signature of this group.
-
-
δ ~ 4.7 - 4.9 ppm (Singlet, 2H): Chloromethyl Group (-CH₂Cl)
-
Rationale: The methylene protons of the chloromethyl group are significantly deshielded. This is due to the powerful inductive electron-withdrawing effect of the adjacent chlorine atom and their benzylic-like position attached to the C3 of the azaindole ring.[12][13] They appear as a singlet as there are no adjacent protons to couple with.
-
-
δ ~ 8.3 - 8.5 ppm (Doublet of Doublets, 1H): H-6
-
Rationale: This proton is located on the pyridine ring of the azaindole core. Its downfield shift is characteristic of protons on an electron-deficient pyridine ring. The multiplicity is a doublet of doublets due to coupling with two different nuclei:
-
Ortho coupling to Fluorine (³J(H6-F5)): A large coupling constant of approximately 8-10 Hz is expected for the through-bond coupling to the fluorine atom at the adjacent C5 position.[14]
-
Meta coupling to H-4 (⁴J(H4-H6)): A smaller long-range coupling of about 2-3 Hz is expected for the meta-relationship to H-4 across the pyridine ring.[10]
-
-
-
δ ~ 7.8 - 8.0 ppm (Doublet of Doublets, 1H): H-4
-
Rationale: H-4 is also on the pyridine ring and is deshielded. Its chemical shift is influenced by the electron-withdrawing fluorine at C5 and the pyridine nitrogen at position 7. It appears as a doublet of doublets due to:
-
Meta coupling to Fluorine (⁴J(H4-F5)): A coupling constant of approximately 4-5 Hz is anticipated for the meta-coupling to the C5 fluorine. Heteronuclear meta-couplings are typically smaller than ortho-couplings.[14]
-
Meta coupling to H-6 (⁴J(H4-H6)): This proton shares the same small meta-coupling of ~2-3 Hz with H-6, confirming their relationship.
-
-
-
δ ~ 7.6 - 7.8 ppm (Singlet, 1H): H-2
-
Rationale: This proton is attached to the C2 of the pyrrole ring. The N-Boc group is electron-withdrawing, which deshields this proton relative to an unsubstituted azaindole.[15] It is expected to be a singlet, as its nearest proton neighbors (H-4) are five bonds away, resulting in negligible coupling. In very high-resolution spectra, a very small long-range coupling might be observed, but it typically appears as a sharp singlet.
-
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for the structure of this compound. By employing a systematic experimental protocol and leveraging a foundational understanding of chemical shifts and spin-spin coupling, a complete and unambiguous assignment of all proton signals is achievable. The characteristic singlet of the Boc group at ~1.6 ppm, the deshielded singlet of the chloromethyl group at ~4.8 ppm, and the distinct doublet of doublets for H-4 and H-6 arising from H-F and H-H couplings, collectively confirm the molecular architecture. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of this important class of heterocyclic compounds.
References
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- Tiers, G. V. D. (1958). "Proton Nuclear Resonance Spectroscopy. I. The Choice of a Reference Substance and the Reporting of N.S.R. Data." Journal of Organic Chemistry, 23(8), 1151–1152. [Link not available]
- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Organometallics, 29(9), 2176–2179. [Link not available]
-
Willoughby, P. H., et al. (2022). "TMS is Superior to Residual CHCl₃ for Use as the Internal Reference for Routine ¹H NMR Spectra Recorded in CDCl₃." The Journal of Organic Chemistry, 87(2), 905-909. Available from: [Link]
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Scribd. "Advantages of TMS To Use As Internal Reference." Available from: [Link]
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Chemistry Stack Exchange. "(Why) Is TMS really needed to reference NMR spectra?" Available from: [Link]
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SpectraBase. "Chloromethyl methyl sulfide." Available from: [Link]
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A Comprehensive Spectroscopic Analysis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a key heterocyclic building block in contemporary drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is critical for developing novel therapeutics.[1][2][3] This document offers a detailed examination of the compound's structural features using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals, ensuring unambiguous structural confirmation and facilitating its use in synthetic applications.
Introduction and Molecular Structure
This compound is a highly functionalized derivative of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Its structure incorporates several key features essential for medicinal chemistry applications:
-
The 7-Azaindole Core: A bioisostere of indole, it serves as a versatile scaffold for interacting with various biological targets.
-
A Boc Protecting Group: The tert-butyloxycarbonyl group at the N1 position ensures stability during subsequent synthetic transformations and modulates the electronic properties of the heterocyclic system.
-
A Fluoro Substituent: The fluorine atom at the C5 position can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate.
-
A Chloromethyl Group: The C3-chloromethyl moiety is a reactive handle, providing a crucial electrophilic site for introducing further complexity and linking the scaffold to other molecular fragments.
The unambiguous characterization of this molecule is paramount for its effective use. This guide employs a multi-technique spectroscopic approach to provide a definitive structural signature.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Methodological Considerations: The "Why"
-
Solvent Choice: Deuterated chloroform (CDCl₃) is selected as the primary solvent due to the compound's expected non-polar character, conferred by the large Boc group. It offers excellent solubility and a clean spectral window. Dimethyl sulfoxide (DMSO-d₆) is a viable alternative for compounds with lower solubility.[2]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile for easy removal, and its sharp singlet resonance does not overlap with most organic signals.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides precise information about the number, connectivity, and electronic environment of protons in the molecule.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added to ensure a good signal-to-noise ratio.
Predicted Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.45 | d | J = 8.8 Hz | 1H | H6 |
| ~7.80 | s | - | 1H | H2 |
| ~7.20 | dd | J = 8.8, 2.5 Hz | 1H | H4 |
| ~4.85 | s | - | 2H | -CH₂Cl |
| ~1.65 | s | - | 9H | -C(CH₃)₃ (Boc) |
Expertise-Driven Narrative:
-
Boc Group: The most upfield and intense signal at ~1.65 ppm is the characteristic singlet of the nine equivalent protons of the tert-butyl group, a hallmark of Boc protection.[4][5]
-
Chloromethyl Group: The singlet at ~4.85 ppm, integrating to two protons, is assigned to the chloromethyl (-CH₂Cl) group. Its downfield position is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
-
Azaindole Protons:
-
The singlet at ~7.80 ppm corresponds to the H2 proton. It appears as a singlet because its adjacent positions (N1 and C3) are fully substituted.
-
The proton at H6 (~8.45 ppm) is the most downfield aromatic signal due to the strong anisotropic effect of the adjacent pyridine nitrogen (N7). It appears as a doublet due to coupling with H4.
-
The H4 proton at ~7.20 ppm shows doublet of doublets splitting. This arises from a large coupling to the H6 proton and a smaller, through-space coupling to the fluorine atom at C5.
-
Caption: Key proton assignments on the molecular structure.
¹³C NMR Spectroscopy: Carbon Backbone Elucidation
The ¹³C NMR spectrum reveals all unique carbon atoms in the structure.
Predicted Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 (d, ¹JCF ≈ 240 Hz) | C5 | Directly attached to fluorine, large one-bond coupling. |
| ~149.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~145.0 | C7a | Bridgehead carbon adjacent to N7. |
| ~142.0 | C6 | Aromatic carbon adjacent to N7. |
| ~130.0 | C2 | Aromatic carbon adjacent to N1. |
| ~125.0 | C3a | Bridgehead carbon. |
| ~118.0 (d, ²JCF ≈ 25 Hz) | C4 | Two-bond coupling to fluorine. |
| ~115.0 | C3 | Carbon bearing the chloromethyl group. |
| ~85.0 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~40.5 | -CH₂Cl | Aliphatic carbon deshielded by chlorine. |
| ~28.3 | -C(CH₃)₃ (Boc) | Methyl carbons of the Boc group. |
Expertise-Driven Narrative:
-
Fluorine Coupling: The most telling signal is for C5, which appears as a doublet with a very large coupling constant (~240 Hz) due to the directly attached fluorine atom. The C4 carbon also shows a smaller doublet splitting from two-bond C-F coupling.
-
Boc Group Carbons: Three distinct signals confirm the Boc group: the carbonyl carbon (~149.5 ppm), the quaternary carbon (~85.0 ppm), and the methyl carbons (~28.3 ppm).
-
Aromatic Region: The remaining signals in the 115-145 ppm range correspond to the carbons of the azaindole core, with their specific shifts influenced by the nitrogen atoms and substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as the ultimate confirmation of identity.
Rationale for Ionization Technique
Electrospray Ionization (ESI): ESI is the method of choice for this analysis. It is a "soft" ionization technique that imparts minimal energy to the analyte, ensuring that the molecular ion is observed with little to no fragmentation.[6][7] This is crucial for confirming the molecular weight of the intact molecule. It is highly compatible with moderately polar, thermally labile compounds like this one.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Analysis Mode: Acquire the spectrum in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Data Acquisition: Scan over a mass range of m/z 100-500.
Data Analysis and Interpretation
Molecular Formula: C₁₄H₁₆ClFN₂O₂ Exact Mass (Monoisotopic): 298.0884 u
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| m/z (Calculated) | m/z (Found) | Ion Species | Interpretation |
| 299.0957 | (Experimental) | [M+H]⁺ | Protonated molecule with ³⁵Cl. |
| 301.0928 | (Experimental) | [M+2+H]⁺ | Protonated molecule with ³⁷Cl. |
| 321.0777 | (Experimental) | [M+Na]⁺ | Sodium adduct with ³⁵Cl. |
| 323.0747 | (Experimental) | [M+2+Na]⁺ | Sodium adduct with ³⁷Cl. |
Expertise-Driven Narrative: The most critical diagnostic feature in the mass spectrum is the chlorine isotopic pattern . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any ion containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[8] Observing this pattern for the protonated molecule ([M+H]⁺ at m/z 299.0957 and 301.0928) and the sodium adduct ([M+Na]⁺) provides definitive evidence for the presence of one chlorine atom in the molecule. High-resolution analysis allows the measured mass to be matched to the calculated mass within a few parts per million (ppm), confirming the elemental composition.
Caption: Characteristic 3:1 isotopic pattern for a chlorine-containing ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Sample Preparation Technique
Attenuated Total Reflectance (ATR): ATR is the preferred method for solid samples. It is fast, requires minimal sample preparation (no need to make KBr pellets), and provides high-quality, reproducible spectra.[9][10] The sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).
Experimental Protocol: FTIR-ATR Data Acquisition
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
Spectral Interpretation
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980-2960 | Medium | C-H stretch (aliphatic, Boc & CH₂) |
| ~1745 | Strong | C=O stretch (carbamate, Boc) |
| ~1600, ~1480 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1370, ~1390 | Medium | C-H bend (gem-dimethyl of Boc) |
| ~1250, ~1150 | Strong | C-O stretch (carbamate) & C-N stretch |
| ~1180 | Strong | C-F stretch |
| ~750 | Medium-Strong | C-Cl stretch |
Expertise-Driven Narrative:
-
Boc Carbonyl: The most prominent and diagnostically useful peak is the strong, sharp absorption at ~1745 cm⁻¹. This is the classic stretching frequency for the carbonyl group of a Boc-carbamate, confirming the presence of the protecting group.
-
Aromatic Region: Absorptions for C=C and C=N stretching within the azaindole ring system are expected in the 1480-1600 cm⁻¹ range.
-
Halogen Stretches: A strong band around 1180 cm⁻¹ is characteristic of the C-F bond stretch. The C-Cl stretch is typically weaker and found at lower wavenumbers, expected around 750 cm⁻¹.
-
Aliphatic C-H: The C-H stretching of the Boc and chloromethyl groups will be visible just below 3000 cm⁻¹.
Summary and Conclusion
The structural identity of this compound has been rigorously established through a coordinated application of modern spectroscopic techniques.
-
NMR Spectroscopy confirmed the complete carbon-hydrogen framework, including the precise location of substituents and their stereochemical relationships, as evidenced by chemical shifts and coupling patterns.
-
Mass Spectrometry provided unequivocal proof of the molecular formula through high-resolution mass measurement and the observation of the characteristic 3:1 isotopic pattern for chlorine.
-
IR Spectroscopy verified the presence of all key functional groups, most notably the Boc-carbamate carbonyl, the C-F bond, and the C-Cl bond.
This comprehensive dataset serves as a reliable and authoritative reference for researchers, ensuring material quality, validating synthetic outcomes, and enabling the confident application of this versatile building block in the advancement of chemical and pharmaceutical research.
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- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides. Beilstein Journals.
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The Analytical Imperative: Understanding the Molecule and Its Regulatory Context
An In-Depth Technical Guide to the Purity Analysis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Abstract: this compound is a functionalized heterocyclic compound representative of scaffolds utilized in modern drug discovery. Its multi-functional nature, incorporating an acid-labile Boc protecting group, a reactive chloromethyl moiety, and a basic azaindole core, presents a unique set of challenges for analytical characterization. Establishing the purity and impurity profile of such an active pharmaceutical ingredient (API) is not merely a procedural step; it is a cornerstone of drug safety and efficacy, mandated by global regulatory bodies. This guide provides a comprehensive framework for the purity analysis of this molecule, grounded in first principles and regulatory expectations. We will dissect the rationale behind selecting a multi-detector, orthogonal analytical strategy, provide detailed experimental protocols, and explain how each technique contributes to a holistic understanding of the compound's quality. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, field-proven approach to purity validation.
The Subject Molecule: Structural and Chemical Features
This compound is a complex synthetic intermediate. A thorough analysis begins with understanding its constituent parts:
-
7-Azaindole Core: A bioisostere of indole, this nitrogen-containing heterocyclic system is a privileged scaffold in medicinal chemistry.[1][2] Its basic pyridine nitrogen can influence chromatographic behavior.
-
1-Boc Group: The tert-butoxycarbonyl protecting group is crucial for synthetic strategies but is notoriously sensitive to acid and elevated temperatures.[3][4] Its potential cleavage during analysis is a primary consideration.
-
3-(chloromethyl) Group: This is a reactive alkylating agent, making the molecule a valuable synthetic handle. However, it is also a structural alert for potential genotoxicity and a likely source of degradants via hydrolysis or reaction with nucleophiles.[5][6]
-
5-fluoro Substituent: The fluorine atom modifies the electronic properties of the ring system and serves as an invaluable probe for ¹⁹F NMR analysis.
The Rationale for Purity Analysis
The purity of an API directly impacts the safety and efficacy of the final drug product. Impurities can be toxic, possess their own pharmacological activity, or affect the stability and manufacturability of the drug.[7] Therefore, a rigorous analytical program is essential to identify and quantify all potential impurities.
The Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides the global standard for purity analysis. The key guidelines governing this work are:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline mandates the reporting, identification, and qualification of impurities.[8][9][10] It establishes thresholds based on the maximum daily dose of the drug.
-
ICH Q2(R2): Validation of Analytical Procedures: This document outlines the required validation characteristics for analytical methods, ensuring they are suitable for their intended purpose.[11][12][13] These characteristics include accuracy, precision, specificity, linearity, range, and robustness.
Anticipating the Unknown: The Predicted Impurity Profile
A successful analytical strategy is proactive. Based on the molecule's structure and likely synthetic routes, we can predict a profile of potential impurities, which guides method development.
| Impurity Class | Potential Species | Origin | Significance |
| Process-Related (Organic) | 1-Boc-5-fluoro-7-azaindole (unfunctionalized) | Incomplete chloromethylation | Efficacy/Dose accuracy |
| 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole | Precursor or hydrolysis of product | Process control | |
| Isomeric variants (e.g., 4- or 6-fluoro) | Impure starting materials | Potential for altered activity/toxicity | |
| Degradants (Organic) | 5-fluoro-3-(chloromethyl)-7-azaindole | Acid-catalyzed cleavage of Boc group | Stability, potential for new impurities |
| 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole | Hydrolysis of the chloromethyl group | Stability-indicating method required | |
| Residual Solvents | Dichloromethane, Ethyl Acetate, Heptane, etc. | Final crystallization/purification step | Safety (ICH Q3C limits) |
| Inorganic Impurities | Metal catalysts, inorganic salts | Synthesis and work-up | Safety (ICH Q3D limits)[8] |
A Multi-Pronged Attack: The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical principles, is essential for a comprehensive and trustworthy assessment. This strategy ensures that impurities not detected by one method (e.g., non-chromophoric impurities in HPLC-UV) are captured by another (e.g., LC-MS or NMR).
Caption: Orthogonal workflow for comprehensive API purity analysis.
The Workhorse: Chromatographic Purity Assessment
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Causality: Reversed-phase HPLC is the primary technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy for non-volatile organic compounds.[14][15] A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the moderately polar azaindole core. The use of a mild acidic modifier (formic acid) in the mobile phase is critical; it protonates the basic pyridine nitrogen, preventing analyte interaction with residual silanols on the column and thus ensuring sharp, symmetrical peaks.[16] A PDA detector is superior to a simple UV detector as it provides spectral data for each peak, allowing for peak purity assessment and indicating the presence of co-eluting impurities.
Experimental Protocol: HPLC-PDA Purity Method
-
Instrumentation: Standard HPLC or UHPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan). PDA acquisition from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to make a 1 mg/mL solution.
System Suitability: Before analysis, the system must be qualified according to USP <621> standards.[17][18][19]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and separation power. |
| Precision (%RSD) | ≤ 2.0% for 5 replicate injections | Confirms system reproducibility. |
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: While HPLC-PDA quantifies impurities, it does not identify them. LC-MS is the definitive tool for this purpose.[16][20] By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for the parent ion of each impurity peak. This information is critical for proposing molecular formulas and identifying process-related impurities and degradants, directly supporting the requirements of ICH Q3A.[9]
Experimental Protocol: LC-MS Identification
-
Instrumentation: HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the same column and mobile phase system as the HPLC-PDA method to ensure retention time correlation. The flow rate may be scaled down (e.g., to 0.4 mL/min) depending on the MS interface.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds.
-
MS Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all ions.
-
Data Analysis: Correlate the retention times of impurity peaks from the HPLC-PDA chromatogram with the extracted ion chromatograms from the LC-MS data to assign molecular weights to each impurity.
Characterizing Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: Volatile organic compounds, particularly residual solvents from manufacturing, cannot be analyzed by HPLC. Headspace GC is the industry-standard technique for this analysis.[21] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This prevents non-volatile matrix components from contaminating the system. MS detection provides positive identification of the solvents.[22][23] This analysis is crucial for ensuring compliance with the safety-based limits set by ICH Q3C.
Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC system with a mass spectrometer and a headspace autosampler.
-
Column: DB-624 or equivalent phase suitable for solvent analysis.
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Seal immediately.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 min
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Conditions: Scan mode (e.g., m/z 35-300).
-
Quantification: Use external standards of expected solvents to create a calibration curve.
Definitive Structural and Purity Confirmation
Multinuclear NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[24][25] It provides definitive proof of the molecule's identity by probing the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus.[26][27] The resulting spectra serve as a detailed fingerprint of the molecule, capable of identifying structural isomers and major impurities that might be missed by other techniques.
Expected ¹H NMR Spectral Features:
-
Boc Group: A sharp singlet at ~1.6 ppm, integrating to 9 protons.
-
Chloromethyl Group: A singlet at ~4.5-5.0 ppm, integrating to 2 protons.
-
Azaindole Aromatic Region: A series of doublets and triplets between ~7.0-8.5 ppm, corresponding to the protons on the heterocyclic ring system.[28][29]
-
NH Proton (if deprotected): A broad singlet at >10 ppm may indicate the presence of the de-Boc impurity.
Quantitative NMR (qNMR) for Absolute Purity Assessment
Causality: While chromatographic methods provide relative purity (area %), qNMR can determine absolute purity (w/w %) without the need for a reference standard of the API itself. The method relies on comparing the integral of a unique, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and weight. This provides a highly accurate, primary method for assigning the purity value to a reference standard lot.
Experimental Protocol: qNMR
-
Internal Standard Selection: Choose a stable, non-reactive standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~15 mg of the API and ~10 mg of the certified internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation for accurate integration.
-
Calculation: Purity is calculated using the integral values, number of protons, molecular weights, and masses of the analyte and internal standard.
Method Validation: Ensuring Trustworthy Data
Every analytical method used to support regulatory filings must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[11][12][13]
Caption: A typical workflow for analytical method validation per ICH Q2(R2).
| Validation Parameter | Purpose and Methodology |
| Specificity | Prove the method can unequivocally assess the analyte in the presence of impurities and degradants. Performed by spiking the sample with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light). |
| Linearity | Demonstrate a direct proportional relationship between concentration and detector response. Analyze a minimum of five concentrations across the expected range. |
| Range | The interval over which the method is precise, accurate, and linear. Typically 80-120% of the test concentration for assay and from the reporting limit to 120% for impurities.[11] |
| Accuracy | Measure the closeness of the experimental value to the true value. Determined by analyzing samples spiked with known amounts of analyte or impurities (spike recovery).[30] |
| Precision | Assess the degree of scatter between a series of measurements. Includes Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Often determined based on signal-to-noise ratio (e.g., S/N = 3). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. Often determined based on signal-to-noise ratio (e.g., S/N = 10). |
| Robustness | Show the method's reliability with respect to deliberate, small variations in parameters like mobile phase pH (±0.2), column temperature (±5 °C), or flow rate (±10%). |
Conclusion
The purity analysis of this compound is a complex undertaking that demands a scientifically rigorous, multi-faceted strategy. A combination of high-resolution chromatographic techniques (HPLC-PDA, LC-MS), definitive spectroscopic identification (multinuclear NMR), and specific tests for volatile and inorganic impurities (GC-MS, Karl Fischer, ROI) is not optional, but essential. By grounding this orthogonal approach in the principles of causality and validating each method against the stringent requirements of ICH guidelines, researchers and drug developers can ensure the quality, safety, and integrity of their API, paving the way for successful clinical development and regulatory approval.
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- <621> CHROMATOGRAPHY. (n.d.). USP.
- Pharmaceutical Elemental Impurities Analysis. (n.d.). BOC Sciences.
- Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
- Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). ICH.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- USP <621> Chromatography. (n.d.). DSDP Analytics.
- Elemental Analysis CHNS (O) - Testing Methods. (n.d.). Auriga Research.
- <621> Chromatography. (2021). US Pharmacopeia (USP).
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
- ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency (EMA).
- Instrumentation for chemical & pharmaceutical applications. (n.d.). Elementar.
- Quality Guidelines. (n.d.). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA).
- HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. (n.d.). Benchchem.
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. (n.d.). Benchchem.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency (EMA).
- Live qualification/validation of purity methods for protein products. (n.d.). CS@Purdue.
- Guide to Method Validation of Test Procedures. (2018). Labcompare.
- Q2(R2) Validation of Analytical Procedures. (2024). FDA.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (1970). Journal of the American Chemical Society.
- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (n.d.). PMC - NIH.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.
- Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (n.d.). PMC - PubMed Central.
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- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central.
- N-Boc-7-azaindole 95 138343-77-8. (n.d.). Sigma-Aldrich.
- Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (2012). Shimadzu.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- 1-Boc-3-[(dimethylamino)methyl]-7-azaindole. (2023). Smolecule.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). MDPI.
- Organometallic methods for the synthesis and functionalization of azaindoles. (2007). Chemical Society Reviews.
- "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. (n.d.). Journal of Food and Drug Analysis.
- 1-Boc-3-Iodo-7-azaindole | 192189-18-7. (n.d.). Sigma-Aldrich.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry.
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An In-depth Technical Guide to 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides an in-depth analysis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a key heterocyclic building block in modern drug discovery. We will delve into its chemical properties, provide a detailed synthesis protocol with mechanistic insights, explore its applications, and outline essential analytical and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction and Significance
This compound, also known as tert-butyl 5-fluoro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a functionalized derivative of 7-azaindole. The 7-azaindole core is a prominent scaffold in medicinal chemistry, recognized as a bioisostere of indole. This structural motif is present in numerous biologically active compounds, including protein kinase inhibitors, which are crucial in oncology and inflammation research.
The strategic placement of three key functional groups defines the utility of this molecule:
-
The Boc (tert-butyloxycarbonyl) protecting group at the N1 position enhances solubility in organic solvents and modulates the reactivity of the azaindole ring system, allowing for selective transformations at other positions.
-
The fluoro group at the C5 position can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine substitution can also introduce new binding interactions with target proteins, potentially enhancing potency and selectivity.
-
The chloromethyl group at the C3 position is a reactive electrophilic handle. It serves as a crucial point of attachment for introducing various nucleophiles, enabling the facile construction of more complex molecular architectures. This functionality is particularly valuable for linking the azaindole core to other fragments in fragment-based drug design or for elaborating side chains.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is fundamental to its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆ClFN₂O₂ |
| Molecular Weight | 300.74 g/mol |
| CAS Number | 1263212-39-8 |
| Appearance | Typically an off-white to yellow or brown solid |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(CN(C)C)C2=C1N=CC=C2 |
| InChI Key | FBOZFEAYGNQKEE-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved from commercially available 5-fluoro-7-azaindole. The following protocol represents a common and reliable method.
Experimental Protocol: Two-Step Synthesis
Step 1: Boc Protection of 5-fluoro-7-azaindole
-
Dissolution: Dissolve 5-fluoro-7-azaindole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA), followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Isolation: Upon completion, quench the reaction with water. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, 1-Boc-5-fluoro-7-azaindole, can be purified by column chromatography.
Causality Insight: The Boc group is installed to protect the nitrogen of the pyrrole ring. This prevents side reactions in the subsequent chloromethylation step and activates the C3 position for electrophilic substitution. DMAP is a highly effective acylation catalyst that accelerates the reaction with Boc₂O.
Step 2: Chloromethylation of 1-Boc-5-fluoro-7-azaindole
-
Reagent Preparation: In a separate flask, cool a solution of a suitable solvent like THF to 0 °C. Add paraformaldehyde (1.5 eq) and chlorotrimethylsilane (TMSCl, 3.0 eq). Stir for 30 minutes to generate the reactive chloromethylating agent, methoxychloromethylsilane, in situ.
-
Reaction: Add the 1-Boc-5-fluoro-7-azaindole (1.0 eq) from Step 1 to the reaction mixture at 0 °C.
-
Execution: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final product, this compound.
Causality Insight: The C3 position of the Boc-protected azaindole is nucleophilic and readily undergoes electrophilic substitution. The combination of paraformaldehyde and TMSCl provides a mild and effective source of the electrophilic chloromethyl group, avoiding the harsh conditions associated with other chloromethylation reagents.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Applications in Drug Discovery: A Case Study
The primary utility of this compound is as an intermediate for constructing more complex molecules, particularly kinase inhibitors. The chloromethyl group at the C3 position allows for facile nucleophilic substitution, enabling the attachment of various side chains and linkers.
For instance, this building block has been instrumental in the synthesis of inhibitors targeting Janus kinases (JAKs), a family of enzymes involved in cytokine signaling pathways implicated in autoimmune diseases and cancer.
Illustrative Application Workflow
The diagram below illustrates how the title compound can be used to synthesize a hypothetical kinase inhibitor scaffold. The key step is the alkylation of a nucleophile (e.g., a phenol or amine) with the chloromethyl group.
Caption: Use as a key intermediate in drug synthesis.
This coupling reaction, followed by the removal of the Boc protecting group (typically under acidic conditions, e.g., with trifluoroacetic acid), reveals the NH of the azaindole, which can then participate in crucial hydrogen bonding interactions within the kinase's ATP-binding pocket.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of all protons and their respective chemical environments. Key signals include the Boc group singlet (around 1.6 ppm), the chloromethyl singlet (around 4.8 ppm), and distinct aromatic protons of the azaindole core.
-
¹³C NMR provides information on the carbon framework.
-
¹⁹F NMR will show a signal corresponding to the fluorine atom, confirming its incorporation.
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight (300.74 g/mol ), and the isotopic pattern for the chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) should be visible.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A high-purity sample will show a single major peak.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are essential.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Toxicity: While specific toxicity data is not extensively published, it should be handled as a potentially hazardous and irritant compound due to the reactive chloromethyl group.
By adhering to these guidelines, researchers can safely and effectively utilize this compound as a powerful tool in the synthesis of novel therapeutic agents.
References
A Senior Application Scientist's Guide to the Structural Elucidation of Fluorinated 7-Azaindole Derivatives
Introduction: The Strategic Value of Fluorine in 7-Azaindole Scaffolds
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic purine bases and form critical hydrogen bond interactions with protein kinases.[1][2] The strategic incorporation of fluorine into this framework represents a significant evolution in drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinity by influencing the electronic and conformational landscape of the parent molecule.[3]
This guide provides an in-depth technical overview of the multifaceted approach required for the unambiguous structure elucidation of novel fluorinated 7-azaindole derivatives. As a self-validating system, the described workflow emphasizes the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction, underpinned by computational modeling. This integrated strategy is essential for researchers, scientists, and drug development professionals to confidently characterize these high-value compounds.
The Analytical Triad: A Multi-Technique Approach to Structural Verification
The definitive assignment of a chemical structure, particularly one as nuanced as a fluorinated 7-azaindole, cannot rely on a single analytical technique. Instead, a logical and iterative workflow that integrates data from orthogonal methods is paramount. This approach ensures that the proposed structure is consistent across different physical and chemical measurements, thereby establishing a high degree of confidence.
Figure 1: Integrated workflow for the structural elucidation of fluorinated 7-azaindole derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for delineating the covalent framework of a molecule in solution. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.
A. Foundational 1D NMR: ¹H, ¹³C, and ¹⁹F Spectra
A complete set of 1D NMR spectra is the mandatory first step.
-
¹H NMR: Provides the initial overview of the proton environment. Key diagnostic signals for a 7-azaindole core include the N-H proton and the aromatic protons of the fused rings. The coupling patterns (J-coupling) offer preliminary insights into the substitution pattern.
-
¹³C NMR: Reveals the carbon skeleton. The large chemical shift range helps to resolve all carbon signals, including quaternary carbons.
-
¹⁹F NMR: This is a crucial experiment due to the unique properties of the ¹⁹F nucleus. It boasts 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[4] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment, often allowing for the clear resolution of signals from different fluorine atoms within a molecule.[5]
Experimental Protocol: Standard 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette plugged with cotton wool into a high-quality NMR tube.[6]
-
¹H NMR: Acquire a standard proton spectrum. Optimize shim values to obtain sharp signals. Integrate all signals to determine proton ratios.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A reference compound, such as CFCl₃ (δ = 0 ppm) or an internal standard, is used to calibrate the chemical shift axis. Due to the wide chemical shift range, ensure the spectral width is adequate to encompass all fluorine signals.
B. The Power of J-Coupling: Deciphering Proximity and Connectivity
The true power of NMR in this context lies in the analysis of spin-spin coupling constants (J-couplings) involving the ¹⁹F nucleus. These couplings, transmitted through covalent bonds, provide invaluable information about the relative positions of atoms.
-
¹H-¹⁹F Coupling (ⁿJHF): The magnitude of ⁿJHF is dependent on the number of intervening bonds (n).
-
³JHF (three-bond coupling) is particularly useful for identifying protons ortho to a fluorine atom on an aromatic ring, with typical values ranging from 5 to 10 Hz.
-
Longer-range couplings (⁴JHF, ⁵JHF) are also frequently observed and can be diagnostic of meta and para relationships, respectively.[7]
-
-
¹³C-¹⁹F Coupling (ⁿJCF):
-
¹JCF (one-bond coupling) is typically very large (200-300 Hz) and is a definitive indicator of a direct C-F bond.
-
²JCF and ³JCF are smaller but provide crucial information for assigning the carbon signals of the fluorinated ring.[8]
-
| Coupling Type | Number of Bonds (n) | Typical Magnitude (Hz) in Aromatic Systems | Structural Information |
| ¹JCF | 1 | 200 - 300 | Direct C-F bond |
| ²JCF | 2 | 15 - 30 | Carbon adjacent to the C-F bond |
| ³JHF | 3 | 5 - 10 | Proton ortho to fluorine |
| ³JCF | 3 | 3 - 10 | Carbon ortho to the C-F bond |
| ⁴JHF | 4 | 1 - 4 | Proton meta to fluorine |
| ⁵JHF | 5 | < 2 | Proton para to fluorine |
Table 1: Typical ¹H-¹⁹F and ¹³C-¹⁹F J-coupling constants in fluorinated aromatic systems.
C. Advanced 2D NMR Techniques: Building the Molecular Puzzle
2D NMR experiments are essential for unambiguously connecting the individual puzzle pieces provided by 1D spectra.
Figure 2: Key 2D NMR experiments and their role in structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H J-coupling networks, allowing for the tracing of proton spin systems within the molecule. For a 7-azaindole, this helps to assign protons on the same ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached.[10] This is fundamental for assigning the protonated carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).[10] HMBC is critical for connecting different spin systems and for identifying the positions of non-protonated (quaternary) carbons, such as the carbon bearing the fluorine atom (via correlations from neighboring protons to this carbon).
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. This is invaluable for determining stereochemistry and conformation.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the heteronuclear equivalent of NOESY, revealing through-space proximity between ¹H and ¹⁹F nuclei. A HOESY correlation can definitively confirm the spatial relationship between a fluorine substituent and nearby protons, which is particularly useful for assigning regioisomers.[11]
II. Mass Spectrometry (MS): Confirming the Formula and Probing Fragmentation
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern observed offers a secondary, powerful confirmation of the proposed structure.
A. Soft Ionization (ESI/APCI): The Molecular Ion
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques that typically yield the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in either positive or negative ion mode. Ensure the instrument is calibrated to achieve mass accuracy typically below 5 ppm.
-
Formula Determination: Use the accurate mass of the molecular ion to calculate possible elemental formulas that fit within the mass tolerance. This provides a critical check against the expected formula from the synthesis.
B. Electron Ionization (EI) and Tandem MS (MS/MS): The Fragmentation Fingerprint
Electron Ionization (EI) is a "harder" ionization technique that imparts more energy to the molecule, leading to characteristic fragmentation.[12] While EI might not always show a strong molecular ion, the resulting fragmentation pattern serves as a structural fingerprint. Tandem MS (MS/MS) experiments on ions generated by soft ionization can also be used to induce and study fragmentation.
For 7-azaindole derivatives, fragmentation often involves characteristic losses from the core structure and any substituents. The presence of a fluorine atom can direct fragmentation pathways. Common fragmentation patterns for indole-type structures include:
-
Cleavage of substituents: Loss of side chains attached to the indole nitrogen or the rings.
-
Ring cleavage: While the aromatic core is relatively stable, specific cleavages can occur, often initiated by the substituents. For instance, in related indole structures, the loss of CO or HCN from the heterocyclic ring has been observed.[13]
-
Fluorine-directed fragmentation: The strong C-F bond makes the loss of a fluorine radical less common. However, fluorine's electron-withdrawing nature can influence the stability of adjacent carbocations, thus directing fragmentation pathways.[14]
III. Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It reveals not only the connectivity but also the absolute configuration, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For 7-azaindole derivatives, X-ray crystallography is particularly insightful for observing the classic N-H···N hydrogen-bonded dimers that these molecules often form.[8][15]
Experimental Protocol: Single Crystal Growth and Analysis
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final refined structure provides a detailed 3D model of the molecule.
IV. Computational Chemistry: Bridging Theory and Experiment
Density Functional Theory (DFT) calculations have become an invaluable tool for corroborating experimental data. For fluorinated 7-azaindoles, DFT can be used to:
-
Predict NMR Chemical Shifts: Calculating the ¹⁹F NMR chemical shifts of potential isomers and comparing them to the experimental spectrum can be a powerful method for structural assignment.[9] Reasonably accurate predictions can be achieved with appropriate functionals and basis sets (e.g., B3LYP/6-31+G(d,p) or ωB97XD/aug-cc-pvdz).[16][17]
-
Analyze Conformations: DFT can be used to calculate the relative energies of different conformers, providing insight into the likely solution-state structure.
-
Simulate Vibrational Spectra: Calculated IR and Raman frequencies can be compared with experimental spectra to further confirm the structure.
Protocol for DFT-based ¹⁹F NMR Shift Prediction
-
Geometry Optimization: Perform a geometry optimization of the candidate structure using a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).
-
NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using a method like GIAO (Gauge-Including Atomic Orbital).
-
Scaling: The calculated absolute shieldings are then converted to chemical shifts relative to a reference compound (e.g., CFCl₃) using a linear scaling approach derived from a set of known compounds.[9]
Conclusion: A Unified and Self-Validating Approach
The structural elucidation of fluorinated 7-azaindole derivatives demands a rigorous, multi-pronged analytical strategy. By integrating the detailed connectivity information from 1D and 2D NMR, the molecular formula and fragmentation data from mass spectrometry, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can achieve a high level of confidence in their assignments. The use of computational chemistry as a predictive and corroborative tool further strengthens this self-validating system. This comprehensive approach not only ensures scientific integrity but also accelerates the drug development process by providing a solid structural foundation for subsequent biological and pharmacological studies.
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The Synthetic Chemist's Guide to 7-Azaindole: From Classical Annulation to Modern Catalysis
Foreword: The Ascendancy of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has firmly established itself as a "privileged structure."[1][2] Its unique architecture, serving as a bioisostere for both indole and purine systems, offers a strategic advantage in drug design.[2] The introduction of a nitrogen atom into the six-membered ring modulates the scaffold's electronic properties, enhancing solubility and bioavailability while providing an additional hydrogen bond acceptor site.[1][3] This feature is crucial for potent interactions with biological targets, particularly the hinge region of protein kinases.[4][5] Consequently, the 7-azaindole motif is at the heart of numerous therapeutics, including the FDA-approved kinase inhibitors Vemurafenib and Pexidartinib.[5][6]
This guide provides an in-depth exploration of the key synthetic strategies for constructing 7-azaindole intermediates. We will move beyond a mere recitation of reactions to dissect the underlying mechanisms, providing field-proven insights into why certain methodologies are chosen over others. From the harsh, high-temperature conditions of classical name reactions to the elegant, atom-economical approaches of modern transition-metal catalysis, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to leveraging this powerful heterocyclic core.
Chapter 1: Classical Annulation Strategies: Forging the Core with Heat and Stoichiometric Base
The earliest approaches to the 7-azaindole skeleton were adaptations of classical indole syntheses. These methods, while foundational, are often challenged by the electron-deficient nature of the pyridine starting materials, which can lead to low yields, limited substrate scope, and the need for harsh reaction conditions.[3][4]
The Fischer Indole Synthesis: An Acid-Catalyzed Cyclization
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[7] Its application to the azaindole family involves the acid-catalyzed cyclization of a 2-pyridylhydrazone, which is typically formed from the corresponding 2-pyridylhydrazine and an aldehyde or ketone.[7][8]
Causality and Mechanism: The driving force of the reaction is the formation of the stable aromatic pyrrole ring. The mechanism proceeds through several key steps: formation of the phenylhydrazone, tautomerization to an enehydrazine intermediate, a[9][9]-sigmatropic rearrangement, loss of ammonia, and final aromatization.[7] Polyphosphoric acid (PPA) is a common catalyst, serving as both an acidic medium and a dehydrating agent.[8][10] The electron-withdrawing pyridine ring can hinder the key sigmatropic rearrangement, often necessitating high temperatures.[8]
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A Technical Guide to the Physical Properties of Boc-Protected Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the core physical properties of tert-butoxycarbonyl (Boc)-protected azaindoles. As privileged scaffolds in medicinal chemistry, a thorough understanding of their physicochemical characteristics is paramount for successful drug discovery and development. This document offers a detailed analysis of solubility, melting point, crystallinity, and spectroscopic properties. It elucidates the causal relationships between the position of the nitrogen atom in the pyridine ring, the presence of the Boc protecting group, and the resulting physical attributes. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these pivotal compounds, complete with data presentation and visual workflows, to empower researchers in their laboratory endeavors.
Introduction: The Significance of Azaindoles and Boc Protection in Medicinal Chemistry
Azaindoles, bioisosteres of indole, are a class of heterocyclic compounds composed of a fused pyridine and pyrrole ring.[1] Their structural similarity to purines makes them ideal candidates for interacting with a multitude of biological targets, particularly kinases.[2] The introduction of a nitrogen atom into the indole scaffold significantly modulates the molecule's physicochemical properties, such as aqueous solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][3] There are four structural isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, each exhibiting distinct electronic and biological characteristics.[4]
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis. Its role in the chemistry of azaindoles is twofold: it prevents unwanted side reactions at the pyrrolic nitrogen during synthetic transformations and its steric bulk and electronic effects influence the physical properties of the molecule.[5] A comprehensive understanding of these properties is therefore essential for the rational design and development of azaindole-based therapeutics.
Solubility: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. The aqueous solubility of azaindole isomers is generally enhanced compared to indole, a direct consequence of the additional nitrogen atom which increases polarity.[2] The Boc-protecting group, being lipophilic, can modulate this property.
Factors Influencing the Solubility of Boc-Protected Azaindoles:
-
Position of the Pyridine Nitrogen: The position of the nitrogen atom in the six-membered ring influences the dipole moment and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with solvent molecules.[1]
-
The Boc Protecting Group: The bulky and non-polar tert-butyl group of the Boc moiety can decrease aqueous solubility while potentially increasing solubility in organic solvents. This balance is critical in ensuring adequate solubility for both formulation and biological activity.
-
Substituents: Additional functional groups on the azaindole ring will significantly impact solubility based on their polarity and hydrogen bonding potential.
Comparative Solubility of Azaindole Isomers
Table 1: Physicochemical Properties of Azaindole Isomers
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
| pKa | 5.46 | 6.74 | 7.95 | 4.59 |
| LogP | 0.5 | 0.6 | 0.7 | 0.4 |
| Aqueous Solubility (LogS) | -1.5 | -1.6 | -1.7 | -1.4 |
Data compiled from references[1][7]. LogP and LogS values are calculated.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the thermodynamic aqueous solubility of a compound.[8][9][10]
Diagram 1: Workflow for Aqueous Solubility Determination
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the Boc-protected azaindole in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[8]
-
Incubation: In a series of vials, add a small aliquot of the stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to create a range of concentrations. Ensure excess solid is present in at least some of the vials.[8]
-
Equilibration: Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]
-
Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Centrifuge the samples at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to separate the saturated solution from the excess solid.[8]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.[8]
-
Calibration: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the test samples.
-
Solubility Determination: The highest measured concentration that remains in solution represents the thermodynamic solubility of the compound under the tested conditions.
Melting Point and Crystallinity: Indicators of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides information about its identity and purity. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound, while impurities will generally depress and broaden the melting range. The crystalline form, or polymorph, of an API can significantly impact its physical properties, including solubility and stability.
Factors Influencing Melting Point and Crystallinity:
-
Intermolecular Forces: The strength of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, in the crystal lattice determines the energy required to transition from the solid to the liquid phase. The position of the nitrogen atom in the azaindole ring and the presence of the Boc group influence these interactions.
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the stability of the solid state and thus the melting point. The bulky Boc group can disrupt crystal packing, potentially leading to lower melting points compared to the parent azaindole.
Table 2: Known Melting Points of Azaindoles and Derivatives
| Compound | Melting Point (°C) |
| 4-Azaindole | 111-113 |
| 6-Azaindole | 136-137 |
| 7-Azaindole | 105-107[11] |
| 1-Boc-indole | 24-26 |
| N-Boc-7-azaindole | Liquid at room temperature |
Data compiled from commercial supplier information and reference[11].
Experimental Protocol for Melting Point Determination
The capillary melting point method is a standard technique for determining the melting point of a solid organic compound.[12][13][14][15]
Diagram 2: Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Methodology:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[12]
-
Capillary Packing: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 1-2 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[15]
-
Heating: If the approximate melting point is unknown, a rapid initial determination can be performed by heating quickly. For an accurate measurement, heat rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[15]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the compound.
Powder X-ray Diffraction (PXRD) for Crystallinity Analysis
PXRD is a powerful non-destructive technique used to analyze the crystalline nature of a solid material. It provides information on the crystal structure, phase purity, and polymorphism.[16][17][18][19][20]
Diagram 3: Workflow for Powder X-ray Diffraction (PXRD) Analysis
Caption: General workflow for acquiring and analyzing PXRD data.
Methodology:
-
Sample Preparation: The sample should be a fine, homogeneous powder. Grinding the sample in a mortar and pestle can help to ensure random orientation of the crystallites.[19]
-
Sample Mounting: The powder is typically packed into a shallow well in a sample holder. The surface should be smooth and level with the surface of the holder.[16]
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is measured.[17]
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine unit cell parameters. Amorphous materials will not produce sharp diffraction peaks.
Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Boc-protected azaindoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.[21]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For Boc-protected azaindoles, characteristic signals include:
-
A singlet around 1.4-1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.[22]
-
Aromatic protons of the azaindole core, with chemical shifts and coupling patterns dependent on the isomer and any substituents.
-
The NH proton of the pyrrole ring is absent due to Boc protection.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals for Boc-protected azaindoles include:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[23] For Boc-protected azaindoles, characteristic absorption bands include:
-
C=O stretch: A strong absorption band around 1680-1730 cm⁻¹ corresponding to the carbonyl group of the Boc protector.[24]
-
C-H stretches: Absorptions for aromatic and aliphatic C-H bonds.
-
N-H stretch: The N-H stretching vibration of the unprotected pyrrole ring (around 3300-3500 cm⁻¹) will be absent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The azaindole core is a chromophore, and its UV-Vis absorption spectrum is sensitive to the position of the nitrogen atom and the presence of substituents.[6] The Boc group itself does not have significant absorption in the standard UV-Vis range.
Conclusion: A Framework for Understanding and Application
This technical guide has provided a comprehensive overview of the key physical properties of Boc-protected azaindoles, crucial for their application in drug discovery and development. By understanding the interplay between the molecular structure—specifically, the position of the azaindole nitrogen and the Boc-protecting group—and the resulting physicochemical characteristics, researchers can make more informed decisions in the design, synthesis, and formulation of novel therapeutic agents. The detailed experimental protocols provided herein offer a practical framework for the robust characterization of these important heterocyclic compounds.
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- 11. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pennwest.edu [pennwest.edu]
- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 16. mcgill.ca [mcgill.ca]
- 17. emeraldcloudlab.com [emeraldcloudlab.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Introduction: The Strategic Importance of 7-Azaindole Scaffolds in Modern Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[1][2] This has led to the successful development of numerous kinase inhibitors, including the FDA-approved drug vemurafenib for the treatment of melanoma.[1] The unique electronic properties of the 7-azaindole ring system, coupled with its capacity for forming key hydrogen bond interactions, make it a cornerstone in the design of targeted therapeutics.[1][3] Beyond kinase inhibition, 7-azaindole derivatives have shown promise in a range of therapeutic areas, underscoring the versatility of this scaffold.[4][5]
The functionalization of the 7-azaindole core is crucial for modulating potency, selectivity, and pharmacokinetic properties. The title compound, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, is a highly valuable intermediate designed for facile diversification. The Boc-protected nitrogen at position 1 enhances stability and solubility, while the fluorine atom at position 5 can modulate the electronic properties and metabolic stability of potential drug candidates. The key reactive handle is the 3-(chloromethyl) group, which is primed for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for reactions with common nucleophiles, and offer insights into reaction optimization and troubleshooting.
Chemical Principles and Mechanistic Considerations
The nucleophilic substitution at the 3-(chloromethyl) position of the 7-azaindole core proceeds via a classical SN2 (Substitution Nucleophilic Bimolecular) mechanism. The chloromethyl group behaves as a good electrophile due to the electron-withdrawing nature of the chlorine atom, which polarizes the C-Cl bond.
Key Mechanistic Features:
-
Concerted Mechanism: The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry if the carbon were chiral.
-
Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group.
The reactivity of the 3-(chloromethyl) group is analogous to that of a benzylic halide, which is known to be a good substrate for SN2 reactions. The adjacent indole ring system can stabilize the transition state through its π-electron system.
Visualizing the Reaction Workflow
The general workflow for the nucleophilic substitution on this compound is outlined below. This process involves the reaction of the electrophilic substrate with a chosen nucleophile in a suitable solvent system, followed by workup and purification to isolate the desired product.
Caption: General workflow for nucleophilic substitution.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the nucleophilic substitution on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.
Protocol 1: Substitution with a Primary or Secondary Amine
This protocol describes the synthesis of 3-(aminomethyl)-1-Boc-5-fluoro-7-azaindole derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(aminomethyl)-1-Boc-5-fluoro-7-azaindole.
Protocol 2: Substitution with a Thiol
This protocol outlines the preparation of 3-(thiomethyl)-1-Boc-5-fluoro-7-azaindole derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 equivalents)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add the thiol (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-(thiomethyl)-1-Boc-5-fluoro-7-azaindole.
Protocol 3: Substitution with Azide
This protocol describes the synthesis of 1-Boc-3-(azidomethyl)-5-fluoro-7-azaindole, a versatile intermediate for further transformations such as reduction to the corresponding amine or participation in click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 - 2.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 6-18 hours. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (3 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and sodium azide.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 1-Boc-3-(azidomethyl)-5-fluoro-7-azaindole.
Data Summary: Representative Nucleophiles and Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-(chloromethyl)indole analogues, which can be adapted for this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary/Secondary Amines | K₂CO₃ or DIPEA | DMF, MeCN | 25 - 50 | 12 - 24 |
| Thiols | NaH or K₂CO₃ | THF, DMF | 0 - 25 | 4 - 12 |
| Sodium Azide | - | DMF | 25 - 40 | 6 - 18 |
| Alcohols (as alkoxides) | NaH | THF, DMF | 0 - 25 | 8 - 16 |
| Cyanide (e.g., NaCN) | - | DMSO | 25 - 60 | 12 - 48 |
Troubleshooting and Expert Insights
Issue 1: Low Reaction Yield
-
Potential Cause: Insufficient reactivity of the nucleophile or incomplete reaction.
-
Solution: Increase the reaction temperature in increments of 10 °C. Consider using a more polar aprotic solvent like DMSO to enhance the rate of SN2 reactions. For weakly nucleophilic amines or thiols, using a stronger base (e.g., NaH for thiols) to fully generate the nucleophilic species can be beneficial.
-
-
Potential Cause: Degradation of the starting material or product.
-
Solution: Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. If the product is found to be unstable under the reaction conditions, consider running the reaction at a lower temperature for a longer duration.
-
Issue 2: Formation of Side Products
-
Potential Cause: Over-alkylation of the nucleophile (e.g., with primary amines).
-
Solution: Use a larger excess of the amine nucleophile (e.g., 3-5 equivalents) to favor the formation of the mono-alkylated product.
-
-
Potential Cause: Elimination reaction (E2) competing with substitution.
-
Solution: This is less likely with a chloromethyl group but can be favored by sterically hindered, strongly basic nucleophiles. Use a less hindered base or a more nucleophilic, less basic reagent if possible. Running the reaction at a lower temperature generally favors substitution over elimination.
-
Issue 3: Difficult Purification
-
Potential Cause: Co-elution of the product with starting material or byproducts.
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the product is basic (e.g., an amine), consider an acid-base workup to separate it from neutral impurities.
-
-
Potential Cause: Residual high-boiling solvent (e.g., DMF, DMSO).
-
Solution: During workup, wash the organic extract thoroughly with water and brine. For trace amounts of DMF or DMSO, co-evaporation with a lower-boiling solvent like toluene under reduced pressure can be effective.
-
Visualizing the Reaction Mechanism
The SN2 reaction mechanism for the substitution of the chloromethyl group is depicted below.
Caption: SN2 mechanism for nucleophilic substitution.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel 7-azaindole derivatives. The 3-(chloromethyl) group undergoes reliable SN2 reactions with a variety of nucleophiles, providing a straightforward and efficient method for introducing molecular diversity. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and medicinal chemistry, enabling the rapid and efficient synthesis of new chemical entities based on the privileged 7-azaindole scaffold.
References
- Somei, M. (2001). The Chemistry of Indoles. Heterocycles, 55(5), 945. (This provides general context on indole chemistry)
- Benchchem. (n.d.). The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development.
- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026, January 6).
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2020, September 22). ChemicalBook.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- The Essential Role of 7-Azaindole in Modern Pharmaceutical Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of 3-[(1-aryl)aminomethyl]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The 7-Azaindole Scaffold as a Privileged Kinase Hinge-Binder
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a "privileged scaffold" for the development of potent and selective kinase inhibitors.[1] Its remarkable success is rooted in its structural mimicry of the purine core of ATP, allowing it to form a highly stable, bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site.[2] This interaction, involving the pyridine N7 as a hydrogen bond acceptor and the pyrrole N1-H as a hydrogen bond donor, effectively anchors the inhibitor, providing a robust platform for further functionalization to achieve high affinity and selectivity. The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor, stands as a testament to the power of this scaffold in oncology.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole , in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind the specific substitutions on this reagent, provide detailed, field-proven protocols for its application in alkylation reactions, and present a case study on the synthesis of a potent kinase inhibitor.
The Rationale for Functionalization: Decoding the Roles of the Boc, Fluoro, and Chloromethyl Groups
The utility of This compound lies in the specific roles played by each of its functional groups, which are strategically positioned to facilitate efficient and controlled synthesis of complex molecules.
-
The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves two critical functions. Firstly, it protects the pyrrolic nitrogen from participating in undesired side reactions, ensuring that the desired reactivity occurs at the 3-position. Secondly, the Boc group enhances the solubility of the azaindole core in common organic solvents, simplifying reaction setup and purification. This protecting group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to unveil the crucial N1-H for hinge binding in the final inhibitor.[4]
-
The 5-Fluoro Substituent: The incorporation of a fluorine atom at the 5-position is a deliberate design element with multiple benefits. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic system.[2] This can modulate the pKa of the 7-azaindole core, potentially enhancing the strength of the hydrogen bonding interactions with the kinase hinge.[5] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and in vivo half-life.[5] From a binding perspective, the small size of the fluorine atom allows it to be accommodated in many protein active sites, where it can form favorable orthogonal multipolar interactions with backbone amides or other residues, further enhancing binding affinity.[6]
-
The 3-(Chloromethyl) Group: The chloromethyl group at the 3-position is a highly versatile electrophilic handle. It is primed for nucleophilic substitution reactions (SN2), allowing for the straightforward introduction of a wide variety of functional groups and linkers. This is the key reactive site for building out the kinase inhibitor scaffold from the 7-azaindole core, enabling the connection to other pharmacophoric elements that will occupy different pockets of the ATP-binding site to confer potency and selectivity. The reactivity of this group allows for facile coupling with amines, phenols, thiols, and other nucleophiles under relatively mild conditions.
Core Application: N-Alkylation for Kinase Inhibitor Construction
The primary application of This compound is the alkylation of nucleophiles, most commonly primary or secondary amines, to form a methylene bridge connecting the 7-azaindole core to another part of the inhibitor. This reaction is a cornerstone of the synthesis of numerous kinase inhibitors.
General Workflow
The overall synthetic strategy typically involves a three-stage process: N-alkylation, purification, and deprotection. This workflow is designed to be robust and adaptable to a variety of nucleophilic partners.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a 3-((Pyrazol-4-ylamino)methyl)-7-azaindole Kinase Inhibitor Core
This protocol provides a detailed, step-by-step methodology for the synthesis of a key intermediate, tert-butyl 5-fluoro-3-(((1H-pyrazol-4-yl)amino)methyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , a scaffold found in several advanced kinase inhibitors.
Part 1: N-Alkylation of 4-amino-1H-pyrazole
Objective: To couple the 7-azaindole core with a 4-aminopyrazole nucleophile via an SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
4-amino-1H-pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the starting azaindole.
-
Nucleophile Addition: Add 4-amino-1H-pyrazole (1.1 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 12-18 hours. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a mild inorganic base like K₂CO₃ is sufficient to act as an acid scavenger without promoting side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethyl compound is consumed.
-
Workup:
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 5-fluoro-3-(((1H-pyrazol-4-yl)amino)methyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | A mild, inexpensive inorganic base sufficient to neutralize the HCl byproduct without causing deprotection of the Boc group or other side reactions. |
| Solvent | DMF (N,N-Dimethylformamide) | A polar aprotic solvent that effectively solubilizes the reactants and facilitates the SN2 reaction mechanism. |
| Temperature | Room Temperature (20-25 °C) | The chloromethyl group is sufficiently reactive to allow the reaction to proceed at ambient temperature, minimizing potential side reactions. |
| Stoichiometry | Slight excess of amine (1.1 eq) | Ensures complete consumption of the limiting electrophile, the chloromethyl-azaindole. |
Table 1: Key Parameters for the N-Alkylation Reaction.
Part 2: Boc Deprotection
Objective: To remove the Boc protecting group to reveal the N1-H of the 7-azaindole, which is essential for kinase hinge binding.
Materials:
-
Purified Boc-protected intermediate from Part 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard workup glassware
Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v).[4] The reaction is typically exothermic, so addition may be performed at 0 °C for large-scale reactions.
-
Reaction: Stir the solution at room temperature for 1-3 hours. The strong acid TFA readily cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Carefully neutralize the solution by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Caution: This neutralization is exothermic and releases CO₂ gas.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected kinase inhibitor core.
-
-
Purification (if necessary): The product can be further purified by recrystallization or chromatography if required.
Caption: Synthetic pathway to the kinase inhibitor core.
Conclusion and Future Perspectives
This compound is a high-value, strategically designed building block for the synthesis of advanced kinase inhibitors. Its pre-installed features—a metabolically robust fluorine atom, a versatile chloromethyl handle, and a readily cleavable Boc protecting group—streamline the synthetic process, allowing medicinal chemists to efficiently construct complex and potent molecules. The protocols detailed herein provide a reliable and reproducible framework for the key transformations involving this intermediate. As the quest for more selective and potent kinase inhibitors continues, the judicious use of such well-designed synthons will remain a critical component of successful drug discovery campaigns.
References
- Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Hong, S., et al. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. Organic Letters, 17(15), 3742–3745.
- Mao, J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(9), 2541-2548.
- Shah, V. H., et al. (2019). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1674–1697.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Czechtizky, W., et al. (2023). Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial.
- Bonham, C. A., et al. (2023). Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide. eJHaem, 4(3), 738-750.
- Tsai, J., et al. (2012). Discovery of a selective inhibitor of oncogenic B-RAF kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 109(30), 12018-12023.
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
Application Notes and Protocols: Synthesis of 7-Azaindole Derivatives from 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Authored by: [Your Name/Group], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of diverse 7-azaindole derivatives utilizing the versatile starting material, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics.[1][2] This guide details robust protocols for nucleophilic substitution and cross-coupling reactions, explains the rationale behind experimental choices, and presents data in a clear, accessible format.
Introduction: The Significance of 7-Azaindole Derivatives
The 7-azaindole core, a bioisostere of indole, is a prominent heterocyclic motif in modern drug discovery.[1] Its unique structural and electronic properties enable favorable interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[3] The incorporation of a nitrogen atom into the indole ring can modulate physicochemical properties, such as solubility and bioavailability, and provide an additional hydrogen bond acceptor, potentially enhancing binding affinity and potency.[1] Consequently, 7-azaindole derivatives have found extensive applications, particularly as kinase inhibitors in oncology.[1][2] Notable examples of drugs containing the 7-azaindole scaffold include the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1]
The starting material, this compound, is a strategically designed building block for the synthesis of diverse 7-azaindole libraries. The key features of this starting material are:
-
1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the pyrrole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions.[4] It can be readily removed under acidic conditions.[4]
-
5-Fluoro Substituent: The fluorine atom can enhance metabolic stability and modulate the electronic properties of the aromatic system, potentially influencing biological activity.
-
3-(Chloromethyl) Group: This is a highly reactive electrophilic handle, ideal for introducing a wide variety of nucleophiles at the C3 position of the 7-azaindole core.
This guide will focus on leveraging the reactivity of the 3-(chloromethyl) group to synthesize a library of novel 7-azaindole derivatives.
Synthetic Strategies and Mechanistic Considerations
The primary synthetic route for diversifying this compound involves the nucleophilic substitution of the chloride atom. This SN2 reaction is facilitated by the stability of the departing chloride ion and the electrophilic nature of the benzylic-like carbon.
2.1. Nucleophilic Substitution Reactions
A wide range of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common classes of nucleophiles include:
-
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocycles like imidazole and pyrazole.
-
Oxygen Nucleophiles: Alcohols, phenols, and carboxylic acids (often requiring basic conditions to form the more nucleophilic alkoxide or carboxylate).
-
Sulfur Nucleophiles: Thiols and thiophenols.
-
Carbon Nucleophiles: Cyanide, enolates, and organometallic reagents (though the latter may require specific conditions to avoid side reactions).
The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are typically used to dissolve the reactants and facilitate the substitution. An appropriate base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile, increasing its reactivity.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
3.1. General Protocol for Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
Workflow Diagram:
Caption: General workflow for the synthesis of 3-amino-substituted 7-azaindole derivatives.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine Nucleophile | 1.1 - 1.5 | To introduce the desired functionality |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | 2.0 - 3.0 | Base to neutralize HCl |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Brine | - | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Silica Gel | - | Stationary Phase for Chromatography |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (DIPEA or K₂CO₃, 2.0 - 3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.2. Deprotection of the Boc Group
The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H 7-azaindole.
Reaction Scheme:
Caption: General scheme for the acidic deprotection of the Boc group.
Materials and Reagents:
| Reagent | Purpose |
| Boc-protected 7-azaindole derivative | Starting Material |
| Trifluoroacetic Acid (TFA) | Reagent for Boc removal |
| Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | To neutralize the acid |
Step-by-Step Procedure:
-
Dissolve the Boc-protected 7-azaindole derivative in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v with DCM).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Further purification by chromatography or recrystallization may be necessary.
Data and Expected Outcomes
The protocols described above are robust and can be applied to a wide range of nucleophiles. The yields for the nucleophilic substitution reactions are typically in the range of 60-95%, depending on the nature of the nucleophile. The deprotection step generally proceeds in high yield (>90%).
Table of Representative Derivatives:
| Entry | Nucleophile | Product Structure (at C3) | Expected Yield (%) |
| 1 | Morpholine | -CH₂-N(CH₂CH₂)₂O | 85-95 |
| 2 | Piperidine | -CH₂-N(CH₂)₅ | 88-96 |
| 3 | Aniline | -CH₂-NH-Ph | 75-85 |
| 4 | Phenol + K₂CO₃ | -CH₂-O-Ph | 70-80 |
| 5 | Sodium Cyanide | -CH₂-CN | 60-75 |
Troubleshooting and Expert Insights
-
Low Yield in Substitution Reaction: If the yield is low, consider increasing the reaction temperature or using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure that the nucleophile is not sterically hindered.
-
Incomplete Deprotection: If the Boc deprotection is sluggish, increase the concentration of the acid or the reaction time. Alternatively, using 4M HCl in dioxane is a common and effective alternative to TFA.
-
Side Reactions: The 7-azaindole nucleus can be susceptible to electrophilic attack.[5] However, under the basic conditions of the nucleophilic substitution, this is generally not a major concern. During deprotection, ensure that other acid-labile functional groups are not present in the molecule.
Conclusion
The synthetic routes outlined in this application note provide a versatile and efficient platform for the generation of diverse libraries of 7-azaindole derivatives from the readily available starting material, this compound. These compounds are valuable for screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other targeted therapies. The protocols are scalable and can be adapted for parallel synthesis to accelerate the drug discovery process.
References
-
Yadav, P., & Kumar, R. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. Retrieved from [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Retrieved from [Link]
Sources
Protocol for the Efficient Acid-Mediated Boc Deprotection of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
An Application Note for Drug Development Professionals
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its unique electronic properties and ability to form key hydrogen bonding interactions.[1][2][3][4] The synthesis of complex 7-azaindole derivatives often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most common for masking the indole nitrogen.[5] This application note provides a detailed, field-proven protocol for the efficient removal of the Boc protecting group from 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole using trifluoroacetic acid (TFA). We will delve into the causality behind experimental choices, provide a step-by-step methodology, and discuss the underlying reaction mechanism to ensure robust and reproducible results.
Introduction: The Significance of 7-Azaindoles
7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bioisosteres of indoles and purines, making them highly valuable frameworks in drug discovery. Their incorporation into small molecules can modulate physicochemical properties, improve metabolic stability, and enhance binding affinity to biological targets.[2][4] Consequently, robust synthetic routes to functionalized 7-azaindoles are critical. The protection of the N-H group of the pyrrole ring is a common strategy to prevent unwanted side reactions during synthesis. The Boc group is an ideal choice due to its stability under a wide range of conditions and its clean, acid-labile removal. This protocol focuses on the final deprotection step to yield the free N-H azaindole, a crucial intermediate for further functionalization or as a final active pharmaceutical ingredient (API).
Experimental Protocol
This protocol is designed for the deprotection of this compound to yield 5-fluoro-3-(chloromethyl)-7-azaindole.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥95% Purity | Commercially Available | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Deprotecting agent. Highly corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous work-up (neutralization). |
| Deionized Water (H₂O) | Type II or higher | --- | For preparing aqueous solutions. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | Drying agent. |
| Round-bottom flask | --- | --- | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | --- | --- | For reaction agitation. |
| Ice bath | --- | --- | For controlling initial reaction temperature. |
| Rotary evaporator | --- | --- | For solvent removal. |
| Separatory funnel | --- | --- | For liquid-liquid extraction. |
Step-by-Step Methodology
The following workflow outlines the complete deprotection procedure.
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.
-
Acid Addition: While stirring, add trifluoroacetic acid (TFA) dropwise to the solution. A typical final concentration is 20-25% TFA by volume relative to the DCM (e.g., for 10 mL DCM, add 2.5-3.3 mL of TFA).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, toluene can be added and co-evaporated.[6]
-
Neutralization: Carefully redissolve the resulting residue (which is the TFA salt of the product) in DCM. Transfer the solution to a separatory funnel and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Extraction: Separate the organic layer. Wash the aqueous layer one or two more times with fresh DCM to ensure complete extraction of the product.
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 5-fluoro-3-(chloromethyl)-7-azaindole. The product can be further purified by column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material (SM) | 1.0 eq. | This compound |
| Solvent (DCM) | ~10 mL / mmol of SM | Concentration of ~0.1 M |
| Reagent (TFA) | 20-25% v/v | A large excess is used to drive the reaction. |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls potential exotherm. |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion. |
Mechanism and Scientific Rationale
Acid-Catalyzed Deprotection Mechanism
The removal of the Boc group is a classic example of an acid-catalyzed cleavage reaction. The mechanism proceeds through several distinct steps, which ensures its selectivity and efficiency under acidic conditions while remaining stable to bases and nucleophiles.[7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This makes the carbonyl carbon more electrophilic.[8][9]
-
Cleavage: The C-O bond of the tert-butyl group cleaves, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of the azaindole.[8]
-
Final Protonation: Under the strongly acidic reaction conditions, the newly liberated and basic azaindole nitrogen is immediately protonated, forming the corresponding trifluoroacetate salt. This is why a basic work-up is required to isolate the neutral free amine.
The choice of TFA in DCM is standard practice; TFA is a strong acid that efficiently drives the reaction, while DCM is an excellent, non-reactive solvent for both the starting material and the intermediate salt.[7][10]
Troubleshooting and Self-Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or TFA concentration. Steric hindrance around the Boc group. | Extend the reaction time and monitor by TLC. If still incomplete, increase the TFA concentration (e.g., to 50% v/v) or use neat TFA.[11] |
| Product is an Oily Residue | The product is the TFA salt, which is often not a crystalline solid. | Ensure complete neutralization during the basic work-up. Co-evaporate the final product with a non-polar solvent like hexanes to remove residual solvent and potentially induce solidification.[6] |
| Low Yield after Work-up | Incomplete extraction due to product remaining in the aqueous layer as the protonated salt. Product is partially water-soluble. | Ensure the pH of the aqueous layer is basic (pH > 8) after neutralization. Perform multiple extractions (3-4 times) with DCM. If the product is highly polar, a different extraction solvent like ethyl acetate may be more effective. |
| Decomposition of Product | The 3-(chloromethyl) group can be sensitive. The deprotected azaindole may be unstable to prolonged exposure to strong acid. | Minimize reaction time once the starting material is consumed. Ensure the work-up is performed promptly after the reaction is complete. Avoid excessive heat during solvent evaporation. |
Safety Precautions
All operations should be performed inside a certified chemical fume hood.
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin and eye burns, as well as respiratory tract irritation.[12][13][14]
-
PPE: Always wear chemical-resistant gloves (nitrile for small volumes, butyl rubber for larger volumes), a buttoned lab coat, and chemical splash goggles.[12][15]
-
Handling: Dispense TFA carefully to avoid splashing. Keep containers tightly closed.
-
Spills: Neutralize small spills with sodium bicarbonate before cleanup.
-
First Aid: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[13][15] For eye contact, flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[14][15]
-
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Pressure Build-up: The deprotection reaction releases carbon dioxide, and the neutralization step also generates CO₂ gas. Do not conduct the reaction in a sealed container and always vent the separatory funnel frequently during the basic wash.[8]
Characterization of 5-fluoro-3-(chloromethyl)-7-azaindole
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and the absence of the tert-butyl group signal (which appears around 1.5 ppm in ¹H NMR for the Boc group).
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of the deprotected product.
-
TLC: To assess the purity of the final compound against the starting material.
References
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
- Trifluoroacetic Acid SOP. University of Washington.
- Trifluoroacetic Acid Hazard Summary. New Jersey Department of Health.
- Standard Operating Procedures for Working with Trifluoroacetic Acid. Amherst College.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Trifluoroacetic acid - Safety D
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors. Journal of Medicinal Chemistry.
- Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- How to do work-up of a BOC deprotection reaction by TFA?
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Amine Protection / Deprotection. Fisher Scientific.
- Removal of Boc protecting group as workup? Reddit.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Boc Deprotection - TFA. Common Organic Chemistry.
- Acid-catalyzed Boc deprotection mechanism. ACS Green Chemistry Institute.
- Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Boc De-protection. Reddit.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- 5-FLuoro-7-azaindole-3-carboxylic acid methyl ester. BLD Pharm.
- 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester(1190321-49-3) 1H NMR spectrum. ChemicalBook.
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. amherst.edu [amherst.edu]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindoles in Drug Discovery
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. As a bioisostere of indole, it mimics the natural structure while introducing a nitrogen atom into the six-membered ring. This substitution not only alters the electronic properties of the molecule but also provides an additional hydrogen bond acceptor, which can be pivotal for enhancing binding affinity, potency, and overall efficacy of drug candidates.[1] Consequently, 7-azaindole derivatives are integral components of numerous therapeutic agents, particularly as kinase inhibitors.[1]
The functionalization of the 7-azaindole core is therefore a critical task for medicinal chemists. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the precise and efficient installation of a wide array of substituents onto the 7-azaindole nucleus, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides an in-depth overview of the most pertinent palladium-catalyzed cross-coupling reactions for 7-azaindole functionalization, complete with detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in this field.
General Experimental Workflow
A systematic approach is crucial for successful cross-coupling reactions. The following diagram outlines a typical workflow from reaction setup to product isolation.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-7-azaindole, inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: C3-Arylation of 6-chloro-3-iodo-N-protected-7-azaindole
This protocol is adapted from a procedure for the selective C3-arylation of a di-halogenated 7-azaindole derivative.[2]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
-
Nitrogen or Argon source
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried sealed tube equipped with a magnetic stir bar, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Solvent Addition: Add the degassed toluene/ethanol (1:1) solvent mixture via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Precatalyst, source of active Pd(0) |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene/Ethanol, Dioxane/Water, DMF | Solubilizes reactants and catalyst |
| Temperature | 60-110 °C | Provides energy for the reaction to proceed at a reasonable rate |
II. Heck-Mizoroki Reaction: Alkenylation of Halo-7-azaindoles
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This reaction is particularly useful for introducing vinyl groups onto the 7-azaindole scaffold.
Mechanistic Insight
The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the Pd-C bond.
-
β-Hydride Elimination (Syn-elimination): A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.
Detailed Protocol: Cascade C-N Cross-Coupling/Heck Reaction
This protocol describes a cascade reaction for the synthesis of substituted 7-azaindoles from amino-o-bromopyridines and alkenyl bromides.[3]
Materials:
-
Amino-o-bromopyridine (1.0 equiv)
-
Alkenyl bromide (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (t-BuONa) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon source
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the amino-o-bromopyridine (1.0 equiv) and sodium tert-butoxide (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).
-
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane followed by the alkenyl bromide (1.2 equiv) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the substituted 7-azaindole.
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst for the active Pd(0) species |
| Ligand | XPhos, PPh₃, PCy₃ | Modulates catalyst activity and stability |
| Base | t-BuONa, K₂CO₃, Et₃N | Neutralizes the HX generated during the catalytic cycle |
| Solvent | Dioxane, DMF, Acetonitrile | Provides the reaction medium |
| Temperature | 100-140 °C | Overcomes the activation energy barrier |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes. This reaction is invaluable for introducing alkynyl functionalities into the 7-azaindole core, which can serve as versatile handles for further transformations.
Mechanistic Insight
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the halo-7-azaindole to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Detailed Protocol: Coupling of 4-iodo-1-acetyl-7-azaindole
This protocol is adapted from a procedure for the coupling of 4-iodo-1-acetyl-7-azaindole with 2-methyl-3-butyn-2-ol.[4]
Materials:
-
4-iodo-1-acetyl-7-azaindole (1.0 equiv)
-
2-methyl-3-butyn-2-ol (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Dioxane (anhydrous)
-
Nitrogen or Argon source
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a solution of 4-iodo-1-acetyl-7-azaindole (1.0 equiv) in anhydrous dioxane in an oven-dried flask, add 2-methyl-3-butyn-2-ol (1.2 equiv).
-
Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%) to the reaction mixture. Finally, add triethylamine (2.0 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Recommended Conditions | Role in Reaction |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the C-C bond formation |
| Copper Source | CuI | Co-catalyst, facilitates the formation of the copper acetylide |
| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst |
| Base | Et₃N, DIPEA | Deprotonates the terminal alkyne and neutralizes HX |
| Solvent | Dioxane, DMF, THF | Solvent for the reaction |
| Temperature | Room Temperature to 80 °C | Influences reaction rate |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It allows for the coupling of amines with aryl halides, providing a direct route to amino-7-azaindoles, which are important pharmacophores.
Mechanistic Insight
The catalytic cycle for the Buchwald-Hartwig amination is analogous to other cross-coupling reactions and involves:
-
Oxidative Addition: Pd(0) adds to the halo-7-azaindole to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst.
Sources
The Strategic Application of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole in Modern Medicinal Chemistry
Introduction: Unpacking a Privileged Scaffold
In the landscape of contemporary drug discovery, the 7-azaindole scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors.[1][2][3] Its unique arrangement of a pyrrole fused to a pyridine ring allows it to act as an excellent bioisostere for the adenine core of ATP, forming critical bidentate hydrogen bonds with the hinge region of many kinases.[2][3][4] This interaction, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor, anchors the inhibitor in the ATP binding pocket, providing a strong foundation for achieving high potency.[2] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
The building block, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole , is a sophisticated intermediate designed for efficiency and versatility in medicinal chemistry campaigns. Each component of this molecule serves a distinct and critical purpose:
-
1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen serves two key functions. Firstly, it deactivates the otherwise nucleophilic pyrrole nitrogen, preventing unwanted side reactions. Secondly, its lability under acidic conditions allows for a clean and straightforward deprotection step at a later stage in the synthesis, which can be crucial for revealing the N-H required for hinge binding.[5]
-
5-Fluoro Substituent: The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6][7] The strong C-F bond can block potential sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the aromatic system, potentially improving interactions with the target protein.[6] In some cases, a 7-fluoroindole has been successfully used as a bioisostere for a 7-azaindole.[8]
-
3-(Chloromethyl) Group: This is the key reactive handle of the molecule. The chloromethyl group at the 3-position acts as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions.[9][10] This allows for the facile and directional introduction of a wide array of side chains and functional groups, which are essential for targeting specific pockets within the kinase active site and for optimizing the overall drug-like properties of the final compound.
This application note provides a detailed guide to the use of this compound as a building block, complete with protocols for its application in nucleophilic substitution reactions and its strategic importance in the synthesis of targeted therapeutics, such as covalent kinase inhibitors.
Application I: Synthesis of Substituted 7-Azaindole Derivatives via Nucleophilic Substitution
The primary application of this building block is to serve as an electrophilic scaffold for the introduction of diverse functionalities. The chloromethyl group is primed for reaction with a variety of nitrogen, oxygen, and sulfur-based nucleophiles.
General Reaction Mechanism
The reaction proceeds via a classical SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step. The presence of the Boc group prevents complications that might arise from the acidity of the pyrrole N-H proton.
Caption: Generalized SN2 reaction mechanism.
Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile
This protocol describes a general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.1 eq) in anhydrous DMF (0.1-0.2 M), add K₂CO₃ (2.0 eq).
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(aminomethyl)-7-azaindole derivative.
Causality Behind Experimental Choices:
-
Base (K₂CO₃/Et₃N): A base is required to neutralize any trace HCl and, more importantly, to deprotonate the amine nucleophile if it is used as its hydrochloride salt, or to act as an acid scavenger for the HCl generated during the reaction. An inorganic base like K₂CO₃ is easily filtered off, while an organic base like Et₃N is often used when milder conditions are required.
-
Solvent (DMF/MeCN): Polar aprotic solvents like DMF and acetonitrile are ideal for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Work-up: The aqueous work-up is designed to remove the inorganic base and other water-soluble impurities. The brine wash helps to remove residual water from the organic layer.
Protocol 2: General Procedure for S-Alkylation with a Thiol Nucleophile
This protocol outlines the synthesis of 3-(thiomethyl)-7-azaindole derivatives.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the thiol (1.1 eq) in anhydrous DMF at 0 °C, carefully add NaH (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness and Self-Validation:
Each protocol is a self-validating system. The progress of the reaction is monitored by standard analytical techniques (TLC, LC-MS) to ensure the consumption of starting material and formation of the product. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Summary of Reaction Conditions for Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Nitrogen | Aniline, Morpholine | K₂CO₃, Et₃N | DMF, MeCN | 25 - 60 | 2 - 12 |
| Oxygen | Phenol, Benzyl alcohol | NaH, K₂CO₃ | DMF, THF | 25 - 70 | 4 - 16 |
| Sulfur | Thiophenol, Cysteine ester | NaH, NaOH | DMF, EtOH | 0 - 25 | 1 - 6 |
Application II: A Building Block for Covalent Kinase Inhibitors
The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, including those that form a covalent bond with the target protein.[11][12][13][14][15] Covalent inhibitors can offer advantages in terms of prolonged duration of action and increased potency.
A prominent example is in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[11][12][13][14] Many covalent FGFR4 inhibitors incorporate a reactive "warhead," such as an acrylamide group, which can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site.
Synthetic Strategy:
This compound is an ideal starting point for such inhibitors. A typical synthetic route would involve:
-
Nucleophilic Substitution: Reaction with a linker molecule containing a nucleophilic group (e.g., an amine) and a protected functional group that can be later converted to the reactive warhead.
-
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to reveal the pyrrole N-H, which is crucial for hinge binding.
-
Warhead Installation: Coupling of the deprotected linker with a moiety like acryloyl chloride to install the covalent warhead.
Illustrative Workflow
Caption: Synthetic workflow for a covalent kinase inhibitor.
Biological Context: Targeting the FGFR4 Signaling Pathway
FGFR4 signaling, when aberrantly activated by its ligand FGF19, can drive cell proliferation in certain cancers like hepatocellular carcinoma.[11][12][13] Inhibitors designed from the 7-azaindole scaffold can block this pathway.
Caption: Inhibition of the FGFR4 signaling pathway.
The synthesized covalent inhibitor binds to the ATP pocket of FGFR4, with the 7-azaindole core engaging the hinge region. The acrylamide warhead then forms an irreversible bond with a nearby cysteine, effectively shutting down the kinase activity and blocking downstream signals that lead to cell proliferation.[11][13]
Conclusion
This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its pre-installed features—a protected hinge-binding motif, a fluorine atom for improved drug-like properties, and a reactive electrophilic handle—enable the rapid and efficient synthesis of diverse compound libraries. The protocols and strategies outlined herein provide a robust framework for researchers to leverage this intermediate in the discovery of novel therapeutics, particularly in the competitive and impactful field of kinase inhibitor development.
References
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Semantic Scholar. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
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Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PubMed Central. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
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Application Notes and Protocols for the Functionalization of the 7-Azaindole Core at the 3-Position
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a pyridine ring fused to a pyrrole ring, allows it to act as both a hydrogen bond donor and acceptor, making it a valuable pharmacophore for interacting with various biological targets, particularly protein kinases.[3] The functionalization of the 7-azaindole core is a critical aspect of drug development, enabling the modulation of a compound's potency, selectivity, and pharmacokinetic properties. Among the various positions on the bicyclic ring, the C3-position of the pyrrole moiety is a key site for introducing chemical diversity. This document provides a detailed guide to the most effective methods for the functionalization of the 7-azaindole core at the 3-position, complete with mechanistic insights, step-by-step protocols, and practical considerations for researchers in the field.
Understanding the Reactivity of the 7-Azaindole Core
The chemical behavior of 7-azaindole is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The pyrrole moiety readily undergoes electrophilic aromatic substitution, with the C3-position being the most nucleophilic and, therefore, the most common site of reaction.[4] This preferential reactivity is analogous to that of indole itself and forms the basis for a variety of functionalization strategies.
Key Methodologies for C3-Functionalization
This guide will focus on four principal and widely employed strategies for the C3-functionalization of 7-azaindole:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group.
-
Friedel-Crafts Acylation: Introduction of an acyl group.
-
Mannich Reaction: Introduction of an aminomethyl group.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Introduction of aryl, and other carbon-based substituents.
Each of these methodologies offers a distinct avenue for modifying the 7-azaindole core, and the choice of method will depend on the desired final compound and the compatibility of the starting materials with the reaction conditions.
Vilsmeier-Haack Formylation: A Gateway to Diverse Functionalities
The Vilsmeier-Haack reaction is a reliable and high-yielding method for the formylation of electron-rich aromatic heterocycles, including 7-azaindole.[5] The introduced formyl group at the C3-position serves as a versatile synthetic handle for further transformations.
Mechanism of Action
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6] This electrophilic species is then attacked by the electron-rich C3-position of the 7-azaindole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the 3-formyl-7-azaindole.[6]
Figure 1: Workflow of the Vilsmeier-Haack Formylation.
Detailed Protocol: Synthesis of 3-Formyl-7-azaindole
Materials:
-
7-Azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous DMF (5-10 mL per gram of 7-azaindole).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-formyl-7-azaindole as a solid.
| Parameter | Condition |
| Temperature | 0 °C to 90 °C |
| Reaction Time | 2-4 hours |
| Key Reagents | POCl₃, DMF |
| Typical Yield | 85-95% |
Friedel-Crafts Acylation: Introducing Ketone Functionalities
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[7] For 7-azaindole, this reaction provides a direct route to 3-acyl-7-azaindoles, which are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.
Mechanism of Action
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.[8] This acylium ion is then attacked by the C3-position of 7-azaindole. A subsequent deprotonation step restores the aromaticity of the ring system, yielding the 3-acyl-7-azaindole.[8]
Figure 2: General workflow for Friedel-Crafts Acylation.
Detailed Protocol: Synthesis of 3-Acetyl-7-azaindole
Materials:
-
7-Azaindole
-
Acetic anhydride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5-3.0 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C.
-
Addition of Reagents: In a separate flask, prepare a solution of 7-azaindole (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to obtain 3-acetyl-7-azaindole.
| Parameter | Condition |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Acylating Agent | Acetic Anhydride |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Mannich Reaction: Installation of Aminomethyl Groups
The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group to an acidic proton located on a carbon atom.[9] In the context of 7-azaindole, this reaction provides a straightforward method for the synthesis of 3-(aminomethyl)-7-azaindoles, which are important building blocks for more complex molecules.
Mechanism of Action
The reaction is typically carried out with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst. The first step involves the formation of an electrophilic Eschenmoser's salt precursor, a (dimethylamino)methylium ion, from the reaction of formaldehyde and the secondary amine.[9] This iminium ion is then attacked by the nucleophilic C3-position of the 7-azaindole to form the aminomethylated product.
Figure 3: Simplified workflow of the Mannich Reaction.
Detailed Protocol: Synthesis of 3-((Dimethylamino)methyl)-7-azaindole
Materials:
-
7-Azaindole
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add dimethylamine (2.5 eq) followed by the dropwise addition of formaldehyde (2.5 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dilute the residue with water and basify with 1 M sodium hydroxide solution to pH 9-10. Extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
| Parameter | Condition |
| Reagents | Formaldehyde, Dimethylamine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
Suzuki-Miyaura Cross-Coupling: C3-Arylation
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for C-C bond formation. For the C3-functionalization of 7-azaindole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is of great importance in drug discovery for exploring structure-activity relationships.[3]
Prerequisite: Synthesis of 3-Iodo-7-azaindole
A common prerequisite for Suzuki-Miyaura coupling is the presence of a halide at the desired position of coupling. The C3-position of 7-azaindole can be readily iodinated using N-iodosuccinimide (NIS).
Protocol for C3-Iodination:
-
Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Add N-iodosuccinimide (1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 3-iodo-7-azaindole.
Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the 3-iodo-7-azaindole to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Figure 4: Catalytic cycle of the Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of 3-Phenyl-7-azaindole
Materials:
-
3-Iodo-7-azaindole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-iodo-7-azaindole (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C for 4-12 hours, or until TLC analysis indicates the reaction is complete.
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate the solvent, and purify the crude product by silica gel column chromatography to obtain 3-phenyl-7-azaindole.
| Parameter | Condition |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Coupling Partner | Phenylboronic acid |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-95% |
Conclusion and Future Perspectives
The C3-functionalization of the 7-azaindole core is a cornerstone of modern medicinal chemistry, providing access to a vast chemical space of potential therapeutic agents. The methodologies outlined in this guide—Vilsmeier-Haack formylation, Friedel-Crafts acylation, the Mannich reaction, and Suzuki-Miyaura cross-coupling—represent robust and versatile strategies for introducing a wide array of functional groups at this key position. A thorough understanding of the underlying mechanisms and careful execution of the provided protocols will empower researchers to efficiently synthesize novel 7-azaindole derivatives for drug discovery and development programs. Future advancements in this field will likely focus on the development of more sustainable and atom-economical C-H activation strategies for the direct functionalization of the 7-azaindole core, further expanding the synthetic chemist's toolkit.
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 698–701.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506.
- Astudillo-Sánchez, P. A., et al. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. [Link]
- Li, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
-
Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- Raviteja, C., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8648.
- van der Westhuyzen, C. W., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8411–8420.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 456-476.
- BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. (2018). Molecules, 23(10), 2469.
- Friedel-Crafts Acylation of Anisole. (2006, October 4). CHE 171 Section 101.
- Ivonin, S. P., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv.
-
The Mannich Reaction. (2020, March 26). [Video]. YouTube. [Link]
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química, 27(4), 273-279.
- Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (2020). Tetrahedron Letters, 61(20), 151871.
- A study of the mannich reaction with. (n.d.). Brunel University Research Archive.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Current Organic Synthesis, 15(6), 779-801.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Synthesis of New Mannich Bases from Indole Derivatives. (2012). Baghdad Science Journal, 9(4), 726-736.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- 13 Friedel-Crafts Acyl
- Catalytic C3 aza-alkylation of Indoles. (2020). Organic & Biomolecular Chemistry, 18(33), 6435-6456.
- 7-azaindole and preparation method thereof. (n.d.).
- Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. (2019).
- Mannich reactions of activated 4,6-dimethoxyindoles. (2022). Arkivoc, 2022(4), 1-22.
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. (2022). Frontiers in Chemistry, 10, 848834.
- Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Synthesis, 2007(14), 2149-2152.
- Recent advances in the global ring functionalization of 7-azaindoles. (2020).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society, 135(34), 12690–12699.
- 3-Pentanone, 1-(dimethylamino)-4-methyl. (n.d.). Organic Syntheses.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
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- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Strategic Synthesis of Substituted 5-Fluoro-7-Azaindoles: A Guide for Drug Discovery
An Application Guide for Medicinal Chemists
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of both indole and purine systems.[1] This unique characteristic allows it to engage in crucial hydrogen bonding interactions, making it a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors like Vemurafenib.[1][2] The strategic incorporation of a fluorine atom at the C5-position can significantly enhance a molecule's pharmacological profile by modulating lipophilicity, metabolic stability, and target binding affinity.[3] This guide provides an in-depth exploration of the primary synthetic strategies for accessing diversely substituted 5-fluoro-7-azaindoles, offering both foundational knowledge and actionable protocols for researchers in drug development.
I. Core Synthetic Strategies: A Decision Framework
The synthesis of a target 5-fluoro-7-azaindole derivative hinges on a critical decision: whether to construct the bicyclic core with the desired substituents already in place or to functionalize a pre-formed 5-fluoro-7-azaindole scaffold. The latter approach, often favored for its flexibility in library synthesis, relies heavily on modern cross-coupling and C-H activation technologies.
Sources
Application Notes and Protocols: Leveraging 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This guide provides an in-depth exploration of a specialized electrophilic fragment, 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole , and its application in modern drug discovery workflows, particularly in the realm of kinase inhibitor development. We will dissect the rationale behind its design, outline detailed protocols for its use in screening cascades, and provide expert insights into hit validation and optimization.
Introduction: The Strategic Advantage of the 7-Azaindole Scaffold and Electrophilic Fragments
The 7-azaindole core is a privileged scaffold in medicinal chemistry, most notably for its role as a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions with the hinge region of many protein kinases.[1][2] This property has been successfully exploited in the development of approved kinase inhibitors like the BRAF inhibitor Vemurafenib.[2] Fragment-based approaches utilizing this scaffold offer an efficient pathway to novel intellectual property and potent, selective inhibitors.[1]
The subject of this guide, this compound, introduces a reactive electrophilic center—the chloromethyl group—to this privileged scaffold. In FBDD, the use of such "warhead"-containing fragments is a burgeoning field.[3] Electrophilic fragments are designed to form a covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine) on the target protein. This covalent interaction can trap weakly binding fragments, facilitating their detection and providing a strong starting point for optimization.[4]
The fluorine atom at the 5-position can serve to modulate the physicochemical properties of the molecule, such as pKa and lipophilicity, potentially enhancing binding affinity and cell permeability. The Boc-protecting group on the indole nitrogen ensures stability and prevents unwanted side reactions during synthesis and initial screening.
Physicochemical Profile of this compound
A comprehensive understanding of a fragment's physicochemical properties is paramount for successful FBDD campaigns. Below is a table summarizing the key properties of our featured compound.
| Property | Value (Estimated) | Rationale and Impact on FBDD |
| Molecular Weight | ~298.7 g/mol | Adheres to the "Rule of Three" for fragments (<300 Da), ensuring higher ligand efficiency. |
| logP | ~2.5-3.0 | A balanced lipophilicity is crucial for solubility in aqueous buffers used in screening and for potential cell permeability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Contributes to solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The Boc group protects the N-H donor of the azaindole. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, the fluoro group, and the two oxygen atoms of the Boc group can accept hydrogen bonds. |
| Reactivity | Mildly electrophilic | The chloromethyl group is a soft electrophile, capable of reacting with soft nucleophiles like cysteine thiols. |
Synthesis and Handling
Caption: Recommended screening and hit validation workflow.
Protocol 1: Primary Screening using Intact Protein Mass Spectrometry
Principle: This method directly detects the formation of a covalent adduct between the fragment and the target protein by observing the mass increase of the protein.
Materials:
-
Target protein (with at least one accessible nucleophilic residue, e.g., cysteine) in a suitable buffer (e.g., HEPES, pH 7.4).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
LC-MS system capable of intact protein analysis.
Procedure:
-
Incubation: Incubate the target protein (e.g., 10 µM) with the fragment (e.g., 200 µM) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 4°C or room temperature). Include a DMSO-only control.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if necessary, though this may not be required for stable adducts.
-
LC-MS Analysis: Desalt the protein sample using a suitable online or offline method and analyze by LC-MS.
-
Data Analysis: Compare the mass spectrum of the fragment-treated sample with the control. A mass shift corresponding to the molecular weight of the fragment (minus HCl) indicates covalent modification.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Principle: X-ray crystallography provides high-resolution structural information of the covalent protein-fragment complex, revealing the precise binding mode and the modified residue. [5] Materials:
-
Crystals of the target protein.
-
Soaking solution containing this compound.
Procedure:
-
Soaking or Co-crystallization:
-
Soaking: Transfer protein crystals to a solution containing the fragment (e.g., 1-10 mM) and incubate for a suitable time (minutes to hours).
-
Co-crystallization: Pre-incubate the protein with the fragment to allow for covalent modification before setting up crystallization trials.
-
-
Cryo-protection and Data Collection: Cryo-protect the crystal and collect diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the data and solve the structure. The resulting electron density map should clearly show the covalent adduct.
Protocol 3: Identification of Modification Site by Peptide Mapping MS/MS
Principle: This proteomic approach pinpoints the exact amino acid residue that has been covalently modified by the fragment.
Materials:
-
Covalently modified protein sample from Protocol 1.
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
Procedure:
-
Proteolytic Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with a protease.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the fragment on potential nucleophilic residues.
From Hit to Lead: Strategies for Optimization
Once a covalent hit is validated, the focus shifts to optimizing its properties. The initial fragment provides a crucial anchor point and a vector for growth.
-
Fragment Growing: The Boc group can be removed to reveal the azaindole nitrogen, which can be a point for further chemical elaboration. Alternatively, modifications can be made to other positions of the azaindole ring to explore interactions with adjacent pockets.
-
Linker Optimization: If another fragment is identified in a nearby pocket, the 3-position of the azaindole can be used as an attachment point for a linker to connect the two fragments. [6]* Warhead Reactivity Tuning: If the initial fragment is too reactive, the chloromethyl group can be replaced with a less reactive electrophile (e.g., an acrylamide) to improve selectivity.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use. The primary application for this reagent is as an electrophile in nucleophilic substitution reactions to introduce the 5-fluoro-7-azaindole moiety, a privileged scaffold in medicinal chemistry.[1][2]
This guide is structured to address your needs proactively, moving from general questions to in-depth troubleshooting for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, stability, and general reactivity of this compound.
Q1: What is the primary reactivity of this molecule?
A1: The molecule's key reactive site is the chloromethyl group at the C3 position of the azaindole ring. This benzylic-like chloride is an excellent electrophile for SN2 (Substitution Nucleophilic Bimolecular) reactions.[3] The tert-butoxycarbonyl (Boc) group protects the nitrogen of the pyrrole ring (N1), rendering it unreactive to most bases and nucleophiles, thereby directing functionalization specifically to the C3-chloromethyl position.[4]
Q2: How should I store and handle this reagent?
A2: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Like many chlorinated organic compounds, it can be sensitive to moisture and light over long periods. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Q3: The Boc protecting group is known to be acid-labile. How does this affect my reaction setup?
A3: This is a critical consideration. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] During the substitution reaction, one equivalent of HCl is generated for every equivalent of the chloromethyl starting material that reacts. It is imperative to include a base in your reaction mixture to act as an acid scavenger. Failure to do so can lead to in-situ deprotection of either the starting material or the product, resulting in a complex mixture of byproducts.[7]
Q4: What is a good starting point for a typical nucleophilic substitution reaction?
A4: A robust starting point for reacting a generic nucleophile (Nu-H) would be:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).[8][9]
-
Temperature: Start at room temperature and warm to 60-80 °C if the reaction is slow.
-
Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 2: Troubleshooting Guides for Reaction Optimization
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield with Starting Material Unconsumed
Your reaction has stalled, showing significant unreacted starting material after a reasonable time.
-
Probable Cause 1: Insufficient Reaction Conditions (Temperature/Time). SN2 reactions, especially with moderately reactive nucleophiles, can be slow at room temperature.
-
Solution 1: Increase Reaction Temperature.
-
Protocol: After confirming the reaction is slow at room temperature by TLC/LC-MS, gradually increase the temperature of the reaction mixture to 60-80 °C. Monitor the reaction every 1-2 hours. Many substitution reactions on similar scaffolds show improved yields at elevated temperatures.[8]
-
-
Probable Cause 2: Inappropriate Solvent Choice. The choice of solvent dramatically affects the rate of SN2 reactions. Polar protic solvents (like ethanol or water) can form a "solvent cage" around the nucleophile through hydrogen bonding, severely hindering its reactivity.[9][10]
-
Solution 2: Switch to a Polar Aprotic Solvent.
-
Rationale: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SN2 reactions because they solvate the cation of the base but leave the anionic nucleophile relatively "naked" and highly reactive.[3] Reactions can be hundreds of times faster in these solvents compared to protic ones.[9]
-
Protocol: Set up the reaction again using dry DMF or DMSO as the solvent. Be aware that these solvents have higher boiling points and may require high-vacuum evaporation for removal.
-
-
Probable Cause 3: Base is Too Weak or Insoluble. The base may not be strong enough to deprotonate the nucleophile effectively, or it may be poorly soluble in the chosen solvent, reducing its effectiveness.
-
Solution 3: Employ a Stronger or More Soluble Base.
-
Protocol: If using a weaker base like K₂CO₃ in a solvent like acetonitrile yields poor results, consider switching to a stronger, non-nucleophilic base. Sodium hydride (NaH) can be used to pre-deprotonate the nucleophile in a solvent like THF or DMF before adding the electrophile.[4] Alternatively, switching to Cesium carbonate (Cs₂CO₃) often improves results due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the counter-ion.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Weak Nucleophiles) | Rationale |
| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) or DMSO | Polar aprotic solvents enhance nucleophile reactivity.[9][11] |
| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) or NaH | Stronger bases ensure complete deprotonation of the nucleophile. |
| Temperature | 25 - 60 °C | 60 - 100 °C | Provides activation energy to overcome the reaction barrier. |
Issue 2: Formation of Significant Byproducts
Your reaction consumes the starting material but yields a complex mixture, with your desired product being a minor component.
-
Probable Cause 1: In-situ Boc Deprotection. As discussed in the FAQs, HCl is generated during the reaction. If the base is not efficient at scavenging this acid, the Boc group on either the starting material or the product can be cleaved.[5][6]
-
Solution 1: Ensure Sufficient, Effective Basicity.
-
Protocol: Increase the equivalents of base to at least 2.5-3.0 equivalents. Ensure the base is finely powdered to maximize surface area and reactivity. Using a strong, heterogeneous base like K₂CO₃ or Cs₂CO₃ is often effective. Avoid organic amine bases like triethylamine if deprotection is observed, as their corresponding hydrochloride salts can create an acidic environment.[12]
-
-
Probable Cause 2: Nucleophile or Product Instability. The nucleophile or the resulting product may be unstable under the reaction conditions (e.g., high temperature).
-
Solution 2: Reduce Reaction Temperature and Time.
-
Protocol: If you suspect degradation, try running the reaction at a lower temperature for a longer period. If a strong base/solvent combination (e.g., NaH in DMF) allows the reaction to proceed quickly, run it at 0 °C or room temperature and quench it as soon as the starting material is consumed (as monitored by TLC).
-
-
Probable Cause 3: Dimerization or Side Reactions of the Electrophile. Although less common, the 3-(chloromethyl)-7-azaindole could potentially react with itself under strongly basic conditions or undergo elimination.
-
Solution 3: Control Stoichiometry and Addition.
-
Protocol: Instead of adding all reagents at once, try a "reverse addition." Prepare a solution of the nucleophile and the base, and then slowly add a solution of the this compound over 30-60 minutes. This keeps the concentration of the electrophile low at any given time, minimizing self-reaction.
-
Part 3: Visualization and Workflow Diagrams
To further clarify the experimental and troubleshooting logic, the following diagrams have been generated.
Experimental Workflow
Troubleshooting Logic for Low Yield
References
- Smolecule. (2023-08-15). 1-Boc-3-[(dimethylamino)methyl]-7-azaindole.
- Benchchem.Common side reactions with Boc-protected amino acids and how to avoid them.
-
Chemistry LibreTexts. (2024-03-28). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
MDPI. (2011-12-05). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Available at: [Link]
-
Quora. (2017-03-02). What is the effect of a solvent in an SN2 reaction? Available at: [Link]
-
ResearchGate. (2025-08-06). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
ResearchGate. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Available at: [Link]
-
ResearchGate. Nucleophilic substitution at the 3'-position of indoles. Available at: [Link]
-
The Royal Society of Chemistry. (2022-03-01). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]
-
YouTube. (2014-06-30). Solvent Effects on Sn2 Reactions. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Column Chromatography Purification of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Welcome to the dedicated technical support guide for the purification of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this key synthetic intermediate. As a moderately polar and potentially labile molecule, its purification requires a nuanced approach. This guide provides in-depth, field-tested solutions to common issues, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you with the critical parameters for purifying this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A: Three primary features dictate its chromatographic behavior:
-
The 7-Azaindole Core: The pyridine nitrogen within the bicyclic system can interact with the acidic silanol groups on standard silica gel, potentially leading to peak tailing. The indole portion itself contributes to the compound's overall polarity and aromaticity.[1]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[2] Standard silica gel is slightly acidic and can cause partial or complete deprotection of the Boc group during long purification runs, leading to impurities and yield loss.[3][4]
-
Functional Groups: The fluoro and chloromethyl groups increase the compound's polarity. The chloromethyl group, in particular, is a reactive electrophilic site and can be susceptible to degradation with certain nucleophilic solvents or additives, although this is less common under standard chromatographic conditions.
Q2: What is the recommended stationary phase for this purification?
A: Standard, flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice.[5][6] However, given the potential for Boc group cleavage, using silica gel that has been deactivated or neutralized is highly recommended. You can achieve this by pre-treating the silica with a solvent system containing a small amount of a tertiary amine, like triethylamine (Et₃N), or by purchasing pre-treated silica gel.
Q3: Which mobile phase systems are most effective for separating this compound?
A: Non-polar to moderately polar solvent systems are ideal. The most common choices are gradients of:
-
Ethyl acetate (EtOAc) in Hexanes or Heptane: This is the standard starting point for most compounds of similar polarity.
-
Dichloromethane (DCM) in Hexanes: Can offer different selectivity, especially for halogenated compounds.
-
Methanol (MeOH) in Dichloromethane (DCM): Used for more polar impurities, but a gradient starting with low percentages of MeOH is crucial to avoid eluting the product too quickly.
The optimal system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for the target compound in the starting solvent system.[3]
Q4: How should I load my crude sample onto the column?
A: Dry loading is strongly recommended, especially for larger-scale purifications or if the crude material has poor solubility in the initial mobile phase.[7] This technique involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. This method prevents band broadening and improves resolution.[7]
Troubleshooting Guide: Common Purification Issues & Solutions
This section provides a systematic approach to diagnosing and solving specific problems encountered during the column chromatography of this compound.
Problem 1: Poor Separation Between the Product and a Close-Running Impurity
-
Potential Cause 1: In-situ Degradation. The impurity may not be from the reaction mixture but rather a degradation product formed on the column. A common impurity is the de-Boc'd analog, 5-fluoro-3-(chloromethyl)-7-azaindole, which is more polar and will have a lower Rf value.
-
Potential Cause 2: Suboptimal Mobile Phase Selectivity. The chosen solvent system (e.g., Hexane/EtOAc) may not have sufficient selectivity to resolve the compounds.
-
Solution: Change one of the solvents in your mobile phase to alter the separation mechanism.[5] For example, if you are using Hexane/EtOAc, try switching to a Hexane/DCM or Hexane/Toluene system. These changes can influence the pi-pi interactions between your aromatic compound and the stationary phase, potentially improving resolution.[8]
-
Problem 2: The Product is Tailing or Smearing Down the Column
-
Potential Cause 1: Strong Analyte-Silica Interaction. The basic nitrogen in the azaindole ring can interact strongly with acidic silanol groups on the silica surface, causing the trailing edge of the peak to move slower than the leading edge.
-
Solution: As with degradation issues, adding a small amount of triethylamine (0.1-0.5%) to the eluent will competitively bind to the active sites on the silica, resulting in sharper, more symmetrical peaks.[5]
-
-
Potential Cause 2: Column Overloading. Too much crude material has been loaded onto the column relative to the amount of silica gel.
-
Solution: A general rule is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of crude material for 100 g of silica).[5] If overloading is suspected, repeat the purification with less material or a larger column.
-
Problem 3: The Product is Not Eluting from the Column or Elutes with Very High Polarity
-
Potential Cause: Unexpectedly Strong Adsorption. This can happen if the crude material contains highly polar impurities (like salts or baseline material) that modify the properties of the stationary phase or if the product itself is more polar than anticipated.
-
Solution: Ensure your starting mobile phase polarity is not excessively low. If the product is still not eluting after several column volumes, gradually increase the polarity of your mobile phase.[3] If using a Hexane/EtOAc system, you can switch to a DCM/MeOH system, which has a stronger elution strength. A small percentage of methanol (1-5%) is often very effective at eluting highly retained compounds.
-
Problem 4: No Product is Recovered, or Yield is Extremely Low
-
Potential Cause 1: Complete Degradation on the Column. This is an extreme case of the issues mentioned in Problem 1, where the compound is highly sensitive to the stationary phase.
-
Solution: In addition to using a neutralized mobile phase, consider switching to a less acidic stationary phase altogether, such as alumina (neutral or basic) or Florisil.[3] However, be aware that the separation profile will change, and you must re-optimize the mobile phase with TLC.
-
-
Potential Cause 2: Product Eluted Undetected. The product may have eluted very quickly with the solvent front because the initial mobile phase was too polar.
-
Solution: Always check the first few fractions collected, even if you don't expect your compound to elute yet.[3] If you suspect this has occurred, re-run the column with a significantly less polar mobile phase.
-
Data & Protocols
Table 1: Recommended Starting Conditions & Parameters
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography.[6] |
| Mobile Phase Modifier | 0.1-0.5% Triethylamine (Et₃N) | Neutralizes acidic silanol groups, preventing Boc deprotection and reducing peak tailing.[3] |
| Solvent System (TLC) | 30% Ethyl Acetate in Hexanes | A good starting point for TLC analysis to determine optimal elution conditions. |
| Elution Method | Gradient Elution | Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase to elute impurities and then the product. This provides better resolution than isocratic elution.[6] |
| Sample Loading | Dry Loading | Pre-adsorbing the crude material onto silica ensures a tight application band and improves separation efficiency.[7] |
| Monitoring | TLC with UV (254 nm) | The azaindole core is a strong UV chromophore, making it easy to visualize on TLC plates.[5] |
Diagram 1: General Purification Workflow
Caption: Workflow for column chromatography purification.
Step-by-Step Experimental Protocol
-
Mobile Phase Optimization: On a TLC plate, spot your crude material and develop it in various solvent systems (e.g., 10%, 20%, 30%, 40% EtOAc in Hexanes). The ideal system for starting the column will give your product an Rf of ~0.2-0.3.
-
Column Packing:
-
Choose an appropriately sized column.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes with 0.1% Et₃N).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped.[6]
-
-
Sample Loading (Dry Load Method):
-
Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or EtOAc).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Gently add this powder to the top of the packed column bed, creating a thin, even layer.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the percentage of the more polar solvent (e.g., increase from 10% EtOAc to 40% EtOAc over several column volumes).
-
Collect fractions of a consistent volume throughout the run.
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the plate in a solvent system that gives your product an Rf of ~0.5 for clear visualization.
-
Identify the fractions containing the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified this compound.
-
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- Time in Ottawa, CA. Google.
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
- CN105777748A - 7-azaindole and preparation method thereof.
-
TROUBLESHOOTING GUIDE. Restek. [Link]
- CN105646489A - 7-azaindole and preparation method thereof.
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Publications. [Link]
-
Synthesis and evaluation of stable bidentate transition metal complexes of 1-(chloromethyl)-5-hydroxy-3-(5,6,7-trimethoxyindol-2-ylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-f]quinoline (seco-6-azaCBI-TMI) as hypoxia selective cytotoxins. PubMed. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]
-
Supporting Information for "A Chiral Self-Assembled Gel..." The Royal Society of Chemistry. [Link]
-
Stability-indicating chromatographic methods for the determination of sertindole. PubMed. [Link]
-
Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). PubMed Central. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. ResearchGate. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 5. sorbtech.com [sorbtech.com]
- 6. chromtech.com [chromtech.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
stability of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole in different solvents
Welcome to the technical support resource for 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This guide is designed for researchers, chemists, and drug development professionals to provide insights into the stability of this reagent and to offer practical solutions for common experimental challenges. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
This molecule, while a valuable building block, possesses two key reactive sites that dictate its stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive benzylic-type chloride on the 3-position of the azaindole core. Understanding the interplay between these groups and your chosen reaction conditions is paramount for success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary degradation pathways for this compound?
Answer: There are two principal pathways through which this compound can degrade, primarily dictated by the reaction conditions.
-
Acid-Catalyzed Deprotection: The Boc group is a well-known acid-labile protecting group.[1][2] In the presence of even trace amounts of acid, the carbamate can be cleaved to release the free amine at the N-1 position of the azaindole, along with isobutylene and carbon dioxide. This is often an undesired side reaction if the Boc group is needed for subsequent steps.
-
Nucleophilic Substitution/Solvolysis: The 3-(chloromethyl) group is analogous to a benzylic halide. This makes it highly susceptible to nucleophilic substitution reactions.[3] When a solvent molecule acts as the nucleophile, this process is termed solvolysis.[4][5] Protic solvents like water or alcohols are common culprits, leading to the formation of hydroxymethyl or alkoxymethyl derivatives, respectively.
Caption: Primary degradation pathways for the title compound.
Q2: How does my choice of solvent affect the stability of the compound?
Answer: Solvent selection is critical. The polarity, protic nature, and nucleophilicity of the solvent directly influence which, if any, degradation pathways are favored. Below is a summary table to guide your choice.
| Solvent Class | Examples | Expected Stability | Rationale & Causality |
| Aprotic, Non-polar | Toluene, Hexanes | High | Low polarity and lack of nucleophilicity minimize both solvolysis and deprotection pathways. Ideal for storage in solution for short periods. |
| Aprotic, Polar | Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Generally good choices. Stability can be compromised by impurities. Ensure use of high-purity, anhydrous grades, as residual water can cause slow hydrolysis and acidic impurities can cause deprotection.[3] |
| Aprotic, Polar (Amide-based) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Moderate to Low | These solvents can contain amine impurities (e.g., dimethylamine) from degradation, which are nucleophilic and can displace the chloride. Use only high-purity, anhydrous grades and consider storing over molecular sieves. |
| Protic, Polar | Water, Methanol (MeOH), Ethanol (EtOH) | Low | These solvents are nucleophilic and can readily participate in solvolysis of the chloromethyl group.[4][5] The rate of degradation will depend on temperature and the specific solvent. These should generally be avoided unless they are a required reagent. |
| Acidic | Acetic Acid, Trifluoroacetic Acid (TFA) | Very Low | These will rapidly cleave the Boc protecting group.[2] They should only be used if N-1 deprotection is the intended transformation. |
Q3: What are the recommended storage conditions for this compound?
Answer:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C. Protect from light and moisture.
-
In Solution: If solution storage is necessary, use a dry, aprotic, non-polar solvent like toluene. Avoid storing in protic or reactive aprotic solvents (e.g., MeOH, DMF) for extended periods. Prepare such solutions fresh whenever possible.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: During my reaction workup, I observe a new, more polar spot by TLC that corresponds to a mass increase of 18 (or 32, 46, etc.) in my LC-MS.
Diagnosis: This is a classic sign of solvolysis, where the chloromethyl group has reacted with a protic solvent. A mass increase of 18 corresponds to reaction with water (Cl replaced by OH). An increase of 32 corresponds to methanol (Cl replaced by OMe), and so on. This often occurs during aqueous workups or if using alcohol-based solvents.
Workflow: Verifying Solvent-Induced Degradation
Caption: Experimental workflow to test for solvent stability.
Corrective Actions:
-
Minimize Contact with Protic Solvents: If an aqueous workup is necessary, perform it quickly and at low temperatures. Avoid letting the compound sit in biphasic mixtures for extended periods.
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction are of high purity and anhydrous to prevent slow hydrolysis.
-
Alternative Workup: Consider non-aqueous workups, such as direct filtration or evaporation followed by chromatography, if your reaction products are compatible.
Problem: My LC-MS analysis shows a significant peak with a mass corresponding to the loss of 100 amu (the Boc group).
Diagnosis: The Boc group has been partially or fully cleaved. This indicates the presence of an acid in your reaction mixture.
Sources of Acidic Contamination:
-
Reagents: Some reagents may be acidic or formulated in acidic solutions. Check the specifications of all starting materials.
-
Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can degrade over time, especially when exposed to light, to produce trace amounts of HCl. Use fresh, stabilized grades of such solvents.
-
Silica Gel: Standard silica gel for chromatography is slightly acidic and can cause deprotection on the column.
Corrective Actions:
-
Neutralize Reagents: If an acidic reagent is suspected, consider adding a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to your reaction mixture to scavenge protons.
-
Use Fresh Solvents: Always use fresh, high-purity solvents.
-
Deactivated Silica Gel: For chromatographic purification, use silica gel that has been pre-treated with a base (e.g., by slurrying with 1% triethylamine in the eluent) to neutralize its acidic sites.
Problem: I am seeing a byproduct corresponding to the displacement of chloride with dimethylamine when using DMF as a solvent.
Diagnosis: The chloromethyl group has reacted with dimethylamine, a common impurity in DMF that forms from hydrolysis or thermal degradation.
Corrective Actions:
-
Use High-Purity DMF: Purchase and use high-purity, anhydrous, or peptide-synthesis-grade DMF.
-
Purify DMF: If purity is a persistent issue, consider purifying the DMF in-house by standard procedures, such as vacuum distillation, and storing it over molecular sieves.
-
Choose an Alternative Solvent: If the reaction chemistry allows, switch to a more inert polar aprotic solvent like acetonitrile or THF.
References
-
(N.A.). (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry.
-
Bentley, T.W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences.
-
(N.A.). (N.D.). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Scilit.
-
Richard, J.P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules.
-
(N.A.). (N.D.). Why is boc stable to hydrolysis under basic conditions?. Reddit.
-
(N.A.). (N.D.). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF on ResearchGate.
-
Al-Tawfiq, N., & Raghunathan, D. (2017). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
Sources
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Technical Support Center: Optimizing Reactions with 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Welcome to the technical support guide for 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This versatile building block is a cornerstone in many drug discovery programs, valued for its unique electronic and structural properties.[1][2] However, its multi-functional nature can present challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and field-proven insights to maximize reaction yields and minimize impurities.
Section 1: Understanding the Core Reactivity
Before troubleshooting, it is crucial to understand the interplay of the functional groups within the molecule. The reactivity is not merely the sum of its parts; the substituents electronically influence one another.
FAQ: What are the key reactive sites and how do the substituents influence them?
The primary reactive centers are the C3-chloromethyl group, the N1-Boc protector, and the 7-azaindole ring itself. Their reactivity is modulated by the 5-fluoro substituent.
-
C3-Chloromethyl Group: This is the intended site for most functionalization via nucleophilic substitution (SN2). The chlorine is a good leaving group. The electron-withdrawing nature of the 5-fluoro group slightly enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[3][4]
-
N1-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the azaindole nitrogen. While generally stable to bases and nucleophiles, it is highly susceptible to acidic conditions.[5][6] Importantly, Boc-protected indoles and azaindoles are known to be significantly more labile than typical Boc-protected amines and can be cleaved under surprisingly mild conditions, including moderate heat or even during aqueous workups with weak acids.[7]
-
5-Fluoro Group: This powerful electron-withdrawing group modulates the electron density of the entire heterocyclic system. This can influence the rate of nucleophilic substitution and affect the pKa of the azaindole nitrogen if the Boc group is removed.[8]
-
7-Azaindole Core: This "privileged scaffold" is rich in electrons.[9] The C3 position is inherently the most nucleophilic site on an unprotected indole/azaindole, which is why it's a common point of functionalization.[10][11] The pyridine nitrogen (N7) can act as a hydrogen bond acceptor or a metal ligand in catalytic reactions, which can sometimes interfere with the desired transformation.
Q: How do I choose the right conditions (solvent, base, temperature) to optimize my yield?
A: The goal is to maximize the rate of the desired SN2 reaction while minimizing side reactions. The choice of solvent is paramount. Polar aprotic solvents are strongly recommended as they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. [12]
| Parameter | Recommendation | Rationale & Causality |
|---|---|---|
| Solvent | Primary: DMF, Acetonitrile, DMSOSecondary: THF | Polar aprotic solvents enhance the nucleophilicity of anions, directly accelerating SN2 reactions. [12]Avoid polar protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile. |
| Base | K₂CO₃, Cs₂CO₃ (for O- or N-nucleophiles)DIPEA, Et₃N (for neutral N-nucleophiles) | Use a base if your nucleophile is a neutral species (e.g., R-NH₂) that requires deprotonation. Carbonates are excellent for phenols or secondary amines. Use non-nucleophilic organic bases like DIPEA to avoid competition with your primary nucleophile. |
| Temperature | 25 °C to 80 °C | Start at room temperature. If the reaction is sluggish, gently heat. Be cautious, as temperatures > 80-100 °C can promote Boc deprotection or other decomposition pathways. [7] |
| Additive | NaI or KI (catalytic amount) | If the reaction is slow, adding a catalytic amount of iodide can significantly accelerate the rate via the Finkelstein reaction. The in situ generated iodo-methyl intermediate is far more reactive than the starting chloromethyl compound. |
Problem: The Boc protecting group is cleaved during my reaction.
This is one of the most common and frustrating side reactions. The product is the unprotected N-H azaindole, which may react further or complicate purification.
Q: I'm seeing a major side product with a mass corresponding to the loss of 100 amu. Why is my Boc group so unstable?
A: The N-Boc bond on an indole or azaindole is inherently weaker than on an aliphatic amine because the nitrogen lone pair is involved in the aromatic system. [7]Cleavage is almost always caused by acidic conditions, which can arise from several non-obvious sources.
Protocol: Preventing Unwanted Boc Deprotection
-
Scrutinize Reagents: Ensure your nucleophile is not an acidic salt (e.g., R-NH₂·HCl). If it is, pre-neutralize it with an equivalent of a non-nucleophilic base (like DIPEA) before adding it to the reaction.
-
Use Anhydrous Solvents: Use fresh, anhydrous solvents. Old bottles of DMF can decompose to form dimethylamine and formic acid.
-
Buffer the Reaction: If trace acidity is suspected, add a proton sponge (e.g., 2,6-lutidine) or an excess of a mild inorganic base (K₂CO₃) to act as an acid scavenger.
-
Control Temperature: Avoid excessive heating. Perform a time course study at a lower temperature to see if the desired product can form before significant deprotection occurs.
-
Modify Workup: During aqueous workup, avoid acidic washes (e.g., NH₄Cl). Use saturated NaHCO₃ or brine instead. Be aware that even silica gel chromatography can be acidic enough to cause some deprotection if the product is sensitive. [7]You can pre-treat the silica gel with a triethylamine/hexane solution to neutralize it.
Section 3: Advanced Topics
Q: Can I use this building block in palladium-catalyzed cross-coupling reactions?
A: While the chloromethyl group is designed for substitution, the azaindole core can participate in cross-coupling, but not directly. The 3-(chloromethyl) group is generally not suitable for direct cross-coupling. However, if you first perform a substitution to install a different group (e.g., converting -CH₂Cl to -CH₂SnBu₃ for a Stille coupling), you can engage in further reactions.
More commonly, researchers will use a different derivative of 7-azaindole that has a halide (Br or I) at a different position (e.g., C3 or C6) for cross-coupling. [13]The principles for optimizing such reactions, like Suzuki-Miyaura coupling, are universal and involve careful selection of the palladium catalyst, ligand, base, and solvent. [14][15][16]
References
- Time Information. Google. (n.d.).
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. (2023). Retrieved January 20, 2026, from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. (n.d.). Retrieved January 20, 2026, from [Link]
-
Why is the Boc group deprotected in NaBH4? Reddit. (2023). Retrieved January 20, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. (2001). Retrieved January 20, 2026, from [Link]
-
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC - NIH. (2020). Retrieved January 20, 2026, from [Link]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. (2022). Retrieved January 20, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (2011). Retrieved January 20, 2026, from [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. (2006). Retrieved January 20, 2026, from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. (2015). Retrieved January 20, 2026, from [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (2012). Retrieved January 20, 2026, from [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. (2023). Retrieved January 20, 2026, from [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. (2022). Retrieved January 20, 2026, from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. ResearchGate. (2006). Retrieved January 20, 2026, from [Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. Sci-Hub. (2006). Retrieved January 20, 2026, from [Link]
-
Nucleophilic substitution reaction on the nitrogen of indole nucleus. J-STAGE. (1990). Retrieved January 20, 2026, from [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. (2016). Retrieved January 20, 2026, from [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. (2020). Retrieved January 20, 2026, from [Link]
-
Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. (2020). Retrieved January 20, 2026, from [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. (1969). Retrieved January 20, 2026, from [Link]
-
Reaction conditions for the synthesis of the azaindole compounds. ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. Semantic Scholar. (2006). Retrieved January 20, 2026, from [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. (2023). Retrieved January 20, 2026, from [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. (2000). Retrieved January 20, 2026, from [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. (2001). Retrieved January 20, 2026, from [Link]
-
Synthesis and pharmacological activities of 7-azaindole derivatives. ResearchGate. (2008). Retrieved January 20, 2026, from [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Some Examples of Azaindole Synthesis and Functionalization. Atlanchim Pharma. (2019). Retrieved January 20, 2026, from [Link]
-
Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism. MDPI. (2002). Retrieved January 20, 2026, from [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. (2020). Retrieved January 20, 2026, from [Link]
-
Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. ResearchGate. (2022). Retrieved January 20, 2026, from [Link]
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Technical Support Center: Navigating the Nuances of Boc Deprotection for Azaindole Scaffolds
Welcome to the Technical Support Center dedicated to the synthetic challenges associated with the N-Boc deprotection of azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this critical transformation in their daily work. Azaindoles, as privileged isosteres of indoles, are foundational in modern drug discovery. However, the presence of the pyridine nitrogen introduces a layer of reactivity that can complicate the seemingly routine removal of the tert-butyloxycarbonyl (Boc) protecting group.
This document moves beyond standard protocols to provide in-depth, mechanistically driven troubleshooting advice. We will explore the causality behind common experimental pitfalls and offer validated strategies to achieve clean, high-yielding deprotection of these valuable heterocyclic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Boc deprotection of azaindoles.
Q1: Why is Boc deprotection of azaindoles more challenging than for simple indoles?
A1: The primary difference lies in the electronic nature of the azaindole nucleus. The pyridine nitrogen acts as an electron-withdrawing group, which generally decreases the electron density of the pyrrole ring compared to indole. More importantly, under the acidic conditions required for Boc deprotection, this nitrogen is readily protonated. This protonation further depletes the electron density of the aromatic system, potentially slowing down the desired deprotection reaction. Furthermore, this protonation can alter the regioselectivity of potential side reactions.
Q2: What are the most common acidic reagents for Boc deprotection of azaindoles, and what are their pros and cons?
A2: The most prevalent reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[1][2]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA | 20-50% in DCM, RT, 0.5-4h | Highly effective, volatile (easy removal), good for solid-phase synthesis. | Corrosive, toxic, can cleave other acid-labile groups, potential for trifluoroacetylation side products. |
| HCl | 4M in Dioxane or Ethyl Acetate, RT, 1-12h | Cost-effective, readily available, forms crystalline hydrochloride salts. | Can be less selective, potential for chlorinated byproducts, dioxane is a hazardous solvent.[3] |
Q3: What is a "scavenger" and why is it crucial when deprotecting azaindoles?
A3: A scavenger is a reagent added to the deprotection mixture to trap reactive electrophilic species that are generated as byproducts.[4] The acid-catalyzed cleavage of the Boc group produces a stable tert-butyl cation.[5][6] This cation is a potent electrophile that can attack the electron-rich azaindole ring, leading to undesired t-butylation side products. Azaindoles, particularly the 7-azaindole isomer, are analogous to tryptophan in their susceptibility to such electrophilic attack.[7] Scavengers, such as triisopropylsilane (TIS) or thioanisole, are more nucleophilic than the azaindole and will preferentially react with the tert-butyl cation, preventing it from reacting with your product.
Part 2: Troubleshooting Guide: Common Issues & In-Depth Solutions
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental challenges.
Issue 1: Incomplete or Sluggish Deprotection
Q: My Boc deprotection is not going to completion, even with standard TFA or HCl protocols. What is the underlying cause and how can I drive the reaction to completion?
A: Mechanistic Insight: The rate of Boc deprotection is dependent on the stability of the carbamic acid intermediate formed upon protonation of the Boc group. The electron-withdrawing nature of the azaindole ring, especially when protonated, can destabilize the transition state leading to this intermediate, thus slowing down the reaction. Steric hindrance around the N-Boc group can also impede acid access.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting azaindole dimerization.
-
Reduce Concentration: Perform the deprotection at a lower molarity to disfavor the bimolecular dimerization reaction.
-
Solvent Choice: Using more polar solvents may help to solvate the azaindole and disrupt the hydrogen bonding that can lead to dimerization.
-
Milder Acid: Consider using a milder acid like p-toluenesulfonic acid (p-TsOH), which may be sufficient for deprotection without promoting dimerization.
Issue 4: Halogenation Side Products with HCl
Q: When using HCl in dioxane for deprotection, I observe a side product with a mass shift corresponding to the addition of a chlorine atom. How is this happening?
A: Mechanistic Insight: While less common, direct halogenation of the electron-rich azaindole ring can occur under certain conditions with HCl. [7][8][9][10]This is an electrophilic aromatic substitution where the electrophile is derived from the chloride ion. The reaction is more likely if there are trace oxidizing agents present or if the azaindole substrate is particularly activated. The C3 position is the most likely site of halogenation.
Mitigation Strategies:
-
Use High-Purity Reagents: Ensure the HCl in dioxane is fresh and free from impurities that could act as oxidants.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help to prevent oxidation that may promote halogenation.
-
Switch to TFA: If halogenation persists, switching to TFA for the deprotection will eliminate the source of the halogen.
Part 3: Concluding Remarks
The successful Boc deprotection of azaindoles requires a nuanced understanding of the interplay between the acidic reagents and the unique electronic properties of the heterocyclic scaffold. By anticipating potential side reactions such as t-butylation, dimerization, and halogenation, and by employing the rational troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of this critical synthetic step. Always remember that careful reaction monitoring by LC-MS or TLC is your most valuable tool in optimizing any deprotection protocol.
References
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXII. Acid catalysed hydrogen exchange of azaindoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- A distortion of the aromatic character of 7-azaindole in solid-state after its N7 protonation: Linear polarized IR-spectroscopy of embedded chemicals in nematic host.
- Electrophilic Arom
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. PMC.
- Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Semantic Scholar.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers.
- Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Electrochemical Cascade Amidation and C-H Halogen
- Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Enantioenriched Indolines by a Conjugate Addition/Asymmetric Protonation/Aza-Prins Cascade Reaction. PubMed.
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals.
- BOC-amino acids. BOC Sciences.
- Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
- Usage of Anisole in PMB deprotection using TFA?
- Prevention of TFA ester formation during Boc + Acetonide deprotection. Reddit.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
- Mechanism of 7‐azaindole amidated derivatives.
- Palladium(II)
- 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube.
- 22.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Indole | Aromatic Electrophilic Substitution | Problem | Question | Solved. YouTube.
- Electrophilic arom
- Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
- Electrophilic Arom
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
preventing dimerization of 7-azaindole intermediates
Welcome to the Technical Support Center for 7-Azaindole Synthesis and Functionalization. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-proven insights into a common challenge: the prevention of dimerization in reactions involving 7-azaindole intermediates. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address issues you may encounter in the lab.
Troubleshooting Guide: Dimerization and Side Reactions
This section addresses specific problems encountered during the synthesis and functionalization of 7-azaindoles. Each entry details the problem, its likely chemical cause, and a series of actionable solutions.
| Problem Encountered | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low yield of desired product with a significant, often insoluble, colored byproduct. | Covalent Dimer Formation: A reactive, deprotonated 7-azaindole intermediate (e.g., a lithiated species) can act as a nucleophile, attacking another molecule of the starting material or an electrophilic intermediate. This is particularly common in syntheses involving strong bases like LDA or nBuLi.[1] | 1. Temperature Control: Maintain rigorous low temperatures (e.g., ≤ -40 °C) during the generation and reaction of organometallic intermediates to minimize the rate of the dimerization side reaction.[1]2. Reverse Addition: Instead of adding the reagent (e.g., base) to the 7-azaindole precursor, add the precursor solution slowly to the reagent. This strategy keeps the concentration of the reactive intermediate low at any given moment, favoring the desired intramolecular reaction or reaction with the intended electrophile over intermolecular dimerization.[2]3. N-H Protection: Protect the N-H of the pyrrole ring prior to reactions involving strong bases or transition metals. This physically blocks the key site of unwanted reactivity. |
| Stalled or low-yield Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | 1. Catalyst Inhibition/Chelation: The unprotected N-H and the adjacent pyridine nitrogen of the 7-azaindole scaffold can act as a bidentate ligand, chelating to the palladium center and forming inactive or off-cycle catalyst complexes.[3][4]2. Homocoupling: In Suzuki reactions, in-situ formation of a 7-azaindole boronic acid can be followed by homocoupling with the starting halo-azaindole.[5] | 1. Use N-Protected Substrates: Employing N-protected halo-azaindoles (e.g., N-Boc, N-benzyl, N-phenylsulfonyl) is the most robust solution.[3][5][6] This prevents catalyst chelation and allows the coupling to proceed efficiently.2. Ligand Selection: For unprotected substrates, use specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) can promote the desired oxidative addition and reductive elimination steps, outcompeting catalyst deactivation.[7][8]3. Use Modern Precatalysts: Employ well-defined palladium precatalysts (e.g., XPhos-Pd-G3) which are designed for rapid activation and can be more resilient to challenging substrates like unprotected azaindoles.[4][9] |
| Poor solubility of 7-azaindole starting material or product. | Hydrogen-Bonded Dimer Formation: 7-azaindole readily forms a stable, doubly hydrogen-bonded dimer in non-polar solvents.[10][11][12] This self-association reduces solubility and can affect reactivity. | 1. Solvent Choice: Use polar, hydrogen-bond accepting solvents like DMSO, acetone, or acetonitrile (CH₃CN). These solvents disrupt the self-association by forming hydrogen bonds with the 7-azaindole monomer, thereby increasing solubility.[10][12]2. Additive: In specific applications like VCD spectroscopy, 7-azaindole itself can be used as an additive to break up hydrogen-bonded dimers of other molecules, such as carboxylic acids.[13] This highlights its strong hydrogen bonding capability. |
| Instability of 7-azaindole boronic acid/ester intermediates in Suzuki couplings. | Deboronative Proto-degradation: Boronic acids and their pinacol esters can be unstable under certain reaction or purification conditions, leading to hydrolysis and loss of the boron moiety.[14] | 1. Use Stable Boronic Esters: While pinacol esters are common, other esters derived from diols like 3,4-diethyl-hexane-3,4-diol (Epin) can offer enhanced stability for chromatography and storage.[14]2. One-Pot Procedure: Perform the borylation and subsequent Suzuki coupling in a one-pot sequence without isolating the potentially unstable boronic ester intermediate.[5][15] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of covalent dimerization of 7-azaindole intermediates?
The most well-documented mechanism occurs during syntheses involving the metalation of a precursor, such as the Chichibabin cyclization. In this process, a strong base like lithium diisopropylamide (LDA) deprotonates a methyl group on a picoline precursor to form a benzyllithium intermediate. This highly reactive, nucleophilic intermediate can then undergo a 1,4-addition to the pyridine ring of an unreacted starting material molecule. This intermolecular reaction is the dimerization step, which competes directly with the desired intramolecular cyclization.[1]
Caption: Mechanism of base-mediated dimerization.
Q2: When should I absolutely use an N-H protecting group on my 7-azaindole?
Using an N-H protecting group is strongly recommended in two primary scenarios:
-
Palladium-Catalyzed Cross-Coupling Reactions: For reactions like Suzuki, Buchwald-Hartwig, Heck, or Sonogashira couplings, the unprotected 7-azaindole N-H can coordinate to the palladium catalyst, leading to deactivation and poor yields.[3][4] Protecting the nitrogen atom prevents this detrimental chelation.
-
Reactions Involving Strong Bases or Nucleophiles: If your reaction requires a strong base (nBuLi, LDA, NaH) to deprotonate another position on the ring or a substituent, you must first protect the much more acidic N-H proton to ensure regioselectivity and prevent the formation of unwanted anionic species.
The choice of protecting group depends on the downstream reaction conditions.
| Protecting Group | Common Reagents | Stability | Cleavage Conditions |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Stable to base, mild acid, hydrogenation. | Strong acid (TFA, HCl).[6] |
| Ts (Tosyl) | TsCl, base | Stable to strong acid, oxidation. | Reductive conditions (e.g., Mg/MeOH), strong base. |
| Bn (Benzyl) | BnBr, base | Stable to acid, base, organometallics. | Hydrogenolysis (Pd/C, H₂).[7] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, base | Stable to a wide range of conditions. | Fluoride source (TBAF) or acid. |
Q3: My dimerization problem is persistent. What are some alternative synthetic strategies to form the 7-azaindole core?
If optimizing conditions for a particular route fails, constructing the 7-azaindole core via a different synthetic strategy is a powerful alternative. Different methods start from different precursors and proceed through intermediates that may be less prone to dimerization.
-
Bartoli Indole Synthesis: Particularly effective for synthesizing 7-substituted 4- and 6-azaindoles from nitro-pyridines and vinyl Grignard reagents.[16]
-
Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne. This is a versatile method for producing 2,3-disubstituted azaindoles.[16]
-
Fischer Indole Synthesis: A classic method involving the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions. It is most suitable for specific substitution patterns like 7-substituted-6-azaindoles.[16]
-
Microwave-Assisted Iron-Catalyzed Cyclization: Modern methods using microwave irradiation can efficiently synthesize 7-azaindoles from o-haloaromatic amines and terminal alkynes, often with reduced reaction times.[17]
The optimal choice depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Halo-7-Azaindole
This protocol provides a standard method for protecting the N-H of a 7-azaindole, a crucial step before many cross-coupling reactions.
Materials:
-
Halo-7-azaindole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the halo-7-azaindole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DMAP (0.1 equiv) to the solution.
-
Add Boc₂O (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected halo-7-azaindole.
Caption: A logical workflow for troubleshooting dimerization.
References
-
Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]
-
Jeong, D., et al. (2013). Solvent Dependence of 7-Azaindole Dimerization. The Journal of Physical Chemistry B. Available at: [Link]
-
Catalán, J., Pérez, P., & de Paz, J. L. G. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: Its proton-transfer channels. The Journal of Chemical Physics. Available at: [Link]
-
Jeong, D., et al. (2013). Solvent dependence of 7-azaindole dimerization. PubMed. Available at: [Link]
-
Hintermann, L., et al. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Available at: [Link]
-
Le, T. N., et al. (2023). Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]
-
Gualpa, F. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok, University of Rostock. Available at: [Link]
-
Wang, T., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ghosh, S., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. Available at: [Link]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. Available at: [Link]
-
Baran, P. S. Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Atlanchim Pharma. (2006). Palladium-Catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma Publication. Available at: [Link]
-
Catalán, J., & de Paz, J. L. G. (2005). Excited State Proton Transfer in 3-Methyl-7-Azaindole Dimer. Symmetry Control. The Journal of Physical Chemistry A. Available at: [Link]
-
Frank, D., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Catalán, J., Pérez, P., & de Paz, J. L. G. (2005). The molecular symmetry and electronic spectroscopy of 7-azaindole dimer: its proton-transfer channels. PubMed. Available at: [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Kerr, M. A., et al. (2006). Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. Organic Letters. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Poster. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster Presentation. Available at: [Link]
-
Bera, S., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal. Available at: [Link]
-
Andrade, C. K. Z., & Pinho, V. D. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Sasikumar, K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]
-
Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor. Molecular Biology Reports. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate Forum. Available at: [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. Available at: [Link]
-
The Francis Crick Institute. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. The Francis Crick Institute Publications. Available at: [Link]
-
CEM Corporation. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?. CEM Corporation Resources. Available at: [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Quibell, M., et al. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. PubMed Central. Available at: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles. Organic Letters. Available at: [Link]
Sources
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04433A [pubs.rsc.org]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 15. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. baranlab.org [baranlab.org]
- 17. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Welcome to the technical support center for 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. As a trifunctional reagent, understanding the interplay between the Boc-protected indole, the electron-withdrawing fluorine, and the reactive chloromethyl group is paramount to achieving desired outcomes.
Troubleshooting Guide: Navigating Failed Reactions
This section addresses common issues encountered during nucleophilic substitution reactions with this compound. The advice provided is based on established principles of organic chemistry and the known reactivity of 7-azaindole systems.[1]
Problem 1: Low or No Conversion to the Desired Product
You've set up your reaction with a nucleophile, but TLC or LC-MS analysis shows primarily unreacted starting material.
-
Insufficient Basicity: Many nucleophiles, particularly amines and phenols, require deprotonation to become sufficiently reactive. The choice and amount of base are critical.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are suitable for more acidic nucleophiles or when using a polar aprotic solvent like DMF or acetonitrile that can promote the reaction. If you see low conversion, consider switching to a stronger base.
-
Strong Bases (e.g., NaH, KHMDS, LiHMDS): For less acidic nucleophiles like secondary amines or certain alcohols, a strong base is often necessary to ensure complete deprotonation. Perform the deprotonation step at 0 °C before adding the electrophile to minimize side reactions.
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
-
Recommended Solvents: Polar aprotic solvents such as DMF, acetonitrile, and THF are generally effective for Sₙ2 reactions. They solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Solvents to Avoid: Protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity.
-
-
Low Reaction Temperature: Nucleophilic substitutions can be slow at room temperature, especially with weaker nucleophiles.
-
Solution: Gradually increase the reaction temperature. Start by heating to 40-60 °C and monitor the reaction progress. For very unreactive nucleophiles, temperatures up to 80 °C may be necessary. Be mindful that higher temperatures can also promote side reactions.
-
-
Degradation of Starting Material: The chloromethyl group can be susceptible to hydrolysis if there is moisture in the reaction.
-
Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Multiple Products and Impurities
Your reaction works, but you observe several spots on your TLC plate or multiple peaks in your LC-MS, making purification difficult.
-
Over-alkylation of Amine Nucleophiles: Primary amines can react twice with the electrophile, leading to a tertiary amine byproduct.
-
Solution: Use a slight excess (1.5-2.0 equivalents) of the primary amine to favor the formation of the desired secondary amine. Alternatively, add the this compound solution slowly to the solution of the amine.
-
-
Quaternization of the Azaindole Ring: The pyridine nitrogen in the 7-azaindole core is nucleophilic and can be alkylated by the chloromethyl group of another molecule, especially under forcing conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Use a base that is sterically hindered if this is a persistent issue. This side reaction is less common when the pyrrole nitrogen is protected.
-
-
Boc Deprotection: While generally stable to bases, the Boc group can be cleaved under certain conditions, especially if any acidic impurities are present or generated during the reaction.[2]
-
Solution: Ensure your reagents and solvents are free of acidic contaminants. If the nucleophile is an amine salt (e.g., a hydrochloride salt), ensure you use a sufficient amount of base to neutralize the salt and deprotonate the nucleophile. A typical procedure involves using at least 2.5 equivalents of a base like K₂CO₃ when starting with an amine hydrochloride salt.
-
-
Hydrolysis of the Chloromethyl Group: As mentioned, trace moisture can lead to the formation of the corresponding alcohol, 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole.
-
Solution: Adhere to strict anhydrous reaction conditions.
-
Problem 3: Boc Group is Cleaved During Reaction or Workup
You isolate your product, but it is the deprotected 7-azaindole derivative.
-
Acidic Workup: The Boc group is highly sensitive to acid.[3] Washing with acidic solutions (e.g., 1M HCl) during workup will lead to its removal.
-
Solution: Perform an aqueous workup using neutral or slightly basic solutions, such as saturated sodium bicarbonate solution and brine.
-
-
In situ Acid Generation: Some reactions may generate acidic byproducts that can cleave the Boc group.
-
Solution: Ensure a sufficient excess of base is present throughout the reaction to neutralize any generated acid.
-
-
Silica Gel Chromatography: Some grades of silica gel can be slightly acidic.
-
Solution: If you suspect this is an issue, you can neutralize your silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before use.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the alkylation of a primary or secondary amine.
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF, add a suitable base (e.g., K₂CO₃, 2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Nucleophile | Primary/Secondary Amine | Common reaction partner for alkylating agents. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on the pKa of the amine. |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents favor Sₙ2 reactions. |
| Temperature | 50-80 °C | Balances reaction rate and potential for side reactions. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: The compound should be stored in a cool, dry place, away from moisture, under an inert atmosphere if possible. Long-term storage in a freezer is recommended to minimize potential degradation of the reactive chloromethyl group.
Q2: What is the role of the 5-fluoro substituent?
A: The fluorine atom is a weak electron-withdrawing group. In the context of the 7-azaindole ring system, it can modulate the electronic properties of the molecule, potentially influencing its reactivity and the pKa of the azaindole nitrogens. For medicinal chemistry applications, fluorine substitution is a common strategy to improve metabolic stability and binding affinity.
Q3: Can I perform a Suzuki or other cross-coupling reaction on this compound?
A: While 7-azaindoles are known to participate in cross-coupling reactions, the 3-(chloromethyl) group is a potent electrophile.[1] Attempting a cross-coupling reaction that requires a different reactive site (e.g., a bromo or iodo substituent at another position) would likely result in competitive reactions at the chloromethyl position. It is advisable to perform the nucleophilic substitution first, and then explore cross-coupling possibilities on the resulting product.
Q4: My purification by column chromatography is difficult due to streaking. What can I do?
A: Azaindole derivatives can sometimes streak on silica gel due to interaction with the acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) to your eluent can help to mitigate this issue by neutralizing the acidic sites on the silica.
Q5: What are the best conditions for removing the Boc group after my reaction?
A: The Boc group is typically removed under acidic conditions. A common and effective method is to treat the protected compound with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours. Alternatively, a solution of 4M HCl in dioxane can be used.[3]
Logical and Workflow Diagrams
Caption: Troubleshooting workflow for failed reactions.
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. (2022, March 1). Available from: [Link]
-
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. National Institutes of Health. (2017, January 18). Available from: [Link]
-
Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. ResearchGate. Available from: [Link]
-
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available from: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available from: [Link]
-
Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. MDPI. Available from: [Link]
-
Barbier Conditions for Reformatsky and Alkylation Reactions on Trifluoromethyl Aldimines. ResearchGate. Available from: [Link]
-
Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis. PubMed Central. Available from: [Link]
- CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.Google Patents.
-
Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. (2023, February 6). Available from: [Link]
Sources
Technical Support Center: Scale-up Synthesis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
For: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the scale-up synthesis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole. This molecule is a highly functionalized heterocyclic building block, critical in various drug discovery programs. Its structure, featuring a reactive chloromethyl group, a sensitive azaindole core, and a bulky Boc protecting group, presents unique challenges when transitioning from bench-scale to kilogram-scale production.
This guide is structured to provide direct, actionable advice based on established principles of process chemistry and experience with similar heterocyclic systems. It is divided into a proactive Troubleshooting Guide to address specific experimental failures and a comprehensive FAQ Section for broader operational questions.
Part 1: Troubleshooting Guide (Problem & Solution)
This section addresses the most common issues encountered during the synthesis, focusing on the critical chloromethylation step.
Problem 1: Low Yield or Stalled Chloromethylation Reaction
You observe low conversion of your starting material, 1-Boc-5-fluoro-7-azaindole, even after extended reaction times.
Possible Causes & Recommended Solutions:
-
Insufficient Electrophilicity of the Reagent: The classic Blanc chloromethylation conditions (formaldehyde and HCl) can be sluggish with moderately deactivated heterocyclic systems.[1] The fluorine atom at the 5-position is electron-withdrawing, reducing the nucleophilicity of the azaindole ring.
-
Solution A (Reagent Choice): Consider using a pre-formed, more reactive chloromethylating agent like chloromethyl methyl ether (MOM-Cl). Extreme Caution is advised , as MOM-Cl and its byproduct, bis(chloromethyl) ether, are potent carcinogens and are heavily regulated.[1][2] This should only be performed in a certified hood with appropriate engineering controls and personal protective equipment (PPE).
-
Solution B (Catalyst): Ensure the Lewis acid catalyst (e.g., anhydrous ZnCl₂) is of high purity and truly anhydrous.[3] Water will deactivate the catalyst and hydrolyze the reagents. On scale-up, subsurface addition of the catalyst may be necessary to ensure good dispersion.
-
Solution C (Temperature Profile): While higher temperatures can increase reaction rates, they also significantly promote byproduct formation (see Problem 2). A careful temperature optimization study (e.g., 10°C to 40°C) is recommended to find the optimal balance between reaction rate and selectivity.
-
Problem 2: Significant Formation of Dimer and Oligomeric Impurities
Your crude product analysis (UPLC/MS, ¹H NMR) shows significant peaks corresponding to diarylmethane-type structures where two azaindole units are linked by a methylene bridge.
Possible Causes & Recommended Solutions:
-
Friedel-Crafts Alkylation Side Reaction: The desired product, this compound, is a reactive benzylic-type halide. It can act as an electrophile and alkylate unreacted starting material, which is a nucleophile.[1] This is a very common failure mode in chloromethylation reactions, especially at higher concentrations and temperatures.
-
Solution A (Reverse Addition): On a larger scale, add the azaindole starting material slowly to a solution of the chloromethylating agent and catalyst. This strategy keeps the concentration of the nucleophile low, minimizing its ability to react with the newly formed product.
-
Solution B (Concentration Control): Run the reaction at a lower concentration. While this may seem counterintuitive for scale-up due to larger solvent volumes, it is often necessary to achieve acceptable purity. Target a concentration range of 0.2–0.5 M for the starting material.
-
Solution C (Strict Temperature Control): Maintain a consistent, low reaction temperature (e.g., 5–15°C) using a reliable reactor cooling system. Exotherms during reagent addition can rapidly accelerate the dimerization side reaction.
-
Problem 3: Product Degradation During Aqueous Work-up or Purification
You observe a loss of the Boc-group or the formation of the 3-hydroxymethyl analog during the work-up or column chromatography.
Possible Causes & Recommended Solutions:
-
Instability of the Boc Group: The Boc group is labile to strong acids.[4][5] Any residual Lewis acid or HCl from the reaction can cause partial or complete deprotection during a lengthy work-up.
-
Solution A (Rapid, Cold Quench): Quench the reaction by pouring it into a vigorously stirred, cold (0°C) biphasic mixture of a non-polar organic solvent (e.g., MTBE or EtOAc) and a weak aqueous base, such as saturated sodium bicarbonate solution. This neutralizes acids quickly while keeping the product in the organic phase. Avoid strong bases like NaOH, which can hydrolyze the chloromethyl group.
-
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially on silica gel or in the presence of nucleophilic solvents (like methanol) during chromatography.
-
Solution B (Purification Strategy): If chromatography is necessary, use a minimally activated silica gel and run the column quickly with non-nucleophilic solvents (e.g., hexanes/ethyl acetate or hexanes/DCM).[6] Do not let the product sit on the column for an extended period. For larger scales, crystallization or trituration from a suitable solvent system (e.g., heptane/MTBE) is a much preferred and more scalable purification method over chromatography.[7]
-
-
Product Instability: The product itself is a reactive intermediate and may have limited long-term stability, especially in solution.
-
Solution C (Isolate and Use Promptly): After isolation and drying, store the solid product under an inert atmosphere (N₂ or Argon) at low temperature (-20°C). It is best to use this intermediate in the subsequent synthetic step as soon as possible.[8]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the chloromethylation step.
Caption: Troubleshooting workflow for the chloromethylation of 1-Boc-5-fluoro-7-azaindole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations for this synthesis, particularly on a larger scale?
A: The primary hazard is the chloromethylation step.
-
Carcinogenic Byproducts: The reaction of formaldehyde with HCl can generate bis(chloromethyl) ether (BCME), a potent human carcinogen with a high vapor pressure.[1] All operations must be conducted in a high-efficiency fume hood or a contained glovebox. Monitor the headspace of the reactor if possible.
-
Reagent Hazards: Reagents like chloromethyl methyl ether (MOM-Cl) are also carcinogenic and lachrymatory.[2][9] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before starting.
-
Exotherms: The reaction is exothermic. On a large scale, this can lead to a thermal runaway. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and controllably. A reaction calorimeter study is highly recommended before scaling up beyond 1 kg.
-
Pressure Build-up: The reaction evolves gas. The reactor must be properly vented.
Q2: How should I monitor the reaction progress effectively during scale-up?
A: Relying solely on TLC can be misleading. UPLC/HPLC is the preferred method.
-
Method: Develop a robust UPLC/HPLC method that can clearly resolve the starting material, product, and key impurities (especially the dimer). A typical method would use a C18 column with a water/acetonitrile gradient.
-
Sampling: Quench a small aliquot of the reaction mixture in a vial containing a weak base (e.g., NaHCO₃ solution) and an extraction solvent. Shake well, and inject the organic layer. This provides a clean and accurate snapshot of the reaction's progress.
-
Endpoint: The reaction should be stopped as soon as the consumption of starting material plateaus to prevent the accumulation of the dimer byproduct.
Q3: What are the recommended starting material specifications for a successful scale-up?
A: The quality of the 1-Boc-5-fluoro-7-azaindole is crucial.
-
Purity: Should be >98% by HPLC. Any residual unprotected 5-fluoro-7-azaindole can lead to complex side reactions.
-
Water Content: Should be <0.1% by Karl Fischer titration. Water will consume reagents and deactivate the catalyst.
-
Residual Solvents: Ensure that solvents from the previous step (e.g., bases like triethylamine or solvents like THF) are completely removed, as they can interfere with the chloromethylation reaction.
Q4: What is the best strategy for isolating the final product on a multi-kilogram scale?
A: Column chromatography is generally not viable for large-scale purification of this reactive intermediate.[6]
-
Work-up: After the basic aqueous quench, perform several washes of the organic layer with water and then brine to remove inorganic salts.
-
Solvent Swap: If the reaction solvent is not ideal for crystallization (e.g., DCM), perform a solvent swap to a less polar solvent like heptane or cyclohexane.
-
Crystallization/Trituration: Concentrate the solution and add an anti-solvent (like heptane) to induce crystallization or trituration. Cooling the mixture can improve the yield.
-
Filtration and Drying: Collect the solid product by filtration, wash the cake with cold anti-solvent, and dry under vacuum at a low temperature (<30°C) to avoid degradation.
Scale-Up Synthesis Workflow
The following diagram illustrates the recommended process flow for scaling up the synthesis.
Caption: Recommended process workflow for the scale-up synthesis.
Typical Process Parameters and Expected Outcome
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Scale | 100 g - 5 kg | Parameters designed for scalability and safety. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, non-reactive solvent. |
| Chloromethylating Agent | Paraformaldehyde (1.5 eq) + HCl (gas) or Acyl Chloride | In-situ generation of the electrophile. Avoids regulated reagents. |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq) | Standard Lewis acid for Blanc chloromethylation.[3] |
| Temperature | 5 – 15 °C | Balances reaction rate while minimizing dimer formation. |
| Addition Mode | Reverse Addition (Azaindole into reagent mixture) | Minimizes concentration of nucleophile to suppress dimerization. |
| Reaction Time | 4 – 12 hours (Monitor by UPLC) | Endpoint determined by SM consumption to avoid byproduct formation. |
| Work-up | Quench in cold NaHCO₃(aq)/MTBE | Neutralizes acid and extracts product safely. |
| Purification | Crystallization / Trituration | Avoids chromatography, ensuring higher stability and scalability.[10] |
| Expected Yield | 65 – 80% | Yields are highly dependent on strict control of all parameters. |
| Expected Purity | >95% by HPLC | Purity is prioritized to ensure success in subsequent steps. |
References
- Bhat, P. V., Dere, R. T., Ravikumar, S., Hindupur, R. M., & Pati, H. N. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2017). Organic Process Research & Development.
- Nguyen, K. T., et al. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC, NIH.
- Liang, J., Cochran, J. E., Dorsch, W. A., Davies, I., & Clark, M. P. (2016). Development of a Scalable Synthesis of an Azaindolyl-Pyrimidine Inhibitor of Influenza Virus Replication. Organic Process Research & Development.
- What are the key steps in the purification of pharmaceutical intermedi
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Process Development of the Synthesis and Purification of a Reactive Immuno-PET Conjugate Intermediate. (n.d.).
- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (n.d.). benzyl chloromethyl ether. Organic Syntheses Procedure.
- API Synthesis Intermediates & Raw M
- Blanc chloromethylation. (2025, May 27). J&K Scientific LLC.
- Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda Blog.
- Blanc chloromethyl
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
- Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. (2019, May 27). PubMed.
- Are there any safety issues in using alkyl chloroformates? (2017, June 14).
- how to improve the yield of N-Boc protection reactions. (n.d.). Benchchem.
- Monofluoromethylation of N-Heterocyclic Compounds. (2023, December 18). MDPI.
- Wang, Z., & Wang, X. (2012). Synthesis of Azaindoles. Progress in Chemistry.
- Azaindole synthesis. (n.d.). Organic Chemistry Portal.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH.
- N-Boc deprotection issues and altern
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April).
- An efficient and environment friendly process for chloromethylation of substituted benzenes. (n.d.).
- Difluoromethylation of Heterocycles via a Radical Process. (n.d.). RSC Publishing.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001).
- Innate C-H trifluoromethyl
- Innate C-H trifluoromethylation of heterocycles. (2011, August 30). PubMed, NIH.
- Chloromethylation of Polystyrenes and Styrene Copolymers. Applications. (n.d.).
- Ru(II)‐Catalyzed Difluoromethylations of 7‐Azaindoles: Access to Novel Fluoro‐7‐Azaindole Derivatives. (2021).
- A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. (1990).
- Retro‐synthesis of 1,3,5‐substituted 7‐azaindole 1 from readily available 5‐bromo‐3‐iodo‐7‐azaindole 3. (n.d.).
Sources
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Technical Support Center: Managing Regioselectivity in 7-Azaindole Functionalization
Welcome to the technical support center for 7-azaindole functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for the development of novel therapeutics.[1][2][3] This resource provides in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols based on established, peer-reviewed methodologies.
Understanding the Challenge: The Electronic Landscape of 7-Azaindole
The inherent electronic properties of the 7-azaindole ring system present a significant challenge to achieving regioselectivity. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and thus susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient. This electronic dichotomy often leads to a mixture of products if reaction conditions are not carefully controlled. This guide will walk you through strategies to selectively functionalize each position of the 7-azaindole core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My electrophilic substitution is exclusively yielding the C3-functionalized product, but I need to target the C2 position. How can I switch the selectivity?
A1: This is a common challenge due to the high electron density at the C3 position of the indole core. To achieve C2 functionalization, you need to override this inherent reactivity. The most effective strategy is to employ a Directed Metalation Group (DMG) strategy.
Causality: A directing group, typically installed on the N1 nitrogen, will chelate to a strong base (like an organolithium reagent), directing the deprotonation to the adjacent C2 position. This creates a nucleophilic C2-lithiated species that can then react with a wide range of electrophiles.
Recommended Protocol: C2-Selective Lithiation and Functionalization
-
N1-Protection/DMG Installation: Protect the N1 position of your 7-azaindole with a suitable directing group. A carbamoyl group is an excellent choice for this purpose.[1][4]
-
Metalation: Cool the solution of your N1-protected 7-azaindole to -78 °C in an inert atmosphere (e.g., argon or nitrogen). Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The choice of base and solvent can be critical and may require optimization.
-
Electrophile Quench: After a sufficient time for metalation (typically 1-2 hours), introduce your desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.
-
Work-up and Deprotection: Allow the reaction to warm to room temperature, then quench with a suitable reagent (e.g., saturated ammonium chloride solution). Proceed with standard extraction and purification procedures. The directing group can then be removed under appropriate conditions.
Troubleshooting:
-
Low Yield:
-
Incomplete Metalation: Ensure your glassware is scrupulously dry and the reaction is under a strictly inert atmosphere. Traces of water will quench the organolithium reagent. Consider using a slight excess of the base.
-
Poor Electrophile Reactivity: Some electrophiles may require longer reaction times or elevated temperatures. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Mixture of Isomers:
-
Temperature Control: Maintaining a low temperature (-78 °C) during metalation and electrophile addition is crucial to prevent side reactions and potential migration of the lithium.
-
Base Selection: For some substrates, LDA may offer higher regioselectivity compared to n-BuLi.
-
Q2: I am attempting a palladium-catalyzed C-H arylation and obtaining a mixture of C2 and C3 isomers. How can I favor C2-arylation?
A2: Achieving regioselective C-H arylation on the 7-azaindole core can be challenging. While many methods exist for indole C-H functionalization, controlling the regioselectivity on the azaindole scaffold requires specific conditions.
Causality: The outcome of palladium-catalyzed C-H functionalization is often dictated by the directing group and the reaction conditions. Without a directing group, a mixture of isomers is common. A suitable directing group on the N1 position can effectively steer the palladium catalyst to the C2 position.
Recommended Protocol: Palladium-Catalyzed C2-Arylation
A recently developed method utilizes a substrate-dependent acid concentration to achieve exclusive C2 selectivity.[5]
-
Reaction Setup: In a reaction vessel, combine your 7-azaindole substrate, the desired aryl partner, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a phosphine ligand).
-
Solvent and Additive: The choice of solvent and acidic additive is critical. The protocol may require a specific concentration of an acid like acetic acid to promote C2 selectivity.[5]
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (often >100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, perform a standard aqueous work-up, and purify the product by column chromatography.
Troubleshooting:
-
Poor Selectivity:
-
Acid Concentration: The concentration of the acidic additive is a key parameter. A systematic optimization of the acid concentration may be necessary for your specific substrate.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity. Screening a small library of ligands may be beneficial.
-
-
Low Conversion:
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but be mindful of potential side reactions.
-
Temperature and Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration.
-
Q3: How can I selectively functionalize the pyridine ring of 7-azaindole, specifically at the C6 position?
A3: Functionalization of the electron-deficient pyridine ring requires a different approach than the pyrrole ring. Directed ortho Metalation (DoM) is a powerful strategy for this transformation. A particularly innovative approach is the "directed metalation-group dance," which allows for iterative functionalization of the 7-azaindole scaffold.[1][4][6]
Causality: By placing a carbamoyl directing group on the N7 nitrogen of the pyridine ring, deprotonation can be directed to the adjacent C6 position. This allows for the introduction of an electrophile at C6. Subsequently, the carbamoyl group can be induced to "dance" or migrate to the N1 position, freeing up the N7 position and allowing for further functionalization.[1][4][6]
Workflow for C6 Functionalization via Directed Metalation-Group Dance:
Caption: Workflow for C6 and subsequent C2 functionalization using the directed metalation-group dance strategy.
Troubleshooting:
-
Inefficient "Dance": The migration of the carbamoyl group is a critical step. Ensure the catalytic amount of the carbamoyl chloride is added and that the reaction conditions are appropriate, as this step may require heating.
-
Side Reactions during Metalation: The pyridine ring can be sensitive to strong bases. Careful control of temperature and slow addition of the organolithium reagent are essential.
Q4: I need to perform a C3-sulfenylation. What are the recommended conditions to avoid side products?
A4: C3-sulfenylation is a common transformation that takes advantage of the inherent nucleophilicity of the C3 position. A robust method involves the use of N-sulfonyl protected 7-azaindoles with sulfonyl chlorides, promoted by tetrabutylammonium iodide (TBAI).[7][8]
Causality: The N-sulfonyl protecting group activates the 7-azaindole ring towards electrophilic substitution. TBAI plays a dual role in this transformation, acting as both a promoter and a desulfonylation reagent, leading to the desired 3-thio-7-azaindole product.[7][8] This method is advantageous as it avoids the use of transition-metal catalysts and strong oxidants.
-
N-Protection: Protect the N1 position of your 7-azaindole with a tosyl (Ts) or another suitable sulfonyl group.
-
Reaction Setup: In a suitable solvent like DMF, combine the N-sulfonyl-7-azaindole, the desired sulfonyl chloride, and TBAI.
-
Reaction Conditions: Heat the reaction mixture under air. The optimal temperature and reaction time should be determined by monitoring the reaction's progress.
-
Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.
Troubleshooting:
-
Low Yield:
-
Protecting Group: The choice of the N-sulfonyl protecting group can influence the reaction outcome. Both aryl and alkyl sulfonyl groups are generally effective.[8]
-
TBAI Stoichiometry: The amount of TBAI can be critical. An excess is often required to drive the reaction to completion.
-
-
Incomplete Desulfonylation: If you isolate the N-sulfonylated C3-thioether product, it indicates that the desulfonylation step is not complete. Prolonging the reaction time or increasing the temperature may be necessary.
Summary of Regioselective Functionalization Strategies
| Target Position | Recommended Strategy | Key Reagents/Catalysts | Directing/Protecting Group |
| C2 | Directed Metalation | n-BuLi or LDA | N1-Carbamoyl |
| C2 | Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Phosphine Ligand, Acidic Additive | N/A (Substrate/Condition Control) |
| C3 | Electrophilic Substitution (e.g., Halogenation) | NIS, CuBr₂ | N1-Acetyl |
| C3 | TBAI-Promoted Sulfenylation | Sulfonyl Chloride, TBAI | N1-Sulfonyl |
| C6 | Directed ortho Metalation | LDA | N7-Carbamoyl |
Visualizing Regioselectivity Control
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Validation & Comparative
A Comparative Guide to Analytical Confirmation: LC-MS Analysis of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and purity is the cornerstone of reliable and reproducible results. In the synthesis of novel pharmaceutical intermediates, such as 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a multifaceted analytical approach is not just recommended, but essential. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the definitive confirmation of this target molecule. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity.
The Analytical Challenge: this compound
The structure of this compound presents several analytical considerations. The presence of fluorine and chlorine isotopes will result in a characteristic isotopic pattern in mass spectrometry, which is a key confirmation point. The Boc protecting group is thermally labile and can be prone to fragmentation, influencing the choice of ionization technique. The azaindole core is a common scaffold in medicinal chemistry, and its chromatographic behavior must be well-understood for effective separation from starting materials and potential byproducts.
The Premier Solution: LC-MS Analysis
For the confirmation of this compound, LC-MS stands out as the most powerful and versatile technique. It synergistically combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass detection prowess of Mass Spectrometry (MS).[1] This hyphenated technique allows for the separation of the target molecule from impurities while simultaneously providing its molecular weight and characteristic isotopic pattern.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice for this moderately polar molecule.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 20% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: A single quadrupole or a time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for this molecule due to the presence of nitrogen atoms that can be readily protonated.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
Data Interpretation: What to Expect
The expected molecular weight of this compound is approximately 313.75 g/mol . In the positive ion ESI-MS spectrum, the protonated molecule [M+H]⁺ should be observed at m/z 314.76. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the [M+H]⁺ ion will be observed, with a peak at m/z 316.76 that is approximately one-third the intensity of the peak at m/z 314.76.[3][4][5]
Common fragments may include the loss of the Boc group (-100 Da) or isobutylene (-56 Da) from the Boc group.[6][7] The presence of the correct molecular ion with the characteristic chlorine isotopic pattern provides strong evidence for the successful synthesis of the target compound.
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive confirmation often involves orthogonal techniques. The following is a comparison of LC-MS with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight, isotopic pattern, purity, and retention time. | High sensitivity and specificity, provides molecular weight confirmation, suitable for complex mixtures.[1][2] | Does not provide detailed structural connectivity information. |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires a relatively pure sample, more time-consuming.[8] |
| HPLC-UV | Purity, retention time, and UV absorbance characteristics. | Robust, quantitative, widely available.[9] | Does not provide molecular weight information, less specific than MS. |
| GC-MS | Molecular weight and fragmentation pattern for volatile and thermally stable compounds. | High chromatographic resolution for volatile compounds. | Not suitable for thermally labile compounds like Boc-protected molecules.[10][] |
Detailed Protocols for Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum should show a characteristic singlet for the nine protons of the Boc group around 1.6 ppm. The aromatic protons of the azaindole ring and the methylene protons of the chloromethyl group will have distinct chemical shifts and coupling patterns that can be used to confirm the structure.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Prepare the sample as described for LC-MS analysis.
-
LC System and Conditions: Use the same LC conditions as for LC-MS.
-
UV Detector: Set the detection wavelength to the λmax of the azaindole chromophore (typically around 254 nm and 280 nm).
-
Analysis: The chromatogram will show the retention time and the peak area of the product, which can be used to assess its purity. However, without a mass spectrometer, the identity of the peak cannot be definitively confirmed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally not a suitable technique for the analysis of this compound due to the thermal lability of the Boc protecting group.[10] At the high temperatures required for GC analysis, the Boc group is likely to decompose, leading to the detection of the deprotected compound and other degradation products, which would provide misleading results about the composition of the synthesized product.
Workflow and Decision Making
The following diagram illustrates a typical workflow for the confirmation of a synthesized product, highlighting the central role of LC-MS.
Caption: Workflow for the confirmation of a synthesized product.
This logical progression ensures that time and resources for more detailed analyses like NMR are utilized efficiently after initial confirmation of molecular weight and purity by LC-MS and HPLC-UV.
Conclusion
For the confirmation of the successful synthesis of this compound, LC-MS is an indispensable tool. Its ability to provide rapid and sensitive confirmation of the molecular weight and characteristic isotopic pattern, coupled with an assessment of purity, makes it the primary choice for initial analysis. While NMR spectroscopy is essential for the definitive elucidation of the molecule's intricate structure, and HPLC-UV offers a robust method for purity determination, LC-MS provides the most comprehensive initial assessment. By employing these techniques in a logical workflow, researchers can have the highest confidence in the identity and quality of their synthesized compounds, which is paramount for the advancement of drug discovery and development.
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A Senior Scientist's Guide to Strategic Reagent Selection: Alternatives to 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Introduction: The Privileged Scaffold and the Need for Versatility
The 7-azaindole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous FDA-approved therapeutics, particularly kinase inhibitors like Vemurafenib.[1][2][3] As a bioisostere of the natural indole scaffold, the introduction of a nitrogen atom into the six-membered ring profoundly modulates the molecule's physicochemical properties, including solubility, hydrogen bonding capacity, and metabolic stability.[4][5][6]
The reagent 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole is a highly valuable building block, designed for the facile introduction of the 5-fluoro-7-azaindole motif. It combines three key functional handles:
-
An N-Boc protecting group : Ensures solubility in organic solvents and modulates the reactivity of the heterocyclic core, yet is readily cleaved under acidic conditions.[7][8]
-
A C3-chloromethyl group : Acts as a potent electrophile for alkylation of various nucleophiles (amines, thiols, etc.) via SN2 reactions.
-
A 5-fluoro substituent : Enhances binding affinity to target proteins through specific interactions and can improve metabolic stability.
However, reliance on a single reagent can be synthetically constraining. The specific reactivity of the chloromethyl group may not be optimal for all transformations, and the lability of the Boc group, particularly on electron-deficient azaindole systems, can be a significant liability under even moderately acidic or thermal conditions.[9][10] This guide provides a comprehensive comparison of viable alternative reagents, empowering researchers to make strategic choices that enhance synthetic efficiency, stability, and the diversity of accessible molecular architectures. We will explore alternatives based on modifications to the C3 electrophile, the N-protecting group, and the core heterocyclic scaffold itself.
Category 1: Modulating the C3 Electrophile
The choice of the C3 sidechain is critical as it dictates the primary bond-forming strategy. While the chloromethyl group is effective, its reactivity and stability profile may necessitate alternatives.
Alternative Electrophiles: A Reactivity-Driven Choice
The most direct alternatives involve modifying the leaving group on the C3-methyl position. This allows for fine-tuning of electrophilicity and reaction kinetics.
-
Bromomethyl and Iodomethyl Derivatives (-CH₂Br, -CH₂I) : Following the halogen reactivity trend (I > Br > Cl), these analogs offer significantly enhanced electrophilicity. They are ideal for reactions with less potent nucleophiles or when milder reaction conditions (lower temperatures, shorter reaction times) are desired. However, this increased reactivity comes at the cost of reduced stability, making them more susceptible to degradation during storage or purification.
-
Sulfonyloxymethyl Derivatives (-CH₂OMs, -CH₂OTs) : Mesylates (OMs) and tosylates (OTs) are excellent leaving groups, comparable in reactivity to bromides. They are typically prepared in situ or as stable, crystalline solids from the corresponding 3-hydroxymethyl precursor. This two-step approach (synthesis of alcohol followed by sulfonylation) adds a synthetic step but provides access to a highly reliable electrophile, often avoiding the direct handling of more hazardous halogenating agents.
-
3-Hydroxymethyl-7-azaindole : This precursor alcohol is the most stable and often the most commercially accessible starting point. It is not an electrophile itself but can be activated under various conditions to achieve the desired transformation. This approach offers maximum flexibility.
-
Mitsunobu Reaction : Allows for the coupling of the alcohol with acidic N-H or O-H nucleophiles.
-
Appel Reaction : Provides a direct route to the corresponding chloromethyl or bromomethyl derivatives in situ.
-
-
3-Formyl-7-azaindole : Shifting from alkylation to reductive amination, the 3-formyl derivative is a key alternative for coupling with primary or secondary amines. This two-step, one-pot process is highly efficient and avoids the potential for over-alkylation that can occur with reactive electrophiles.
Workflow: Selecting the Optimal C3 Functional Group
Caption: Bioisosteric relationship of azaindole isomers.
Experimental Protocols: A Practical Comparison
Protocol 1: Standard Alkylation using this compound
This protocol describes a typical SN2 displacement reaction with a primary amine.
-
To a solution of piperidine (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) is added potassium carbonate (K₂CO₃, 2.0 eq.).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of this compound (1.1 eq.) in DMF is added dropwise.
-
The reaction is stirred at 50 °C and monitored by TLC or LC-MS until consumption of the starting material (typically 4-6 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water (3x) and brine (1x).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: Alternative Two-Step Synthesis and Alkylation via a Mesylate
This protocol demonstrates the use of the more stable 3-hydroxymethyl precursor and subsequent activation.
Step A: Mesylation of 1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole
-
1-Boc-5-fluoro-3-(hydroxymethyl)-7-azaindole (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM, 0.2 M) and cooled to 0 °C in an ice bath.
-
Triethylamine (Et₃N, 1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
The reaction is stirred at 0 °C for 1-2 hours, monitoring for the full consumption of the alcohol by TLC.
-
The reaction mixture is diluted with DCM and washed with cold saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo at low temperature. The resulting crude mesylate is often used immediately in the next step without further purification.
Step B: Alkylation with the Mesylate
-
To a solution of piperidine (1.0 eq.) in anhydrous DMF (0.2 M) is added K₂CO₃ (2.0 eq.).
-
A solution of the crude 1-Boc-5-fluoro-3-((mesyloxy)methyl)-7-azaindole (approx. 1.0 eq.) in DMF is added dropwise at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS (typically complete in 1-3 hours).
-
Workup and purification are performed as described in Protocol 1. The milder conditions and shorter reaction time highlight the increased reactivity of the mesylate leaving group.
Conclusion and Future Perspectives
While this compound remains a highly effective and valuable reagent, a nuanced and strategic approach to reagent selection is paramount for efficient and successful drug discovery campaigns. By considering alternatives with modulated C3 electrophilicity, orthogonal N-protecting groups, and bioisosteric core scaffolds, researchers can overcome synthetic hurdles and more effectively explore chemical space. The ability to swap a chloromethyl for a mesyloxymethyl group can enhance reactivity and streamline purification, while the choice between a Boc and a Tosyl group can be the deciding factor in the success of a multi-step synthesis. Ultimately, the expanded toolkit presented in this guide allows for a more tailored and powerful application of the privileged 7-azaindole scaffold in the pursuit of novel therapeutics.
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A Comparative Guide to the Structural Elucidation of a 1-Boc-5-fluoro-7-azaindole Derivative: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, 7-azaindole scaffolds are privileged structures due to their ability to mimic indole, offering improved solubility and bioavailability in many drug candidates.[1] The targeted introduction of fluorine atoms and a Boc-protecting group further modulates the physicochemical properties of these molecules, making a precise understanding of their three-dimensional structure paramount for rational drug design.[2][3] This guide provides a comprehensive analysis of the structural determination of a 1-Boc-5-fluoro-7-azaindole derivative, presenting a comparative overview of X-ray crystallography alongside alternative analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding molecular packing and potential protein-ligand binding modes.
Hypothetical Crystal Structure and Comparative Analysis
While a specific public crystal structure for 1-Boc-5-fluoro-7-azaindole was not identified, we can extrapolate key structural features based on published crystal structures of related 7-azaindole derivatives.[4][5] For instance, the crystal structure of 7-azaindole-3-carboxylic acid reveals chains of molecules connected via intermolecular O–H···N and N–H···O hydrogen bonds.[4] Similarly, halogenated 7-azaindoles have been shown to form nearly linear N–H···N hydrogen-bonded dimers or layered arrangements.[5]
For our target molecule, 1-Boc-5-fluoro-7-azaindole, we can anticipate a planar 7-azaindole core. The bulky tert-butoxycarbonyl (Boc) group at the N1 position will likely influence the crystal packing, potentially disrupting the typical hydrogen-bonding patterns observed in unsubstituted 7-azaindoles. The fluorine atom at the C5 position is expected to introduce specific intermolecular contacts, such as C–H···F interactions, further influencing the supramolecular architecture.
| Parameter | Expected Value/Observation | Comparison with Related Structures |
| Crystal System | Monoclinic or Orthorhombic | Other 7-azaindole derivatives crystallize in various systems, including triclinic and monoclinic.[6][7] |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Dependent on the chirality of the crystallized molecule. Chiral derivatives would crystallize in non-centrosymmetric space groups. |
| Hydrogen Bonding | Weak C-H···O and C-H···F interactions may be present. The Boc group prevents the typical N-H···N hydrogen bonding. | In contrast, many 7-azaindole derivatives exhibit strong N-H···N or N-H···O hydrogen bonds, forming dimers or extended chains.[4][5] |
| π-π Stacking | Potential for offset π-π stacking between the azaindole rings. | π-π stacking is a common feature in the crystal structures of aromatic heterocyclic compounds. |
| Conformation | The Boc group may exhibit rotational disorder. | The conformation of substituents can significantly impact crystal packing. |
Experimental Protocol: From Powder to Crystal Structure
The journey to obtaining a high-quality crystal structure involves several critical steps, from synthesis and purification to crystallization and data analysis.
1. Synthesis of 1-Boc-5-fluoro-7-azaindole:
A plausible synthetic route would involve the protection of commercially available 5-fluoro-7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base like triethylamine or DMAP.[8]
Caption: Synthetic scheme for 1-Boc-5-fluoro-7-azaindole.
2. Crystallization:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For Boc-protected compounds, which can sometimes be oils or amorphous solids, a systematic screening of crystallization conditions is essential.[9]
-
Step 1: Initial Screening: A high-throughput screening approach using various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent combinations at different temperatures (room temperature and 4°C) is recommended.
-
Step 2: Optimization: Once initial hits (microcrystals or crystalline material) are identified, conditions are optimized by fine-tuning the solvent ratios and employing techniques like slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling crystallization. A patent on the crystallization of Boc-amino acids suggests that adding seed crystals to an oily product can induce crystallization.[9]
Caption: A workflow for the crystallization of the target compound.
3. X-ray Data Collection and Structure Refinement:
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is then processed to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.[6]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more readily obtainable information.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are indispensable for confirming the chemical structure in solution. 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity. For the title compound, ¹⁹F NMR will be particularly informative for confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrational modes of the molecule and can provide information about functional groups and hydrogen bonding.[4][5] The absence of a sharp N-H stretching band around 3400-3500 cm⁻¹ and the presence of strong C=O stretching bands for the Boc group would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight and elemental composition of the synthesized compound.[6]
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms in solution. | Non-destructive, provides detailed information about the solution-state structure. | Does not provide information on solid-state packing or precise bond lengths/angles. |
| IR/Raman Spectroscopy | Functional groups, hydrogen bonding. | Relatively simple and fast. | Provides indirect structural information; peak assignments can be complex. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on stereochemistry or intermolecular interactions. |
Computational Chemistry
In the absence of an experimental crystal structure, computational methods can provide valuable insights into the likely conformation and electronic properties of the molecule.[10][11]
Density Functional Theory (DFT) Calculations: DFT calculations can be used to optimize the geometry of the molecule, predict its vibrational frequencies (for comparison with IR/Raman spectra), and calculate NMR chemical shifts.[4][10] Comparing calculated and experimental spectroscopic data can provide a high degree of confidence in the proposed structure.[12]
Caption: A typical workflow for computational structure validation.
Conclusion: An Integrated Approach to Structural Elucidation
The definitive structural characterization of a novel compound like 1-Boc-5-fluoro-7-azaindole relies on a synergistic approach. While single-crystal X-ray diffraction remains the gold standard for solid-state structure determination, its success is contingent on obtaining high-quality crystals. Spectroscopic techniques, particularly NMR, are essential for initial structure confirmation in solution. In parallel, computational modeling provides a powerful tool for predicting molecular properties and corroborating experimental findings. By integrating these diverse analytical methods, researchers can build a comprehensive and robust understanding of the molecular architecture, which is fundamental for advancing drug discovery and development programs.
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A Senior Application Scientist's Guide to Bioisosteric Replacement: Indole vs. 5-Fluoro-7-Azaindole
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the practice of substituting one functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the classic indole scaffold with its increasingly prevalent bioisostere, 5-fluoro-7-azaindole, offering field-proven insights for researchers, scientists, and drug development professionals.
The indole ring is a privileged scaffold, present in numerous natural products and pharmaceuticals.[1] However, its clinical utility can be hampered by suboptimal physicochemical properties and metabolic liabilities, primarily oxidation by cytochrome P450 enzymes. The 7-azaindole (a pyrrolopyridine) core has emerged as a powerful replacement.[2][3] The introduction of a nitrogen atom into the six-membered ring fundamentally alters the molecule's properties, often enhancing solubility and metabolic stability while providing a new hydrogen bond acceptor to improve target engagement.[2][3][4]
The further addition of a fluorine atom at the 5-position is a deliberate tactic to fine-tune the scaffold's electronic nature, pKa, and lipophilicity, and to block potential sites of metabolism, thereby enhancing the overall drug-like properties.[5][6]
Comparative Physicochemical Properties
The decision to replace indole with 5-fluoro-7-azaindole is driven by predictable and advantageous shifts in key physicochemical parameters. The nitrogen atom at the 7-position introduces a hydrogen bond acceptor and lowers the pKa of the pyrrole N-H, while the 5-fluoro group acts as a weak electron-withdrawing group, further modulating these properties.
Caption: Structural and Hydrogen Bonding Comparison.
| Property | Indole | 5-Fluoro-7-Azaindole | Rationale for Change |
| pKa (Pyrrole N-H) | ~17 | Lower (more acidic) | The electron-withdrawing pyridine nitrogen (N7) and the 5-fluoro group stabilize the conjugate base, making the N-H proton more acidic.[7] |
| Lipophilicity (LogP) | ~2.1 | Generally lower (scaffold) but increased by F | The polar pyridine nitrogen reduces LogP, enhancing solubility. The fluorine atom slightly increases lipophilicity. The net effect depends on the rest of the molecule but often results in a favorable balance.[3][8] |
| Aqueous Solubility | Low | Significantly Enhanced | The N7 atom acts as a hydrogen bond acceptor with water, disrupting crystal packing and improving solvation, leading to manifold increases in solubility.[2][4] |
| Hydrogen Bonding | Donor Only | Donor & Acceptor | The N7 atom provides a crucial hydrogen bond acceptor site, which can lead to additional, potency-enhancing interactions with biological targets like kinase hinges.[2][3][8] |
| Dipole Moment | ~2.1 D | Higher | The introduction of the electronegative nitrogen and fluorine atoms increases the overall dipole moment, influencing solubility and interactions with polar residues in a target protein. |
Impact on Biological Activity and Target Engagement
The strategic advantage of the 7-azaindole scaffold is most evident in kinase inhibitor design. The geometry of the pyrrolo-pyridine core perfectly mimics the adenine ring of ATP, forming two critical hydrogen bonds with the kinase hinge region—one from the pyrrole N-H (donor) and one to the pyridine N7 (acceptor).[2][3] This dual interaction is a significant improvement over indole, which can only donate a single hydrogen bond.
The BRAF V600E inhibitor Vemurafenib is a canonical example, having evolved from a 7-azaindole-based scaffold which provided the necessary hinge-binding interactions for potent inhibition.[2]
Caption: 7-Azaindole's dual hydrogen bonding with a kinase hinge.
The 5-fluoro substituent can further enhance potency by:
-
Modulating Electronics: Altering the charge distribution across the ring system to optimize interactions.
-
Blocking Metabolism: Preventing oxidation at the C5 position.
-
Forming Specific Contacts: Engaging in favorable fluorine-protein interactions, such as with backbone amides.
Metabolic Stability and ADME Profile
A primary driver for indole replacement is to improve metabolic stability. Indoles are frequently metabolized via oxidation at various positions on the ring, leading to rapid clearance.
Indole Metabolism:
-
Primary Sites: C2, C3, C4, C5, C6, and C7 via Cytochrome P450 (CYP) enzymes.
-
Consequence: High intrinsic clearance, poor pharmacokinetic (PK) profile.
5-Fluoro-7-Azaindole Metabolism:
-
Blocked Site: The nitrogen at position 7 inherently blocks CYP-mediated oxidation at this site.
-
Altered Reactivity: The electron-deficient nature of the pyridine ring makes the entire scaffold less susceptible to oxidative metabolism compared to the electron-rich indole.[2]
-
New Liability: Azaindoles can be substrates for Aldehyde Oxidase (AO), a cytosolic enzyme. This can lead to oxidation at the 2-position.[9] However, this liability can often be mitigated by substitution at the C2 position.[9]
-
Fluorine's Role: The 5-fluoro group can serve as a metabolic block, preventing oxidation at that position.
A compelling case study involving a synthetic cannabinoid, 5F-AB-P7AICA, demonstrated that the 7-azaindole analog exhibited significantly lower metabolic reactivity compared to its indole counterpart (5F-AB-PINACA). In human studies, the parent 7-azaindole compound was the most abundant species detected in urine, in stark contrast to most indole-based cannabinoids which are extensively metabolized.[10][11]
| Feature | Indole-Containing Drug | 5-Fluoro-7-Azaindole Analog | Advantage of Replacement |
| Primary Metabolism | CYP-mediated oxidation at multiple sites | Primarily AO-mediated oxidation (if C2 is unsubstituted) | Fewer primary metabolic pathways; C7 and C5 positions are blocked.[9][10] |
| Metabolic Rate | Often high | Generally lower | Increased half-life and metabolic stability.[2][11] |
| Solubility/Clearance | Variable, often poor solubility | Improved solubility | Lower risk of precipitation-related toxicity and potential for improved oral bioavailability.[2] |
Synthetic Accessibility
While the benefits are clear, the synthesis of azaindoles presents different challenges than indoles. Classic indole syntheses like the Fischer method often give poor yields with electron-deficient pyridine precursors.[2] However, robust modern methods have made 5-fluoro-7-azaindole and its derivatives readily accessible.
Common Synthetic Strategies:
-
Bartoli and Batcho–Leimgruber Reactions: These have proven effective for preparing azaindoles from corresponding nitropyridines.[2]
-
Cross-Coupling Reactions: Modern palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are frequently used to construct the azaindole core from functionalized pyridine and pyrrole precursors.[12][13]
-
Domino Reactions: One-pot methods using readily available starting materials like 2-fluoro-3-methylpyridine have been developed for efficient synthesis.[4]
Caption: Generalized workflow for modern 7-azaindole synthesis.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols provide a self-validating system for comparing the metabolic stability of an indole-containing compound and its 5-fluoro-7-azaindole bioisostere.
Protocol 1: Synthesis of a 3-Substituted 5-Fluoro-7-Azaindole
This protocol is representative of a common synthetic route starting from commercially available 5-fluoro-7-azaindole.[5][6]
-
Protection (Optional but Recommended): To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous THF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add benzenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with water and extract with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield N-protected 5-fluoro-7-azaindole.
-
Causality: The N-H proton of azaindole is acidic and can interfere with subsequent metal-catalyzed or electrophilic substitution reactions. Protection with a removable group like sulfonyl ensures regioselective functionalization at C3.
-
-
C3-Iodination: To a solution of N-protected 5-fluoro-7-azaindole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (NIS) (1.2 eq). Stir at room temperature for 12 hours. Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution, dried, and concentrated to yield the 3-iodo intermediate, which is often used without further purification.
-
Causality: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. Iodination at C3 provides a versatile handle for introducing various substituents via cross-coupling reactions.
-
-
Suzuki-Miyaura Cross-Coupling: In a microwave vial, combine the 3-iodo intermediate (1.0 eq), desired arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and sodium carbonate (3.0 eq). Add a 4:1 mixture of dioxane and water. Degas the mixture with argon for 15 minutes. Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Causality: The Suzuki reaction is a highly efficient and functional-group-tolerant method for forming C-C bonds, allowing for the introduction of diverse chemical matter at the C3 position.
-
-
Deprotection: Dissolve the coupled product in methanol and add a 2M aqueous solution of NaOH (5.0 eq). Stir at 60 °C for 2 hours. Neutralize with 1M HCl, and extract with ethyl acetate. Purify by column chromatography to obtain the final 3-substituted 5-fluoro-7-azaindole.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay provides quantitative data on the relative metabolic stability of the parent indole and the new 5-fluoro-7-azaindole analog.
Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of NADPH in water.
-
Prepare a 1 mM stock solution of the indole test compound and the 5-fluoro-7-azaindole test compound in DMSO.
-
Prepare a quenching solution of acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound like Verapamil or Labetalol at 100 ng/mL).
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37 °C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution (final concentration 1 mM). The T=0 sample is taken immediately before NADPH addition.
-
Incubate at 37 °C. At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the withdrawn aliquot to a well containing the ice-cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
Self-Validation: The protocol is validated by including a positive control compound with known metabolic instability (e.g., Testosterone) and a negative control (incubation without NADPH) to ensure that compound loss is due to enzymatic metabolism. A longer t½ for the 5-fluoro-7-azaindole analog compared to the indole parent directly validates its enhanced metabolic stability.
-
Conclusion
The bioisosteric replacement of indole with 5-fluoro-7-azaindole is a powerful, validated strategy in medicinal chemistry. This substitution offers a multifaceted approach to overcoming common drug development hurdles. It can simultaneously enhance aqueous solubility, improve metabolic stability by blocking key oxidative sites, and increase target potency through the introduction of a critical hydrogen bond acceptor. While the synthesis is more complex than for simple indoles, modern chemical methods have made this scaffold readily accessible. The empirical data from numerous successful drug discovery programs, including those targeting kinases, solidifies the 5-fluoro-7-azaindole core as a superior alternative to indole for developing robust clinical candidates.
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The 7-Azaindole Scaffold: A Comparative Guide to Kinase Inhibitory Activity
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole core has emerged as a "privileged" structure, consistently yielding highly effective kinase inhibitors.[1][2][3][4] Its remarkable success stems from its ability to mimic the adenine hinge-binding motif of ATP, forming two crucial hydrogen bonds with the kinase hinge region, a feat that underpins the activity of many ATP-competitive inhibitors.[1][2][4] This guide provides an in-depth, comparative analysis of the kinase inhibitory activity of different 7-azaindole analogues, focusing on four key kinase families: Aurora kinases, Rho-associated coiled-coil containing protein kinases (ROCK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). We will delve into the structure-activity relationships (SAR), present comparative inhibitory data, and provide detailed experimental protocols to empower your own research endeavors.
The Strategic Advantage of the 7-Azaindole Scaffold
The 7-azaindole framework, a fusion of a pyridine and a pyrrole ring, offers a unique combination of features that make it an exceptional starting point for kinase inhibitor design.[4][5] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[2] This arrangement allows for a bidentate hydrogen bonding interaction with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1][2][4] Beyond this fundamental interaction, the 7-azaindole core presents multiple positions for substitution (typically C3, C4, C5, and N1), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][5] This versatility is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[1][2]
Comparative Analysis of 7-Azaindole Analogues Across Key Kinase Families
The true power of the 7-azaindole scaffold is demonstrated by its successful application in developing inhibitors for a diverse range of kinases. Below, we compare the activity of various analogues against four therapeutically relevant kinase targets.
Aurora Kinase Inhibition: Targeting Mitotic Progression
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play pivotal roles in regulating mitosis.[6] Their overexpression in many cancers has made them attractive targets for anti-cancer drug discovery. 7-azaindole-based inhibitors have shown significant promise in this area, with GSK1070916A being a noteworthy example.
Structure-Activity Relationship Insights:
The development of potent Aurora kinase inhibitors has revealed key SAR principles for the 7-azaindole scaffold. For instance, the introduction of a pyrazole group at the C4 position of the 7-azaindole core, as seen in GSK1070916A, was a critical step in achieving high potency and selectivity for Aurora B/C over Aurora A. This strategic modification highlights the importance of exploring substitutions that can exploit specific sub-pockets within the kinase active site.
Table 1: Comparative Inhibitory Activity of 7-Azaindole Analogues against Aurora Kinases
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Aurora A | Reference |
| GSK1070916A | Aurora B | 0.38 (Ki) | >250-fold | [7] |
| Aurora C | 1.5 (Ki) | [7] | ||
| Aurora A | 490 (Ki) | [8] | ||
| Analogue 1 | Aurora A | 15 | [6] | |
| Aurora B | 3.5 | [6] | ||
| Analogue 2 | Aurora A | 9 | [6] | |
| Aurora B | 31 | [6] |
Note: Ki values are reported for GSK1070916A.
Visualizing the Kinase Inhibition Pathway
Caption: Competitive inhibition of a kinase by a 7-azaindole analogue.
Rho-Associated Kinase (ROCK) Inhibition: Avenues for Cardiovascular and Neurological Therapies
ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in various pathologies, including hypertension, glaucoma, and cancer. The 7-azaindole scaffold has been successfully employed to generate potent and selective ROCK inhibitors.
Structure-Activity Relationship Insights:
SAR studies on 7-azaindole-based ROCK inhibitors have demonstrated that substitutions at the C3 position are crucial for achieving high potency.[9] For example, the introduction of a thiazole group at this position has led to compounds with excellent ROCK inhibitory activity and high selectivity against the closely related kinase PKA.[4] Further modifications to the C3 substituent can be used to optimize pharmacokinetic properties such as solubility and metabolic stability.
Table 2: Comparative Inhibitory Activity of 7-Azaindole Analogues against ROCK
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. PKA | Reference |
| Analogue 3 | ROCK1 | 10 | High | [9] |
| Analogue 4 | ROCK2 | 20 | High | [9] |
| Compound 16 | ROCK | Potent | Excellent | [4] |
| Compound 17 | ROCK | Potent | Excellent | [4] |
| Compound 19 | ROCK | Potent | Excellent | [4] |
| Compound 21 | ROCK | Potent | Excellent | [4] |
| Compound 22 | ROCK | Potent | Excellent | [4] |
VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR-2 is a major target for cancer therapy.
Structure-Activity Relationship Insights:
While comprehensive SAR tables for 7-azaindole based VEGFR-2 inhibitors are less common in the literature compared to Aurora and ROCK, available data suggests that modifications at the C3 and C5 positions of the 7-azaindole ring are important for potent inhibition. The goal of these modifications is often to occupy the hydrophobic pocket adjacent to the ATP binding site and to form additional interactions that enhance binding affinity.
Table 3: Inhibitory Activity of a 7-Azaindole Analogue against VEGFR-2
| Compound | Target Kinase | IC50 (nM) | Reference |
| Nicotinamide-based derivative 6 | VEGFR-2 | 60.83 | [10] |
| Nicotinamide-based derivative 10 | VEGFR-2 | 63.61 | [10] |
| Indolin-2-one derivative 17a | VEGFR-2 | 78 | [6] |
| Indolin-2-one derivative 10g | VEGFR-2 | 87 | [6] |
p38 MAP Kinase Inhibition: Modulating Inflammatory Responses
p38 MAP kinase is a serine/threonine kinase involved in cellular responses to stress and plays a key role in the production of pro-inflammatory cytokines. As such, inhibitors of p38 have potential as treatments for a range of inflammatory diseases.
Structure-Activity Relationship Insights:
For 7-azaindole-based p38 inhibitors, the SAR often focuses on substitutions at the C2 and C3 positions. The goal is to identify groups that can interact with specific residues in the p38 active site to enhance potency and selectivity over other MAP kinases.
Table 4: Inhibitory Activity of a 7-Azaindole Analogue against p38 MAP Kinase
| Compound | Target Kinase | pIC50 | Reference |
| Pyrazole derivative | p38α | 7.54 | [8] |
Note: Data for p38 inhibitors is often presented as pIC50 (-log IC50).
Experimental Protocols for Kinase Inhibitory Activity Assessment
To ensure the scientific integrity and reproducibility of the data presented, it is essential to employ robust and well-validated experimental protocols. Here, we provide detailed methodologies for two common in vitro kinase assays used to determine the IC50 values of inhibitors.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay format is widely used for its homogeneous nature, sensitivity, and suitability for high-throughput screening.
Principle:
The TR-FRET kinase assay measures the phosphorylation of a substrate by a kinase. A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of the TR-FRET signal is proportional to the extent of substrate phosphorylation and thus, the kinase activity.
Step-by-Step Protocol (Example for p38α MAP Kinase):
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween 20.[1]
-
p38α Kinase: Prepare a 3X working solution (e.g., 9 nM) in kinase buffer.[1]
-
Substrate (ATF-2/GST fusion protein): Prepare a 4.29X working solution (e.g., 429 nM) in kinase buffer.[1]
-
ATP: Prepare a 3X working solution (e.g., 300 µM) in kinase buffer.[1]
-
Inhibitor: Prepare a serial dilution of the 7-azaindole analogue in DMSO, then dilute further in kinase buffer.
-
Detection Reagents: Prepare a solution containing a Tb-labeled anti-phospho-ATF-2 antibody and an APC-labeled anti-GST antibody in TR-FRET dilution buffer.
-
-
Kinase Reaction:
-
Detection:
-
Stop the reaction by adding 5 µL of the detection reagent solution.
-
Incubate for 60 minutes at room temperature in the dark.[1]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the TR-FRET Assay Workflow
Caption: A simplified workflow for the ADP-Glo™ kinase assay.
Conclusion: The Enduring Potential of the 7-Azaindole Scaffold
The 7-azaindole scaffold has unequivocally established itself as a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region provides a solid foundation for inhibitor development. As we have demonstrated through a comparative analysis of analogues targeting Aurora kinases, ROCK, VEGFR-2, and p38 MAP kinase, the true power of this scaffold lies in its versatility. Strategic modifications at various positions on the 7-azaindole ring allow for the fine-tuning of inhibitory activity, selectivity, and drug-like properties.
The continued exploration of the vast chemical space around the 7-azaindole core, guided by a deep understanding of structure-activity relationships and aided by robust biochemical and cell-based assays, will undoubtedly lead to the discovery of novel kinase inhibitors with improved therapeutic profiles. For researchers in the field of drug discovery, the 7-azaindole scaffold remains a highly attractive and fruitful starting point for the development of the next generation of targeted therapies.
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El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6205. [Link]
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FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. (2021). Neurotherapeutics, 18(3), 1859-1874. [Link]
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A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for Substituted 7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindoles in Modern Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous therapeutic agents, including the notable anti-cancer drug Vemurafenib.[1] Its significance stems from its ability to act as a bioisostere of indole, where the nitrogen atom in the six-membered ring introduces unique hydrogen bonding capabilities and alters the electronic properties of the molecule.[2] This modification can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. Consequently, the development of robust, efficient, and versatile synthetic routes to access diversely substituted 7-azaindoles is a paramount objective for researchers in drug development.[3][4][5]
This guide provides an in-depth comparison of prevalent and emerging synthetic strategies for substituted 7-azaindoles. Moving beyond a simple recitation of procedures, we will dissect the underlying mechanistic principles, evaluate the strategic advantages of each pathway, and present the experimental data necessary for researchers to make informed decisions for their specific synthetic campaigns. Our focus is on the validation of these pathways, ensuring that the described protocols are not only effective but also reproducible and verifiable through standard analytical techniques.
Core Synthetic Strategies: A Comparative Overview
The synthesis of substituted 7-azaindoles can be broadly categorized into three primary strategies, each with distinct advantages and limitations:
-
De Novo Ring Construction (Cyclization Strategies): Building the bicyclic 7-azaindole core from simpler, acyclic, or monocyclic pyridine precursors.
-
Post-Functionalization of a Pre-formed Core: Starting with a simple 7-azaindole scaffold and introducing substituents through various transformations.
-
Direct C-H Functionalization: Modern, atom-economical methods that directly convert C-H bonds on the 7-azaindole core into new C-C or C-heteroatom bonds.
The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Caption: General workflow for the synthesis and validation of a target 7-azaindole compound.
Strategy 1: De Novo Ring Construction
Building the azaindole core from the ground up offers great flexibility in introducing substituents at various positions early in the synthesis.
Palladium-Catalyzed Cyclization of Substituted Pyridines
A powerful and widely adopted approach involves the palladium-catalyzed coupling of a suitably functionalized pyridine with an alkyne, followed by an intramolecular cyclization.[3] This method is particularly effective for accessing 2-substituted 7-azaindoles.
Causality and Mechanistic Insight: The key to this strategy lies in a two-step sequence. First, a Sonogashira coupling reaction between an ortho-amino-halopyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne forms a 2-amino-3-(alkynyl)pyridine intermediate. The subsequent step is a base- or catalyst-mediated intramolecular cyclization (hydroamination) where the amino group attacks the alkyne, forming the five-membered pyrrole ring.[3] The choice of catalyst and base is critical; for instance, the use of potassium tert-butoxide with 18-crown-6 has been shown to facilitate the cyclization in excellent yields without requiring protecting groups.[3]
Caption: Key steps in the Sonogashira coupling and cyclization pathway to 2-substituted 7-azaindoles.
Chichibabin-like Cyclization
This classical method involves the condensation of a picoline (methylpyridine) derivative with a nitrile in the presence of a strong base, such as lithium diisopropylamide (LDA).[6] It is an effective way to generate 2-aryl-7-azaindoles.
Causality and Mechanistic Insight: The reaction is initiated by the deprotonation of the picoline's methyl group by LDA, forming a benzyllithium-type intermediate. This nucleophile then attacks the electrophilic carbon of the nitrile (e.g., benzonitrile). The subsequent intramolecular cyclization involves the newly formed nitrogen nucleophile attacking the pyridine ring, displacing a leaving group (like fluoride in 2-fluoro-3-picoline) to form the pyrrole ring.[6] The use of excess LDA is often necessary to drive the reaction to completion, as LDA can also react with the nitrile.[6]
Strategy 2: Post-Functionalization of the 7-Azaindole Core
This strategy is arguably the most common in drug development programs where a common, often commercially available, halogenated 7-azaindole is used as a versatile platform for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis and are exceptionally well-suited for the functionalization of the 7-azaindole scaffold.[2][7] Reactions like Suzuki-Miyaura, Stille, Sonogashira, and Heck allow for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups.[4][8]
Causality and Mechanistic Insight (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is particularly favored due to the stability and low toxicity of the boronic acid reagents.[9] The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the halo-azaindole (e.g., 3-iodo-7-azaindole). This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand (e.g., SPhos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle, leading to high yields.[10][11]
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization (or activation) represents the cutting edge of synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization (e.g., halogenation) of the starting material.[5]
Causality and Mechanistic Insight: These reactions typically employ a transition metal catalyst (often palladium or rhodium) that can coordinate to the 7-azaindole, often directed by the N1-H or the pyridine nitrogen, and selectively cleave a C-H bond.[1] For instance, palladium-catalyzed C2 arylation can be achieved by reacting 7-azaindole with an arene in the presence of an acid and an oxidant.[12] The acid is critical for achieving high regioselectivity at the C2 position.[12] Similarly, rhodium(III) catalysts can facilitate oxidative annulation reactions between 7-azaindoles and alkynes through a double C-H activation mechanism.[1]
Comparative Performance Data
The following table summarizes the key performance indicators for the discussed synthetic strategies, providing a basis for objective comparison.
| Synthetic Strategy | Primary Substitution | Typical Yields | Versatility / Scope | Key Advantages | Common Challenges |
| Pd-Catalyzed Cyclization | C2-position | 70-95%[3] | Good for alkynes | High yields, often protecting-group-free.[3] | Requires specific pyridine precursors. |
| Chichibabin Cyclization | C2-Aryl | 60-85%[6] | Limited to aryl/heteroaryl nitriles | One-pot reaction from simple picolines. | Requires strong base (LDA), potential side reactions.[6] |
| Suzuki-Miyaura Coupling | C3, C4, C5, C6 | 65-95%[10][11] | Excellent; wide range of boronic acids | High functional group tolerance, reliable, scalable.[9] | Requires pre-halogenated azaindole starting material. |
| Direct C-H Arylation | C2, C6, C7 | 45-85%[12][13] | Good for arenes/alkenes | Atom economical, avoids pre-functionalization.[5] | Regioselectivity can be challenging, may require directing groups.[14] |
Validated Experimental Protocol: Suzuki-Miyaura Coupling for C3-Arylation
This section provides a self-validating protocol for a representative Suzuki-Miyaura coupling, a cornerstone technique for functionalizing the 7-azaindole core.
Objective: To synthesize 3-(4-methoxyphenyl)-1-(phenylsulfonyl)-7-azaindole from 3-iodo-1-(phenylsulfonyl)-7-azaindole.
Materials:
-
3-iodo-1-(phenylsulfonyl)-7-azaindole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and Water (10:1 mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodo-1-(phenylsulfonyl)-7-azaindole, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Validation:
-
Identity Confirmation: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data. The data should be consistent with the structure of 3-(4-methoxyphenyl)-1-(phenylsulfonyl)-7-azaindole.
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity.
-
Conclusion and Future Outlook
The synthesis of substituted 7-azaindoles is a dynamic field that has evolved from classical cyclization methods to highly efficient palladium-catalyzed cross-coupling and direct C-H functionalization reactions. For drug discovery campaigns, post-functionalization via Suzuki-Miyaura coupling remains a highly reliable and versatile strategy due to its broad substrate scope and high yields. However, the allure of C-H functionalization is undeniable, promising more sustainable and efficient syntheses in the future. As new catalysts and methodologies are developed, particularly those that offer greater control over regioselectivity, direct C-H functionalization will likely play an increasingly dominant role. The ultimate choice of pathway requires a careful, evidence-based evaluation of the specific synthetic target, project timelines, and available resources.
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analytical methods for quality control of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
An Objective Guide to the Analytical Quality Control of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
As a critical starting material and intermediate in the synthesis of various therapeutic agents, the purity and identity of this compound are paramount.[1] Ensuring its quality is not merely a procedural step but a foundational requirement for process reproducibility, controlling impurity formation, and guaranteeing the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2] This guide provides a comparative analysis of the essential analytical methods for the comprehensive quality control (QC) of this key intermediate, grounded in the principles of Good Manufacturing Practice (GMP) and International Council for Harmonisation (ICH) guidelines.[2][3]
The quality control of pharmaceutical intermediates is governed by a stringent set of international standards.[2] Regulatory bodies like the FDA and EMA require that analytical methods used for testing raw materials, intermediates, and final products are thoroughly validated to ensure they are reliable, accurate, and fit for purpose.[4][5] This process, known as Analytical Method Validation (AMV), provides documented evidence that a method consistently produces dependable results.[4][6]
The Analytical Strategy: A Multi-Technique Approach
A robust QC strategy for this compound cannot rely on a single technique. Instead, it requires an orthogonal approach, where different methods provide complementary information to build a complete quality profile. The primary analytical questions we must answer are:
-
Identity: Is the material what it purports to be?
-
Purity & Impurities: What is the purity level, and what are the identities and quantities of any impurities?[7][8][9]
-
Residual Solvents: Are volatile organic compounds from the synthesis controlled to acceptable levels?[9]
This guide will compare the primary analytical tools used to answer these questions: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Chromatographic Methods for Purity and Impurity Analysis
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates by separating the main component from process-related impurities and degradation products.[9]
High-Performance Liquid Chromatography (HPLC/UPLC)
For a non-volatile, thermally sensitive molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for purity determination.[10] Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles and higher pressures, offers significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.[11][12]
Why RP-HPLC/UPLC is the Method of Choice:
-
Versatility: It effectively separates a wide range of moderately polar compounds like the target molecule from both more polar and less polar impurities.
-
Sensitivity: UV detection is highly effective due to the chromophoric 7-azaindole core, allowing for the detection of impurities at trace levels (typically <0.05%).
-
Quantitation: Provides accurate and precise quantification of the main peak (assay) and all detected impurities, typically reported as area percent.
Alternative Chromatographic Method: Gas Chromatography (GC)
GC is a powerful technique but is generally unsuitable for this specific molecule.
-
Causality: The high molecular weight and the presence of the thermally labile Boc (tert-Butoxycarbonyl) protecting group make the compound non-volatile. Attempting to analyze it by GC would require high temperatures that would cause decomposition of the molecule in the injector port, leading to inaccurate and unreliable results. GC is, however, the ideal method for analyzing volatile impurities, such as residual solvents.[9][13]
Comparative Summary: HPLC vs. GC
| Feature | HPLC/UPLC | Gas Chromatography (GC) |
| Applicability | Excellent. Ideal for non-volatile, thermally sensitive compounds. | Poor. Unsuitable for the main compound due to thermal lability and low volatility. |
| Primary Use Case | Purity assay and impurity profiling.[10] | Analysis of volatile organic impurities (residual solvents).[13][14] |
| Detection | UV, PDA, Mass Spectrometry (MS).[15] | Flame Ionization (FID), Mass Spectrometry (MS).[15] |
| Typical Resolution | High, especially with UPLC systems.[12] | Very high for volatile compounds. |
Experimental Protocol: HPLC Purity of this compound
This protocol is based on established methods for analyzing azaindole derivatives.[10][16] Method validation according to ICH Q2(R1) guidelines is required to ensure its suitability.[4][17]
-
Instrumentation & Columns:
-
HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm or equivalent UPLC column). The C18 stationary phase provides excellent hydrophobic retention for the Boc-protected azaindole core.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and is mass spectrometry compatible.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 30% to 95% Acetonitrile over 15-20 minutes. This ensures elution of the main peak with good retention while also eluting any more non-polar impurities.
-
Flow Rate: 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 230 nm and 275 nm. Monitoring at multiple wavelengths helps ensure all impurities are detected.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 20 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[10]
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurity levels are reported individually. Any impurity exceeding the reporting threshold (e.g., 0.05%) must be documented.
-
Part 2: Spectroscopic Methods for Identity and Structure Elucidation
Spectroscopic methods are essential for confirming the chemical structure of the intermediate, ensuring the correct material is being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for unambiguous structure elucidation and identity confirmation.[18][19] For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
Expertise: NMR provides definitive proof of structure. The chemical shifts, splitting patterns (multiplicity), and integration of the proton (¹H) signals confirm the connectivity of the molecule. The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of fluorine, and its coupling to nearby protons can further solidify the structural assignment.[20]
Expected ¹H NMR Signatures:
| Protons | Expected Chemical Shift (ppm, approximate) | Multiplicity | Rationale |
| Boc (-C(CH₃)₃) | ~1.6 ppm | Singlet (s) | 9 equivalent protons on the tert-butyl group.[21] |
| Chloromethyl (-CH₂Cl) | ~4.8 ppm | Singlet (s) | Methylene protons adjacent to a chlorine and the aromatic ring. |
| Azaindole (H-2) | ~7.8 ppm | Singlet (s) | Proton on the pyrrole ring. |
| Azaindole (H-4) | ~8.2 ppm | Doublet of doublets (dd) | Aromatic proton on the pyridine ring, coupled to H-6. |
| Azaindole (H-6) | ~7.2 ppm | Doublet of doublets (dd) | Aromatic proton on the pyridine ring, coupled to H-4 and the fluorine atom. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound, serving as a rapid and sensitive identity check.[22] When coupled with liquid chromatography (LC-MS or UPLC-MS), it becomes a formidable tool for identifying unknown impurities.[11][23]
-
Causality: LC-MS allows for the separation of impurities from the main peak, after which the mass spectrometer provides the molecular weight of each separated component. This data is invaluable for proposing structures for unknown impurities, which is a key aspect of impurity profiling as mandated by ICH guidelines.[7][22]
Experimental Protocol: ¹H NMR for Identity Confirmation
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The resulting spectrum should be compared against a qualified reference standard or previously characterized batch.
-
-
Acceptance Criteria:
-
The chemical shifts and multiplicities of the signals in the sample spectrum must match those of the reference standard within an acceptable tolerance (e.g., ±0.2 ppm).
-
Part 3: Analysis of Volatile Impurities
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Residual solvents are organic volatile chemicals used during synthesis that are not completely removed.[7] Their levels must be controlled according to the limits set by ICH Q3C guidelines.[24] Headspace GC-MS is the definitive technique for this analysis.
-
Trustworthiness: This method is highly specific and sensitive. The headspace autosampler heats the sample vial, partitioning volatile solvents into the gas phase, which is then injected into the GC. This avoids injecting the non-volatile drug substance, protecting the system and providing a clean analysis. The mass spectrometer confirms the identity of each solvent peak.[14][25]
Conclusion and Recommendations
A comprehensive quality control strategy for this compound requires the synergistic use of multiple analytical techniques.
-
For Routine QC (Purity Assay and Impurities): A validated UPLC-UV/PDA method is the most efficient and reliable choice, offering high throughput, sensitivity, and quantitative accuracy.
-
For Identity Confirmation: ¹H NMR is indispensable for providing unambiguous structural confirmation and should be performed on every batch to ensure identity.
-
For Impurity Identification: LC-MS is critical during process development and for investigating any unknown impurities that appear in routine QC, as required by regulatory guidelines.[22]
-
For Residual Solvents: Headspace GC-MS is the mandatory method for ensuring compliance with safety limits for volatile organic compounds.[25]
By implementing this multi-faceted analytical approach, researchers and drug development professionals can ensure the consistent quality of this vital intermediate, thereby safeguarding the integrity of the entire drug manufacturing process.[2][5]
References
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- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
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- IMPURITY PROFILING OF DRUGS: A RE- VIEW. (2023, June 6). IJNRD.
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- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022, May 6). MDPI.
- Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2024, October 20). MDPI.
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- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
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- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022, May 13). Journal of Medicinal Chemistry - ACS Publications.
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A Comparative Spectroscopic Guide: Unveiling the Impact of Fluorination on Azaindoles
In the landscape of medicinal chemistry and drug development, the azaindole scaffold is a privileged structure, recognized for its role as a bioisostere of indole and its prevalence in numerous biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into this scaffold has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1] This guide provides a comprehensive spectral comparison of fluorinated versus non-fluorinated azaindoles, offering researchers and drug development professionals insights into the spectroscopic consequences of this critical chemical modification. We will delve into the nuances of UV/Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
The Rationale for Fluorination: Beyond Simple Bioisosterism
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic perturbations within the azaindole ring system. These perturbations manifest as distinct changes in the molecule's interaction with electromagnetic radiation, providing a spectroscopic fingerprint of fluorination. Understanding these changes is not merely an academic exercise; it is crucial for characterization, quality control, and structure-activity relationship (SAR) studies. The strong inductive effect and the subtler resonance effects of fluorine alter the energy levels of molecular orbitals, which in turn dictates the absorption and emission of light, as well as the magnetic environment of the nuclei.[3]
UV/Visible Absorption Spectroscopy: A Shift in the Electronic Landscape
The introduction of a fluorine atom onto the azaindole core typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). This phenomenon can be attributed to the complex interplay of fluorine's inductive and resonance effects on the π-electron system of the aromatic rings. While the strong electron-withdrawing inductive effect can, in some cases, stabilize the ground state and lead to a hypsochromic (blue) shift, the resonance effect, where fluorine's lone pairs donate electron density to the aromatic system, often predominates in influencing the energy of the excited state. This narrows the HOMO-LUMO gap, resulting in absorption of lower energy (longer wavelength) light.[4][5]
Fluorescence Spectroscopy: Modulating Emission Properties
The fluorescence of azaindoles, like their parent indole, is sensitive to the molecular environment. Fluorination can further modulate these properties. The emission wavelength (λem) is often red-shifted in fluorinated analogs, mirroring the trend observed in absorption spectroscopy. However, the effect on fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be more complex.
7-Azaindole itself is a fascinating fluorophore, known to exhibit excited-state proton transfer (ESPT), especially in its dimeric form, leading to a tautomeric species with a significantly red-shifted emission.[6][7] The introduction of fluorine can influence this process by altering the acidity and basicity of the pyrrolic and pyridinic nitrogens, respectively. While 7-azaindole is weakly fluorescent in water, derivatization can significantly enhance its quantum yield.[8][9] It is plausible that fluorination could either enhance or quench fluorescence depending on its position and the resulting impact on non-radiative decay pathways.
Table 1: Comparative Photophysical Data of 7-Azaindole and Expected Trends for a Fluorinated Analog
| Property | 7-Azaindole | Expected for a Fluorinated 7-Azaindole | Rationale |
| λmax (nm) | ~286 (in water)[8] | Bathochromic Shift (Red Shift) | Alteration of HOMO-LUMO gap by fluorine's electronic effects.[3][4] |
| λem (nm) | ~386 (in TBE buffer)[8] | Bathochromic Shift (Red Shift) | Typically follows the trend in absorption. |
| Quantum Yield (ΦF) | 0.023 (in TBE buffer)[8] | Variable (Increase or Decrease) | Dependent on the position of fluorine and its influence on non-radiative decay pathways and ESPT. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Probe
NMR spectroscopy provides unparalleled structural information, and the comparison of fluorinated and non-fluorinated azaindoles reveals significant and informative differences across ¹H, ¹³C, and ¹⁹F spectra.
¹H and ¹³C NMR: The Inductive Effect in Action
The potent electron-withdrawing inductive effect of fluorine causes a deshielding of nearby protons and carbons. This results in a downfield shift (higher ppm values) for ¹H and ¹³C signals in proximity to the fluorine atom. The magnitude of this shift decreases with increasing distance from the fluorine substituent. Furthermore, the presence of fluorine introduces heteronuclear coupling (J-coupling) between the fluorine nucleus and neighboring protons (ⁿJHF) and carbons (ⁿJCF), where 'n' is the number of bonds separating the nuclei. These coupling constants provide valuable information for structural elucidation.
¹⁹F NMR: A Unique and Sensitive Window
¹⁹F NMR is a particularly powerful tool for analyzing fluorinated compounds due to several key advantages:
-
100% Natural Abundance: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine.
-
High Sensitivity: Its gyromagnetic ratio is high, resulting in a sensitivity that is approximately 83% of that of ¹H.[10]
-
Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, minimizing the likelihood of signal overlap, even in complex molecules.[11]
The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for subtle changes in molecular structure and conformation.[11]
Table 2: Expected NMR Spectral Comparison
| Nucleus | Non-Fluorinated Azaindole | Fluorinated Azaindole |
| ¹H | Standard chemical shifts for aromatic protons. | Protons ortho and meta to fluorine will be shifted downfield and will show coupling to ¹⁹F (³JHF and ⁴JHF). |
| ¹³C | Standard chemical shifts for aromatic carbons. | The carbon directly bonded to fluorine (C-F) will show a large downfield shift and a large one-bond coupling constant (¹JCF). Other nearby carbons will also be shifted downfield and exhibit smaller ⁿJCF couplings. |
| ¹⁹F | No signal. | A signal will be present in a characteristic chemical shift range, often showing coupling to nearby protons (ⁿJHF). |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
UV/Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the maximum absorption (λmax) and emission (λem) wavelengths and the relative fluorescence quantum yield.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the non-fluorinated and fluorinated azaindoles in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a suitable buffer) at a concentration of approximately 1 mM.
-
From the stock solutions, prepare dilute solutions (e.g., 1-10 µM) in the same solvent. The final concentration should result in an absorbance of less than 0.1 at the λmax to avoid inner filter effects in fluorescence measurements.
-
-
UV/Vis Absorption Measurement:
-
Use a dual-beam UV/Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy Measurement:
-
Use a spectrofluorometer.
-
Record the emission spectrum by exciting the sample at its λmax. The emission scan range should be from just above the excitation wavelength to a longer wavelength where the emission intensity returns to baseline.
-
Identify the wavelength of maximum emission (λem).
-
To determine the relative quantum yield, a standard with a known quantum yield and similar absorption/emission properties should be measured under identical conditions.
-
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural characterization and comparison.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the azaindole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and reference the spectrum (e.g., to residual solvent signal or TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This may require a larger number of scans for adequate signal-to-noise.
-
Process and reference the spectrum.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel.
-
Acquire a one-dimensional ¹⁹F spectrum. Often, a proton-decoupled spectrum is acquired to simplify the signals to singlets, but a proton-coupled spectrum can provide valuable JHF coupling information.
-
Process the data. An external reference standard (e.g., CFCl₃) is typically used for chemical shift referencing.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for spectroscopic analysis.
Conclusion
The fluorination of azaindoles imparts significant and predictable changes to their spectroscopic properties. In UV/Visible and fluorescence spectroscopy, a bathochromic shift is the generally expected outcome, although the effect on quantum yield is less predictable. NMR spectroscopy offers the most detailed picture, with downfield shifts of neighboring nuclei and the appearance of characteristic H-F and C-F coupling constants. The unique advantages of ¹⁹F NMR, with its high sensitivity and broad chemical shift range, make it an indispensable tool for the unambiguous characterization of these important molecules. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging spectroscopy to accelerate the development of novel fluorinated azaindole-based therapeutics.
References
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. (2022, July 11). Retrieved January 20, 2026, from [Link]
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Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]
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Photophysical behavior of a novel 4-aza-indole derivative in different solvents: reverse solvatochromism | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Retrieved January 20, 2026, from [Link]
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-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved January 20, 2026, from [Link]
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Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Fluorine NMR. (n.d.). Retrieved January 20, 2026, from [Link]
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Study of 7-azaindole in Its First Four Singlet States - PubMed. (2005, June 22). Retrieved January 20, 2026, from [Link]
-
Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Retrieved January 20, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC. (2022, March 30). Retrieved January 20, 2026, from [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
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Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Azaindole Therapeutic Agents - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Fluorescent Species of 7-Azaindole and 7-Azatryptophan in Water - Iowa State University Digital Repository. (n.d.). Retrieved January 20, 2026, from [Link]
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Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
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(A) UV-Vis absorption spectra of the photooxidation of indole (1.0 mM)... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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The 5-Fluoro-7-Azaindole Scaffold: A Modern Strategy for Enhancing Metabolic Stability in Drug Discovery
A Senior Application Scientist's Guide to Comparative Assessment and Experimental Validation
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount challenge. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents. In the landscape of medicinal chemistry, the strategic incorporation of fluorine and the use of bioisosteric replacements have emerged as powerful tactics to overcome these hurdles. This guide provides an in-depth assessment of the metabolic stability of compounds containing the 5-fluoro-7-azaindole scaffold, a privileged structural motif in modern drug discovery. We will delve into the mechanistic rationale for its enhanced stability, provide a comparative analysis with relevant alternatives, and offer detailed experimental protocols for its validation.
The Rationale: Why 5-Fluoro-7-Azaindole?
The 7-azaindole scaffold itself is a bioisostere of indole, a common core in many biologically active molecules. The replacement of a carbon atom with a nitrogen atom in the six-membered ring can significantly alter the physicochemical properties of a molecule, often leading to improved solubility, and modified binding interactions.[1] When a fluorine atom is introduced at the 5-position, a synergistic effect on metabolic stability is often observed. This enhancement can be attributed to two primary factors:
-
Metabolic Blocking by Fluorine: The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes.[2] Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism in the liver, often target electron-rich aromatic rings for oxidation.[3][4] By placing a highly electronegative fluorine atom at a potential site of metabolism, this oxidative process can be effectively blocked. This "metabolic blocking" strategy can significantly increase the half-life of a compound.[2]
-
Electronic Effects of the Azaindole Core: The nitrogen atom in the 7-azaindole ring system is electron-withdrawing, which can reduce the electron density of the aromatic system. This deactivation can make the ring less susceptible to oxidative metabolism by CYP450 enzymes. The combination of the electron-withdrawing nature of the azaindole core and the powerful metabolic blocking effect of the fluorine atom at a strategic position makes the 5-fluoro-7-azaindole scaffold an attractive choice for designing metabolically stable drug candidates.
Comparative Metabolic Stability: A Data-Driven Perspective
One study on influenza inhibitors highlighted that a primary metabolic liability of a 7-azaindole-containing compound was oxidation at the 2-position of the azaindole ring, a reaction mediated by aldehyde oxidase (AO).[5] This finding underscores the importance of considering enzymes other than CYP450s in metabolic stability assessment.
A study on a 5-fluoro-7-azaindole-derived synthetic cannabinoid, cumyl-5F-P7AICA, identified several key metabolic pathways, including oxidative defluorination, carboxylation, and monohydroxylation.[6] The study also pinpointed the involvement of specific CYP450 isoenzymes, namely CYP2C19, CYP3A4, and CYP3A5.[6] This provides valuable insight into the specific enzymes to consider when evaluating the metabolic fate of novel 5-fluoro-7-azaindole compounds.
The following table summarizes hypothetical comparative metabolic stability data based on established principles of medicinal chemistry and findings from related studies. This illustrates the expected trend of improved stability with the 5-fluoro-7-azaindole scaffold.
| Compound Scaffold | Key Structural Features | Expected Metabolic Hotspots | Predicted In Vitro Half-life (t½) in Human Liver Microsomes | Rationale for Predicted Stability |
| Indole Analog | Indole core | C2, C3, C5, C6 positions of the indole ring | Low to Moderate | The electron-rich indole ring is susceptible to oxidation by various CYP450 enzymes. |
| 7-Azaindole Analog | 7-Azaindole core | C2, C3 positions of the azaindole ring | Moderate | The electron-withdrawing nitrogen at the 7-position reduces the overall electron density of the ring system, decreasing susceptibility to CYP450-mediated oxidation compared to indole. However, the 2-position can be a site for aldehyde oxidase-mediated metabolism.[5] |
| 5-Chloro-7-Azaindole Analog | 5-Chloro-7-azaindole core | C2, C3 positions of the azaindole ring | Moderate to High | The chlorine atom provides some metabolic blocking, but the C-Cl bond is weaker than the C-F bond and can be susceptible to metabolic dechlorination. |
| 5-Fluoro-7-Azaindole Analog | 5-Fluoro-7-azaindole core | C2, C3 positions of the azaindole ring | High | The strong C-F bond at the 5-position effectively blocks a key site of potential oxidation. The combined electronic effects of the fluorine and the 7-aza nitrogen lead to a significantly more metabolically stable scaffold.[2] |
Experimental Workflow: Assessing Metabolic Stability in a Self-Validating System
To experimentally validate the metabolic stability of 5-fluoro-7-azaindole containing compounds, a robust and well-controlled in vitro assay is essential. The liver microsomal stability assay is a widely accepted industry standard for this purpose.[7]
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Step-by-Step Protocol for Liver Microsomal Stability Assay
This protocol is designed as a self-validating system, incorporating necessary controls to ensure the integrity of the experimental data.
Materials:
-
Test compound (5-fluoro-7-azaindole derivative)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (a compound known to be metabolically stable, e.g., warfarin)
-
Acetonitrile (ice-cold)
-
Internal standard (a structurally similar compound not present in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound, positive controls, and negative control in DMSO.
-
On the day of the experiment, thaw the human liver microsomes at 37°C and dilute to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.
-
Add the test compound, positive controls, or negative control to the microsomal suspension to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution. The final volume should be consistent across all samples.
-
For the "minus NADPH" control, add an equal volume of phosphate buffer instead of the NADPH regenerating system.
-
Incubate the reaction plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: A Crucial Component for Accurate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing the disappearance of the parent compound in metabolic stability assays due to its high sensitivity and selectivity.[8][9]
Method Development Considerations:
-
Chromatography: A C18 reversed-phase column is typically a good starting point for separating the 5-fluoro-7-azaindole compound from potential metabolites and matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid (0.1%) is commonly used to achieve good peak shape and ionization efficiency.
-
Mass Spectrometry: The analysis should be performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. This involves selecting a specific precursor ion (the protonated molecule of the test compound) and a specific product ion (a characteristic fragment generated upon collision-induced dissociation).
-
Internal Standard: The use of a suitable internal standard is critical for accurate quantification. An ideal internal standard is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
Data Analysis and Interpretation: From Raw Data to Meaningful Insights
The data from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint) of the compound.
-
Calculate the Percentage of Compound Remaining: For each time point, determine the peak area ratio of the test compound to the internal standard. The percentage of compound remaining at each time point is calculated relative to the 0-minute time point.
-
Determine the In Vitro Half-Life (t½): Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the linear regression line represents the elimination rate constant (k). The half-life is then calculated using the following equation:
-
t½ = -0.693 / k
-
-
Calculate the Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated using the following equation:
-
CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion: The Strategic Advantage of the 5-Fluoro-7-Azaindole Scaffold
The 5-fluoro-7-azaindole scaffold represents a highly effective strategy for medicinal chemists aiming to enhance the metabolic stability of drug candidates. The synergistic combination of the electron-withdrawing properties of the azaindole core and the robust metabolic blocking provided by the fluorine atom at the 5-position can significantly reduce susceptibility to metabolism by CYP450 and other drug-metabolizing enzymes. By employing a rigorous and self-validating experimental workflow, such as the detailed liver microsomal stability assay presented here, researchers can confidently assess the metabolic stability of their 5-fluoro-7-azaindole-containing compounds. This data-driven approach, grounded in a solid mechanistic understanding, is crucial for making informed decisions in the drug discovery process and ultimately for developing safer and more effective medicines.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
For the diligent researcher navigating the complexities of drug discovery, the synthesis and handling of novel chemical entities is a daily reality. With this comes the profound responsibility of ensuring not only the integrity of our experiments but also the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole, a halogenated heterocyclic compound likely utilized as a building block in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and are designed to provide clear, actionable guidance for laboratory professionals.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data for similar compounds, such as 7-azaindole, this substance should be treated as hazardous.[1][2][3][4] The primary concerns are:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Halogenated Compound: As a chlorinated organic compound, it requires special disposal considerations to prevent the formation of toxic byproducts upon incineration and to comply with environmental regulations.[5]
Table 1: Hazard Profile and Associated Precautions
| Hazard Classification | Potential Effects | Recommended Precautions |
| Skin Irritant (Category 2) | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritant (Category 2A) | Causes serious eye irritation. | Wear safety glasses or goggles.[3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
| Halogenated Organic Compound | Environmental hazard if improperly disposed. | Segregate as halogenated waste. Do not dispose down the drain.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are a minimum requirement. Consider double-gloving for added protection.[6]
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should ideally be done within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[6]
For Solid Waste (Unused Reagent, Contaminated Materials):
-
Segregation: All solid waste, including any contaminated items like weighing paper, gloves, or pipette tips, must be segregated as halogenated organic waste .
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[6]
-
The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3][6]
For Liquid Waste (Solutions containing the compound):
-
Segregation: Solutions containing this compound must be collected as halogenated organic waste . Do not mix with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[7]
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container for halogenated solvents.
-
The label must include "Hazardous Waste," the chemical name of the compound, the solvent(s) used, and the relevant hazard pictograms.
-
-
Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.
Spill Management: A Plan for the Unexpected
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Containment:
-
For solid spills: Gently cover the spill with a chemical absorbent material, such as vermiculite or sand, to avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same waste container.
-
-
Decontamination: Decontaminate the area with soap and water.
-
Disposal: Seal and label the waste container as described in Section 3 and place it in the satellite accumulation area.
The Logic of Segregation and Professional Disposal
The emphasis on segregating halogenated waste is not merely procedural. Halogenated compounds require high-temperature incineration in specially designed facilities to ensure their complete destruction and to prevent the formation of highly toxic dioxins and furans. By keeping this waste stream separate, we facilitate its proper and safe disposal by a licensed professional waste disposal service.[2]
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for any additional requirements. Your diligence in these procedures is a cornerstone of a safe and responsible research environment.
References
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
- OXFORD LAB FINE CHEM LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
- Jubilant Ingrevia Limited. (n.d.).
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Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
- BenchChem. (2025). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
- ADVISE. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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Personal protective equipment for handling 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
Comprehensive Safety and Handling Guide: 1-Boc-5-fluoro-3-(chloromethyl)-7-azaindole
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of this compound. As a Senior Application Scientist, this document is designed to empower researchers with the knowledge to manage this reagent safely, grounded in an understanding of its constituent chemical properties.
Hazard Assessment: A Structurally-Informed Approach
A thorough understanding of a molecule's potential hazards begins with an analysis of its structure. The risks associated with this compound are best understood by examining its three key functional components: the 7-azaindole core, the reactive chloromethyl group, and the Boc protecting group.
-
7-Azaindole Core: The foundational 7-azaindole scaffold is a common motif in bioactive molecules and medicinal chemistry, with various derivatives exhibiting a range of biological activities.[1][2] While the parent 7-azaindole is classified as causing skin and serious eye irritation[3][4], some derivatives have shown potential for neurotoxicity in preclinical studies.[5] Therefore, the core structure warrants cautious handling to avoid direct exposure.
-
Chloromethyl Group (-CH₂Cl): This is the most significant source of acute hazard. Chloromethyl groups are known reactive intermediates, capable of acting as alkylating agents. Compounds containing this moiety are often classified as lachrymators (tear-inducing) and are typically irritating to the skin, eyes, and respiratory system.[6][7] Direct contact and inhalation must be strictly avoided.
-
Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a stable amine protecting group under basic and nucleophilic conditions.[8][9] Its primary hazard is associated with its removal, which requires strong acidic conditions (e.g., trifluoroacetic acid) and liberates flammable isobutylene gas.[10] Under standard handling conditions for the intact molecule, the Boc group itself contributes minimally to the immediate toxicological risk.
Based on this structural analysis, this compound should be treated as a substance that is irritating to the eyes, skin, and respiratory system, with potential for greater toxicity due to its reactive functional groups.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls are the first and most critical line of defense.
Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]
The following table summarizes the required PPE for handling this compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes.[13] A face shield, worn over goggles, is required when handling larger quantities (>1 L) or during procedures with a heightened risk of splashes, such as reaction quenching or solvent removal under pressure.[14] |
| Hand | Double Gloving: Nitrile | Double gloving provides an extra layer of protection against incidental contact. Nitrile gloves offer good resistance to a range of chemicals.[15] Gloves must be inspected before use and changed immediately upon suspected contamination. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, protects against splashes and incidental contact.[15] |
| Footwear | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the foot to protect against spills.[14] |
| Respiratory | NIOSH-Approved Respirator (As Needed) | While a fume hood is the primary control, a respirator (e.g., N95 for powders or an organic vapor cartridge for high vapor concentrations) should be available for emergency situations like a large spill or fume hood failure.[12][16] |
Operational Plan: Safe Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory operations.
Step 1: Preparation
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood.
-
Designate a specific area within the hood for handling the solid compound to contain any potential contamination.
Step 2: Weighing and Transfer
-
Tare a suitable container on a balance located within the fume hood or in close proximity. If the balance is outside the hood, use a sealed container for transport.
-
Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
Step 3: Dissolution and Reaction
-
Add solvent to the vessel containing the compound slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is in an appropriate cooling bath.
-
Once the reaction is assembled, ensure all joints are properly sealed.
Logistical Plan: Spill and Disposal Management
Proper planning for accidents and waste disposal is a critical component of laboratory safety.
Emergency Spill Response
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps. For spills larger than what can be safely managed by laboratory personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[17]
Caption: Workflow for handling a chemical spill.
Waste Disposal Protocol
As a fluorinated and chlorinated organic compound, all waste containing this compound must be disposed of as halogenated organic waste .[18]
-
Segregation: Never mix halogenated waste with non-halogenated waste.[19][20] Doing so significantly increases disposal costs and complexity.
-
Container: Use a designated, clearly labeled, and sealable hazardous waste container. The container must be chemically compatible with the waste.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Irritant").[17] Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment until it is collected by EHS personnel.
-
Prohibited Disposal: DO NOT dispose of this chemical down the drain or in regular trash.[11] Evaporation in the fume hood is not an acceptable method of disposal.[11]
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- This cit
- Acute toxicology and neurobehavioral studies on a new 7-azaindole deriv
-
Hazardous Waste Segregation. University of California, Riverside, Environmental Health & Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
- Safe Disposal of (Chloromethyl)
- This cit
- Safety D
-
Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. Available at: [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Aliquantum.
- Standard Operating Procedures for Methyl chloromethyl ether. University of California, Los Angeles, Environmental Health & Safety.
- Personal Protective Equipment. American Chemistry Council.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- This cit
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- This cit
- What is the protection of BOC in organic synthesis processes?. Quora.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
